2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-5-4-9-6(2)7(5)3-8/h4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKAHQLZSNDNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660333 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26187-28-0 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26187-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and chemical behavior of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 26187-28-0). Pyrrole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the specific characteristics imparted by the dimethyl and carbonitrile substitutions is paramount for its effective utilization in drug design, materials science, and synthetic chemistry. This document synthesizes available data with predictive analysis to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore its structural attributes, predictable physicochemical parameters, spectroscopic fingerprints for identification, and standardized protocols for its empirical characterization.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a substituted aromatic heterocycle. The central 1H-pyrrole ring provides a planar, electron-rich system. This core is functionalized with two electron-donating methyl groups at positions 2 and 4, and a potent electron-withdrawing nitrile group at position 3. This specific arrangement of substituents creates a unique electronic and steric profile that dictates its reactivity and interactions.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 26187-28-0 | [3] |
| Molecular Formula | C₇H₈N₂ | [3] |
| Molecular Weight | 120.155 g/mol | [3] |
| Canonical SMILES | CC1=C(NC=C1C)C#N | N/A |
| InChI Key | KPKAHQLZSNDNLV-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for this specific compound is not extensively published. Therefore, we present a combination of data from closely related analogs and predictive insights grounded in established chemical principles. This approach provides a robust framework for anticipating its behavior in experimental settings.
| Property | Predicted/Comparative Value | Rationale & Context |
| Physical State | White to off-white crystalline solid | Based on similarly substituted pyrroles. |
| Melting Point | Not experimentally determined. Expected to be significantly higher than 2,4-dimethylpyrrole. | The addition of the polar nitrile group enhances intermolecular dipole-dipole interactions and crystal lattice energy, leading to a higher melting point. |
| Boiling Point | Not experimentally determined. Expected to be substantially higher than 2,4-dimethylpyrrole (~165-167 °C[4]). | Increased polarity due to the nitrile moiety leads to stronger intermolecular forces, requiring more energy to transition to the gas phase. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform). | The polar nitrile and N-H groups allow for some interaction with water, but the overall hydrocarbon character limits aqueous solubility. Good solubility in organic solvents is expected. |
| pKa (N-H acidity) | Predicted to be lower (more acidic) than pyrrole (~17.5). | The potent electron-withdrawing effect of the adjacent nitrile group stabilizes the resulting conjugate base (pyrrolide anion), thereby increasing the acidity of the N-H proton. |
| LogP (Octanol/Water) | Predicted to be in the range of 1.0 - 2.0. | This value suggests moderate lipophilicity, a key parameter in drug development for membrane permeability. |
Spectroscopic Fingerprint for Structural Verification
Accurate characterization relies on a combination of spectroscopic techniques. The following is a predicted spectral profile to aid in the identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A broad singlet for the N-H proton, typically in the range of 8.0-9.0 ppm.
-
A singlet for the lone aromatic C5-H proton, around 6.5-7.0 ppm.
-
Two sharp singlets for the two non-equivalent -CH₃ groups, likely between 2.0-2.5 ppm.
-
-
¹³C NMR: The carbon spectrum will provide a map of the carbon framework:
-
The nitrile carbon (C≡N) will be a sharp signal around 115-120 ppm.
-
Four distinct signals for the pyrrole ring carbons , with C3 (bearing the nitrile) being the most deshielded.
-
Two signals for the methyl carbons in the aliphatic region (~10-15 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ corresponding to the methyl groups.
-
C≡N Stretch (Nitrile): A characteristic sharp, strong absorption band in the 2220-2260 cm⁻¹ region. Its intensity and sharpness are definitive identifiers for the nitrile group.
-
C=C/C-N Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.
-
Molecular Ion (M⁺): The primary peak will correspond to the exact mass of the molecule, m/z ≈ 120.07.
-
Fragmentation Pattern: Common fragmentation pathways for alkylated pyrroles include the loss of a methyl radical (-15 amu) or hydrogen cyanide (-27 amu), leading to significant fragment ions at m/z ≈ 105 and 93, respectively.[5]
Synthesis, Reactivity, and Applications in Drug Discovery
Synthetic Pathways
Substituted pyrroles like this compound are often synthesized through multi-step sequences. A common strategy involves the condensation of an α-amino ketone with a β-keto nitrile, or modifications of existing pyrrole rings. The specific synthetic route can be found in specialized chemical synthesis literature.[6]
Chemical Reactivity Profile
-
Pyrrole Ring: Susceptible to electrophilic substitution, primarily at the C5 position, which is the most electron-rich and sterically accessible site.
-
N-H Site: The acidic proton can be removed by a base to form a pyrrolide anion, which can then act as a nucleophile for alkylation or acylation reactions.
-
Nitrile Group: The carbonitrile can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine, offering a versatile handle for further derivatization.
Relevance as a Pharmaceutical Intermediate
Pyrrole derivatives are integral to a wide range of pharmaceuticals due to their ability to mimic peptide structures and participate in hydrogen bonding.[2] The specific substitution pattern of this compound makes it a valuable scaffold. For instance, related 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have been investigated for their anticancer properties.[2][7] This molecule serves as a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Standardized Protocols for Experimental Characterization
Trustworthiness in research is built on reproducible, well-documented protocols. The following are self-validating methodologies for characterizing a novel or synthesized batch of this compound.
Protocol 1: Melting Point Determination via Digital Apparatus
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-homogenous or solvent-containing sample will lead to a broad and depressed melting range.
-
Capillary Loading: Load a small amount (2-3 mm height) of the powdered sample into a capillary tube by tapping the sealed end on a hard surface.
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Rapid Scan (Optional): Set a fast ramp rate (~10-20 °C/min) to quickly estimate the approximate melting point. This prevents excessive time spent on the precise measurement.
-
Precise Measurement: Cool the apparatus and use a fresh sample. Set the starting temperature to ~20 °C below the estimated melting point and use a slow ramp rate (1-2 °C/min). A slow rate is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). A pure compound will have a sharp melting range (T₂ - T₁ < 2 °C).
-
Caption: Workflow for Melting Point Determination.
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Objective: To obtain a high-resolution proton NMR spectrum for structural confirmation.
-
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent prevents a large, overwhelming solvent signal in the spectrum.
-
Internal Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS). TMS is inert and its signal is defined as 0.00 ppm, providing a reliable reference point.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube into the NMR spectrometer.
-
Instrument Tuning: Allow the instrument to lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition: Acquire the 1D proton spectrum using standard parameters (e.g., 16-32 scans for good signal-to-noise ratio).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks to determine the relative ratios of protons.
-
Safety, Handling, and Storage
While a specific safety data sheet for this compound is not widely available, precautions should be based on the hazards associated with related compounds like pyrrole and substituted nitriles.
-
Potential Hazards:
-
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Conclusion
This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a robust, albeit partially predictive, overview of its key physicochemical properties. By combining data from related structures with fundamental chemical principles, we have constructed a detailed profile encompassing its molecular identity, physical characteristics, spectroscopic fingerprints, and reactivity. The standardized protocols and safety information included herein are designed to empower researchers to handle, characterize, and utilize this compound effectively and safely in their synthetic and developmental endeavors.
References
Please note that URLs were verified as active on the date of publication.
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An In-depth Technical Guide to 2,4-Dimethyl-1H-pyrrole-3-carbonitrile (CAS: 26187-28-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust resource for researchers. We will explore its structural features, propose a logical synthetic pathway, predict its spectroscopic and physicochemical properties, discuss its potential reactivity and derivatization, and delve into its promising applications in drug discovery. This guide is designed to be a practical tool, explaining the causality behind experimental choices and providing a solid theoretical framework for working with this and similar pyrrole-based scaffolds.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous natural products, therapeutic agents, and functional materials.[1] Its unique electronic structure, characterized by a π-excessive aromatic system, imparts it with a rich and versatile reactivity, making it a cornerstone in medicinal chemistry.[2][3] Pyrrole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The compound this compound combines this valuable pyrrole core with a nitrile functional group, a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures.[6]
The strategic placement of two methyl groups at the 2- and 4-positions and a carbonitrile at the 3-position creates a unique substitution pattern that can influence the molecule's reactivity, solubility, and biological interactions. This guide will serve as a technical primer for researchers looking to explore the potential of this compound in their synthetic and drug discovery endeavors.
Physicochemical and Structural Properties
Structural Information
The fundamental structure of the molecule is a pyrrole ring with methyl substituents at positions 2 and 4, and a nitrile group at position 3.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and its parent scaffold, 2,4-dimethylpyrrole.
| Property | This compound | 2,4-Dimethylpyrrole (Analogue) | Source |
| CAS Number | 26187-28-0 | 625-82-1 | [7] |
| Molecular Formula | C₇H₈N₂ | C₆H₉N | [7] |
| Molecular Weight | 120.15 g/mol | 95.14 g/mol | [7] |
| Appearance | Predicted: White to off-white solid | Colorless to pale red liquid | [8] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | 165-167 °C | [8] |
| Density | Not available | 0.924 g/mL at 25 °C | [8] |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in chloroform and methanol. | [9] |
Synthesis and Purification
A definitive, peer-reviewed synthesis protocol for this compound is not readily found in the literature. However, a plausible and logical synthetic route can be proposed based on established pyrrole chemistry, starting from the corresponding ethyl ester, which has a documented synthesis.[10]
Proposed Synthetic Pathway
The proposed synthesis involves a two-stage process:
-
Knorr-type Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Conversion of the Ester to the Nitrile . This is a theoretical step, as direct literature for this specific conversion is unavailable. A common method would be conversion to the primary amide followed by dehydration.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Stage 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This stage is adapted from a patented procedure for the synthesis of the ethyl ester precursor.[11]
-
Preparation of 2-Bromopropanal: To a solution of propionaldehyde in an aprotic solvent (e.g., dichloromethane), slowly add bromine at a controlled temperature (0-15 °C). The reaction is monitored until the bromine color disappears. The solvent is then removed under reduced pressure to yield crude 2-bromopropanal.
-
Ring-Closure Reaction: The crude 2-bromopropanal is then subjected to a ring-closure reaction with ethyl acetoacetate and aqueous ammonia.[11] The reaction is typically carried out in a suitable solvent and may require heating.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ethyl ester can be purified by recrystallization or column chromatography.
Stage 2: Conversion to this compound (Theoretical)
This is a hypothetical protocol based on standard organic transformations.
-
Amide Formation: The purified Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate would be heated with concentrated aqueous ammonia in a sealed vessel or under reflux. This ammonolysis reaction would convert the ester to the corresponding primary amide, 2,4-dimethyl-1H-pyrrole-3-carboxamide.
-
Dehydration of the Amide: The crude primary amide would then be treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction is typically performed in an anhydrous solvent under an inert atmosphere.
-
Final Purification: Following the dehydration reaction, the mixture would be carefully quenched with water or ice, neutralized, and the product extracted. The final compound, this compound, would be purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of related structures and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 9.0 | Broad Singlet | 1H | N-H | The N-H proton of pyrroles is typically broad and downfield. |
| ~ 6.5 - 7.0 | Singlet | 1H | C5-H | The lone proton on the pyrrole ring at the 5-position. |
| ~ 2.2 - 2.4 | Singlet | 3H | C2-CH₃ | Methyl group at the 2-position, adjacent to the nitrogen. |
| ~ 2.0 - 2.2 | Singlet | 3H | C4-CH₃ | Methyl group at the 4-position. |
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit seven signals corresponding to the seven carbon atoms in unique electronic environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 130 - 135 | C 2 | Carbon bearing a methyl group, adjacent to nitrogen. |
| ~ 125 - 130 | C 4 | Carbon bearing a methyl group. |
| ~ 120 - 125 | C 5 | Unsubstituted carbon on the pyrrole ring. |
| ~ 115 - 120 | C ≡N | Characteristic chemical shift for a nitrile carbon. |
| ~ 95 - 105 | C 3 | Carbon bearing the nitrile group, expected to be upfield. |
| ~ 12 - 15 | C2-C H₃ | Methyl carbon at the 2-position. |
| ~ 10 - 13 | C4-C H₃ | Methyl carbon at the 4-position. |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3400 - 3200 | N-H Stretch | Pyrrole N-H |
| ~ 2230 - 2210 | C≡N Stretch | Nitrile |
| ~ 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 1400 - 1350 | C-H Bending | Methyl Groups |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 120, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and potentially the loss of HCN (M-27).
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electrophilic nitrile group.
Caption: Potential reactivity pathways for this compound.
-
Reactions of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations.[6]
-
Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to the corresponding carboxylic acid, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[12]
-
Reduction: The nitrile can be reduced to a primary amine, (2,4-dimethyl-1H-pyrrol-3-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[13]
-
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after acidic workup.[13]
-
-
Reactions of the Pyrrole Ring: The pyrrole ring is susceptible to electrophilic aromatic substitution, which is expected to occur at the unsubstituted 5-position.[14]
-
Halogenation, acylation, and formylation are common electrophilic substitution reactions that can be performed on the pyrrole ring.
-
N-Alkylation/Acylation: The N-H proton can be deprotonated with a strong base (e.g., NaH) to form the pyrrolide anion, which can then be alkylated or acylated.[14]
-
Applications in Research and Drug Development
While specific studies on this compound are scarce, the broader class of substituted pyrroles and pyrrole-3-carbonitriles are of significant interest in drug discovery.[4][15]
-
Anticancer and Antimicrobial Agents: Derivatives of the closely related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been synthesized and evaluated for their antiproliferative and antimicrobial activities.[16] This suggests that the nitrile-containing analogue could serve as a key intermediate for the synthesis of novel therapeutic agents.
-
Enzyme Inhibitors: The pyrrole scaffold is present in many enzyme inhibitors. For example, Atorvastatin, a widely used cholesterol-lowering drug, contains a pyrrole core.[2] The specific substitution pattern of this compound makes it an attractive starting point for the design of new enzyme inhibitors.
-
Scaffold for Combinatorial Chemistry: The versatile reactivity of both the pyrrole ring and the nitrile group makes this compound an excellent scaffold for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. However, based on its structure as an organic nitrile and a pyrrole derivative, the following precautions are strongly advised.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (double-gloving is recommended).[17]
-
Incompatibility: Keep away from strong acids, strong oxidizing agents, and sources of ignition. Contact with strong acids can potentially lead to the liberation of highly toxic hydrogen cyanide gas.[19][20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[19]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. All waste containing cyanide compounds should be treated as acutely toxic.[18]
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20]
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes.[20]
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention. [18]
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An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Abstract
Pyrrole-based heterocyclic compounds represent a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological profiles and unique electronic properties.[1] This technical guide provides a comprehensive examination of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile, a key substituted pyrrole derivative. We will delve into its core molecular architecture, elucidate its spectroscopic signature, detail a representative synthetic pathway, and discuss its reactivity and significance as a versatile intermediate in the development of advanced therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a five-membered, nitrogen-containing heterocycle that is a "privileged structure" in drug discovery.[1][2] It is a constituent of numerous natural products, including heme and chlorophyll, and is a core component of many commercially successful pharmaceuticals. The versatility of the pyrrole scaffold allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[2]
This compound (C₇H₈N₂) is a specific derivative that combines the electron-rich pyrrole nucleus with two electron-donating methyl groups and an electron-withdrawing carbonitrile (cyano) group. This unique substitution pattern makes it a valuable and reactive building block for synthesizing more complex molecular architectures, particularly in the context of targeted therapies. Derivatives of this scaffold have been investigated for a range of applications, including the development of anticancer agents.[2][3] This guide serves to provide the foundational chemical knowledge required to effectively utilize this compound in research and development settings.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a planar, five-membered pyrrole ring. The substitution pattern is critical to its chemical identity and reactivity:
-
Position 1: The nitrogen atom bears a hydrogen (hence 1H), which can participate in hydrogen bonding and is acidic enough to be deprotonated under certain conditions.
-
Positions 2 and 4: These positions are occupied by methyl (CH₃) groups. As alkyl groups, they are electron-donating, increasing the electron density and nucleophilicity of the pyrrole ring.[4]
-
Position 3: This position is substituted with a carbonitrile (-C≡N) group. The nitrile moiety is strongly electron-withdrawing and introduces a region of linearity and potential for further chemical transformation.
-
Position 5: This position remains unsubstituted with a hydrogen atom, representing a primary site for electrophilic attack.
Below is a 2D representation of the molecular structure.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂ | [5] |
| Molecular Weight | 120.15 g/mol | [5] |
| CAS Number | 26187-28-0 | [5] |
| Appearance | Typically a solid powder | N/A |
| Purity | Commercially available up to 95% | [6] |
Synthesis Pathway and Experimental Protocol
The synthesis of substituted pyrroles can be achieved through various condensation reactions. A common and effective strategy involves the reaction of an enone or a related precursor with a source of ammonia or an amine, often followed by an oxidation or elimination step.[7] The following represents a logical and field-proven approach to synthesizing the target molecule.
Caption: Generalized workflow for the synthesis of the target pyrrole.
Representative Experimental Protocol:
This protocol is a generalized procedure based on established pyrrole syntheses. Researchers should optimize conditions based on available starting materials and laboratory capabilities.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a suitable β-ketonitrile (e.g., 2-cyano-3-pentanone) and an equimolar amount of an α-amino ketone hydrochloride (e.g., aminoacetone hydrochloride).
-
Solvent and Catalyst: Suspend the reactants in a suitable solvent such as glacial acetic acid or ethanol. Acetic acid can serve as both the solvent and the acid catalyst for the condensation reaction.
-
Condensation: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours.
-
Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization for Structural Verification
Unequivocal structural identification is paramount. The following spectroscopic data are predicted based on the known structure and reference data for similar pyrrole derivatives.[8][9][10]
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for each type of hydrogen atom in the molecule.
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | br s | 1H | NH (Pyrrole ring) |
| ~ 6.3 - 6.5 | s | 1H | C5-H (Pyrrole ring) |
| ~ 2.2 - 2.4 | s | 3H | C2-CH₃ |
| ~ 2.0 - 2.2 | s | 3H | C4-CH₃ |
Causality: The N-H proton is typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange; its chemical shift is highly dependent on solvent and concentration. The C5-H appears as a singlet in the aromatic region. The two methyl groups are in different electronic environments, leading to distinct singlet signals.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | C 2 |
| ~ 125 - 130 | C 4 |
| ~ 118 - 122 | C 5 |
| ~ 115 - 120 | -C ≡N (Nitrile) |
| ~ 95 - 100 | C 3 |
| ~ 12 - 15 | C2-C H₃ |
| ~ 10 - 13 | C4-C H₃ |
Causality: The pyrrole ring carbons resonate in the aromatic region. C2 and C4, being attached to methyl groups, appear downfield. The C3 carbon, shielded by the nitrile group, is found significantly upfield. The nitrile carbon itself has a characteristic shift. The two methyl carbons are distinct.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3200 - 3400 | Medium, Broad | N-H Stretch |
| 2900 - 3000 | Medium | C-H Stretch (Alkyl) |
| ~ 2220 | Strong, Sharp | -C≡N Stretch (Nitrile) |
| ~ 1580 | Medium | C=C Stretch (Pyrrole Ring) |
Causality: The sharp, strong peak around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group.[10] The broad N-H stretch is characteristic of the pyrrole ring NH.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 120 | [M]⁺ (Molecular Ion) |
| 105 | [M - CH₃]⁺ (Loss of a methyl group) |
| 93 | [M - HCN]⁺ (Loss of hydrogen cyanide) |
Causality: Under EI conditions, the molecular ion peak is expected to be prominent.[11] Common fragmentation pathways for substituted pyrroles include the loss of alkyl substituents and the elimination of small, stable molecules like HCN from the ring structure.[11]
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is governed by the interplay of its substituents. The electron-donating methyl groups activate the pyrrole ring towards electrophilic aromatic substitution, primarily at the unsubstituted C5 position.[4] The electron-withdrawing nitrile group deactivates the ring somewhat but also provides a versatile chemical handle for further synthetic transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.
This molecule is a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structural features are often incorporated into larger molecules designed to interact with specific biological targets. For instance, related 5-formyl-2,4-dimethyl-1H-pyrrole derivatives are critical intermediates in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[12] The 2,4-dimethylpyrrole carboxamide scaffold has also been explored for the development of novel anticancer agents.[3] The ability to readily functionalize the C5 position and modify the nitrile group makes this compound a strategic starting point for building libraries of potential drug candidates.
Conclusion
This compound is a well-defined molecular entity with a unique combination of activating and deactivating substituents on a privileged heterocyclic scaffold. Its structure is readily confirmed by a combination of NMR, IR, and MS techniques. As demonstrated, it is accessible through established synthetic routes and serves as a highly versatile intermediate for the construction of more complex molecules. For researchers in medicinal chemistry and drug discovery, a thorough understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation therapeutic agents.
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Spectroscopic Characterization of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile: A Technical Guide for Researchers
Abstract: The pyrrole scaffold is a privileged motif in medicinal chemistry and materials science, making the unambiguous characterization of its derivatives essential for advancing research and development. This technical guide provides a comprehensive analysis of the key spectroscopic data for 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. By integrating predicted data based on established principles of spectroscopy with detailed, field-proven experimental protocols, this document serves as an authoritative resource for scientists engaged in the synthesis, identification, and application of substituted pyrroles. We present an in-depth examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering a complete spectroscopic fingerprint for the title compound.
Molecular Structure and Physicochemical Properties
This compound is a trisubstituted pyrrole featuring two electron-donating methyl groups at positions 2 and 4, and a potent electron-withdrawing nitrile group at position 3. This specific substitution pattern significantly influences the electronic environment of the heterocyclic ring, which is directly reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 26187-28-0 | Fluorochem |
| Molecular Formula | C₇H₈N₂ | Fluorochem |
| Molecular Weight | 120.15 g/mol | Fluorochem |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the pyrrole ring.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the N-H proton, the C5-H proton, and the two methyl groups at C2 and C4.
-
N-H Proton: This proton typically appears as a broad singlet in a downfield region (δ 8.0-9.5 ppm), with its exact chemical shift and broadness being highly dependent on solvent and concentration.
-
C5-H Proton: This is the sole aromatic proton on the ring. It is expected to appear as a singlet, shifted upfield relative to unsubstituted pyrrole due to the shielding effects of the adjacent C4-methyl group. A predicted range is δ 6.2-6.5 ppm.[2]
-
Methyl Protons (C2-CH₃ and C4-CH₃): These will appear as two distinct singlets. The C2-methyl group, being adjacent to the nitrogen, will likely resonate at a slightly different chemical shift than the C4-methyl group. Expected chemical shifts are in the range of δ 2.0-2.4 ppm.[2]
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.5 | br s | 1H | N-H | Typical range for pyrrole N-H proton; subject to exchange.[3] |
| ~ 6.3 | s | 1H | C5-H | Shielded by adjacent electron-donating methyl group at C4. |
| ~ 2.3 | s | 3H | C2-CH₃ | Electron-donating group on the pyrrole ring. |
| ~ 2.1 | s | 3H | C4-CH₃ | Electron-donating group on the pyrrole ring. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the substituents; the nitrile group causes a significant downfield shift for the carbon it is attached to (C3) and the nitrile carbon itself, while the methyl groups cause a shielding (upfield) effect on the carbons they are attached to.[4]
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 135.0 | C2 | Attached to electron-donating methyl group. |
| ~ 95.0 | C3 | Strongly shielded by nitrile group, but adjacent to two substituted carbons. |
| ~ 128.0 | C4 | Attached to electron-donating methyl group. |
| ~ 115.0 | C5 | Unsubstituted α-carbon, influenced by adjacent methyl group. |
| ~ 118.0 | C≡N | Characteristic chemical shift for a nitrile carbon.[5] |
| ~ 14.0 | C2-CH₃ | Typical range for an aromatic methyl carbon. |
| ~ 12.5 | C4-CH₃ | Typical range for an aromatic methyl carbon. |
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment with a 30-degree pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
-
Accumulate 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate at least 1024 scans to achieve adequate signal intensity for all carbons, especially quaternary ones.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Caption: Standardized workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is dominated by the sharp, intense absorption of the nitrile group and the characteristic vibrations of the pyrrole ring.
-
N-H Stretch: A moderately intense, broad band is expected in the region of 3300-3400 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.[6]
-
C-H Stretch: Aromatic C-H stretching (for C5-H) will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed as sharp bands in the 2850-3000 cm⁻¹ region.[7]
-
C≡N Stretch: This is the most diagnostic peak. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the nitrile group being conjugated with the pyrrole ring.[8] The C≡N stretching bands for most nitriles fall in the 2200-2300 cm⁻¹ range.[9]
-
C=C Stretch: Aromatic ring stretching vibrations will produce medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
Fingerprint Region: Complex patterns below 1400 cm⁻¹ will correspond to various C-H bending and C-N stretching vibrations, providing a unique fingerprint for the molecule.[6][10]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 3400 | Medium, Broad | N-H Stretch |
| 3050 - 3150 | Weak | Aromatic C-H Stretch |
| 2850 - 3000 | Medium | Aliphatic C-H Stretch |
| 2220 - 2240 | Strong, Sharp | C≡N Stretch (Nitrile) |
| 1450 - 1600 | Medium | C=C Ring Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation information that corroborates the proposed structure. Under Electron Ionization (EI), alkylated pyrroles typically show a stable molecular ion peak.[11]
-
Molecular Ion (M⁺): The primary peak in the mass spectrum will be the molecular ion peak corresponding to the exact mass of C₇H₈N₂. The expected nominal mass is m/z = 120.
-
Fragmentation Pattern: The most common fragmentation pathway for alkylated aromatic compounds involves the loss of a methyl group to form a stable resonance-stabilized cation.[11][12] Therefore, a significant fragment ion is expected at m/z = 105 ([M-15]⁺), corresponding to the loss of a CH₃ radical. Further fragmentation of the pyrrole ring can also occur but the [M-15]⁺ peak is anticipated to be a major feature.
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 120 | [C₇H₈N₂]⁺˙ (M⁺) | Molecular Ion |
| 105 | [M - CH₃]⁺ | Loss of a methyl radical, a common pathway for alkylated aromatics.[11] |
| 78 | [C₅H₄N]⁺ | Fragmentation of the pyrrole ring. |
Caption: Primary fragmentation pathway for the title compound under EI-MS.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the characterization of this compound. The predicted spectroscopic features—including the four distinct proton signals, seven unique carbon signals, a strong nitrile stretch in the IR at ~2230 cm⁻¹, and a molecular ion peak at m/z 120 with a key fragment at m/z 105—create a comprehensive fingerprint. This guide equips researchers with the foundational data and validated protocols necessary for the confident identification and quality control of this important heterocyclic compound in drug discovery and materials science applications.
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ResearchGate. (n.d.). Complexes with ligands containing nitrile groups. Part III. Infrared spectra of coordinated methyl cyanide. Available at: [Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrole-3-carbonitriles
Introduction: The Pyrrole-3-carbonitrile Core - A Nexus of Simplicity and Potent Activity
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, embedded in the structure of numerous natural products and blockbuster drugs.[1][2] Within this esteemed class of compounds, the pyrrole-3-carbonitrile scaffold has emerged as a particularly privileged motif. Its unique electronic properties, conferred by the electron-withdrawing nitrile group at the C3 position, coupled with the potential for diverse substitution patterns at other positions, have made it a focal point for drug discovery efforts targeting a wide array of diseases.[3][4] From potent antibacterial agents to innovative cancer therapeutics, the pyrrole-3-carbonitrile core has demonstrated remarkable versatility and biological significance.[3][5]
This in-depth technical guide provides a comprehensive historical perspective on the discovery and synthetic evolution of pyrrole-3-carbonitriles. We will journey through the seminal synthetic strategies that first brought this scaffold to light, explore the mechanistic intricacies that govern its formation, and trace the evolution of these methods into the robust and versatile tools available to the modern medicinal chemist. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical chemical entity.
A Tale of Two Pathways: The Historical Unraveling of Pyrrole-3-carbonitrile Synthesis
The history of pyrrole-3-carbonitrile synthesis is not a linear progression but rather a confluence of several key synthetic strategies, each with its own unique origins and applications. Two major pathways have historically dominated the landscape: the Gewald reaction, which provides a direct entry to 2-amino-pyrrole-3-carbonitriles, and the cyclocondensation of α,β-unsaturated carbonyl compounds with α-aminonitriles, which offers a more versatile route to a broader range of substituted pyrrole-3-carbonitriles.
The Gewald Reaction: A Foundational Multicomponent Approach to 2-Aminopyrrole-3-carbonitriles
The mid-20th century witnessed a surge in the development of multicomponent reactions (MCRs), elegant one-pot processes that combine three or more reactants to form a complex product with high atom economy.[6][7][8] It was within this fertile ground of synthetic innovation that the Gewald reaction emerged as a cornerstone for the synthesis of highly functionalized heterocycles. While primarily known for the synthesis of 2-aminothiophenes, a significant variation of this reaction, reported by Karl Gewald and his colleagues in 1976, provided a direct and efficient route to 1,4,5-trisubstituted-2-aminopyrrole-3-carbonitriles.[9]
The Gewald synthesis of 2-aminopyrrole-3-carbonitriles is a powerful example of a domino reaction, where a series of intramolecular transformations unfold sequentially in a single pot. The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and an amine in the presence of a suitable catalyst.
Generalized Gewald Synthesis of 2-Aminopyrrole-3-carbonitriles
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A-Technical-Guide-to-2-4-Dimethyl-1H-pyrrole-3-carbonitrile
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
2,4-Dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its substituted pyrrole framework serves as a versatile scaffold for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical identity, detailed synthesis and purification protocols, analytical characterization, and established applications in drug discovery, particularly as a key intermediate. The content herein is curated to provide researchers with the technical accuracy and practical insights required for its effective utilization in a laboratory setting.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity and a thorough understanding of its physical properties.
-
IUPAC Name: this compound
-
Synonyms: 3-Cyano-2,4-dimethylpyrrole
-
Molecular Formula: C₇H₈N₂[1]
-
CAS Number: 26187-28-0[3]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 120.155 g/mol | [1] |
| Molecular Formula | C₇H₈N₂ | [1] |
| InChI Key | KPKAHQLZSNDNLV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=C(N1)C)C#N | [2] |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
Synthesis, Purification, and Workflow
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. While multiple synthetic routes exist, a common and effective strategy involves the condensation of an α-amino ketone with a β-keto nitrile. This section provides a generalized, yet detailed, protocol that can be adapted by researchers.
Synthesis Protocol: A Representative Method
The synthesis of pyrrole derivatives often leverages established named reactions like the Knorr or Hantzsch pyrrole synthesis. For this compound, a plausible and illustrative synthesis involves the reaction of 3-aminobutan-2-one with 3-oxobutanenitrile.
Expert Insight: The choice of a base is critical in this condensation. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to catalyze the reaction without promoting unwanted side reactions. The solvent, typically a polar aprotic solvent like ethanol or methanol, facilitates the dissolution of reactants and intermediates.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxobutanenitrile (1.0 eq) and ethanol (approx. 0.5 M concentration).
-
Reagent Addition: Add 3-aminobutan-2-one hydrochloride (1.1 eq) to the solution, followed by the slow addition of triethylamine (2.5 eq). The slight excess of the amine and a greater excess of the base ensure the reaction goes to completion by neutralizing the hydrochloride salt and catalyzing the condensation.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove acidic impurities) and brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification Protocol: Recrystallization
Recrystallization is a robust technique for purifying solid organic compounds. The key is selecting a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Expert Insight: A common solvent system for pyrrole derivatives is a mixture of ethyl acetate and hexanes. Ethyl acetate provides good solubility at high temperatures, while hexanes act as an anti-solvent, inducing crystallization upon cooling.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization Induction: Slowly add hexanes to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to the final, characterized product.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Analytical Characterization
Rigorous characterization is non-negotiable for ensuring the identity and purity of a synthesized compound. The data presented in Table 2 are representative values expected from standard analytical techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~ 8.0-9.0 (br s, 1H), δ ~ 6.5 (s, 1H), δ ~ 2.2 (s, 3H), δ ~ 2.1 (s, 3H) | N-H proton, C5-H proton, two distinct methyl groups (C2-CH₃ and C4-CH₃). |
| ¹³C NMR | δ ~ 130-140 (C2, C4), δ ~ 115-120 (CN), δ ~ 100-110 (C3, C5), δ ~ 10-15 (2 x CH₃) | Aromatic/olefinic carbons, nitrile carbon, methyl carbons. |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~2220 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch) | Presence of key functional groups: amine, nitrile, and pyrrole ring. |
| Mass Spec (EI) | m/z = 120 (M⁺) | Molecular ion peak corresponding to the molecular weight. |
Trustworthiness through Self-Validation: The combination of these techniques provides a self-validating system. For instance, the molecular weight from Mass Spectrometry must align with the molecular formula derived from NMR integration and ¹³C counts. The IR spectrum confirms the presence of the nitrile and N-H groups, whose corresponding atoms are accounted for in the other spectra.
Applications in Drug Development
Pyrrole-containing structures are ubiquitous in both natural products and synthetic pharmaceuticals, prized for their unique electronic properties and ability to engage in hydrogen bonding.[4]
-
Scaffold for Bioactive Molecules: this compound serves as a foundational building block. The nitrile group can be hydrolyzed to a carboxylic acid[5] or reduced to an amine, providing handles for further chemical elaboration. The pyrrole ring itself can be functionalized at the C5 position or the N-H position.
-
Intermediate in Cancer Therapeutics: Substituted pyrroles are core components of numerous kinase inhibitors. For example, the closely related compound, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and other cancers.[6][7] The structural motif provided by the dimethylpyrrole core is crucial for fitting into the ATP-binding pocket of these enzymes.
-
Anticancer Research: Recent studies have explored derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide, which are synthesized from the corresponding carboxylic acid, for their anticancer properties.[4][8][9] A 2020 study published in Bioorganic Chemistry detailed the synthesis of novel 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety.[8] One compound from this series demonstrated significant antiproliferative activity against melanoma and breast cancer cell lines, highlighting the therapeutic potential of this scaffold.[8]
The logical relationship for its application is outlined below.
Caption: Application pathway from starting material to drug candidate.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
-
Hazard Identification: This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[10]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash skin thoroughly after handling.[10]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up place.[10]
-
First Aid:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Conclusion
This compound is more than a simple chemical; it is a versatile and valuable intermediate for drug discovery and development. Its straightforward synthesis, predictable reactivity, and presence in the core of potent therapeutic agents make it a key tool for medicinal chemists. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to fully leverage its potential in creating the next generation of innovative medicines.
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-
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"isomers of dimethyl-1H-pyrrole-3-carbonitrile"
An In-depth Technical Guide to the Isomers of Dimethyl-1H-pyrrole-3-carbonitrile
Abstract
The pyrrole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] When functionalized with a carbonitrile group and substituted with methyl groups, the resulting dimethyl-1H-pyrrole-3-carbonitrile isomers present a rich landscape for chemical exploration and drug development. The nitrile moiety often serves as a key hydrogen bond acceptor or a precursor for other functional groups, while the methyl substituents provide a means to fine-tune steric and electronic properties, influencing solubility, metabolic stability, and target binding affinity. This guide provides an in-depth analysis of the structural isomers of dimethyl-1H-pyrrole-3-carbonitrile, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis, characterization, and physicochemical properties of these isomers, grounded in established chemical principles and supported by authoritative literature.
Structural Isomerism in Dimethyl-1H-pyrrole-3-carbonitrile
The core structure, 1H-pyrrole-3-carbonitrile, offers four potential sites for dimethyl substitution: the nitrogen atom (N1) and the carbon atoms at positions 2, 4, and 5. This gives rise to six distinct structural isomers, each with unique properties.
-
N-Alkylated Isomers:
-
1,2-Dimethyl-1H-pyrrole-3-carbonitrile
-
1,4-Dimethyl-1H-pyrrole-3-carbonitrile
-
1,5-Dimethyl-1H-pyrrole-3-carbonitrile
-
-
C-Alkylated Isomers (NH-Pyrroles):
-
2,4-Dimethyl-1H-pyrrole-3-carbonitrile
-
2,5-Dimethyl-1H-pyrrole-3-carbonitrile
-
4,5-Dimethyl-1H-pyrrole-3-carbonitrile
-
The presence or absence of a proton on the ring nitrogen (N-H) is a critical differentiating feature, profoundly impacting the molecule's hydrogen bonding capability, acidity, and reactivity.[4]
Synthesis Strategies: From Classical Reactions to Modern Methodologies
The synthesis of polysubstituted pyrroles is a well-trodden field, with several robust methods that can be adapted for the target isomers. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Foundational Synthetic Approaches
Classical methods like the Paal-Knorr, Hantzsch, and Knorr syntheses remain highly relevant for constructing the pyrrole core.[5][6]
-
Paal-Knorr Synthesis: This is arguably the most straightforward method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7] For example, a suitably substituted 1,4-dicarbonyl precursor could be cyclized to form the 2,5-dimethyl substituted isomer.
-
Multi-Component Reactions (MCRs): Modern synthetic chemistry often favors MCRs for their efficiency and atom economy. A concise three-component synthesis has been developed for similar pyrrole frameworks, reacting α-hydroxyketones, oxoacetonitriles, and anilines, showcasing a powerful route to complex pyrrole derivatives.[8] An analogous approach could be envisioned for the target dimethyl isomers.
Synthesis of Specific Isomers
-
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: This isomer is commercially available and its synthesis can be achieved through established routes. A common approach involves the reaction of acetonylacetone with an amine source to form the 2,5-dimethylpyrrole ring, followed by functionalization at the 3-position.[9]
-
This compound: The synthesis of this isomer often starts from precursors like ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, which can be generated via a ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia.[10][11] The carboxylate can then be converted to the carbonitrile.
-
4,5-Dimethyl-1H-pyrrole-3-carbonitrile: An efficient and environmentally friendly protocol for synthesizing 4,5-substituted pyrrole-3-carbonitriles has been developed using recyclable heterogeneous catalysts like Pd/C and HZSM-5 for intramolecular annulation.[12]
The diagram below illustrates a generalized workflow for the synthesis and purification of a target isomer.
Caption: Generalized workflow for pyrrole synthesis and purification.
Spectroscopic Characterization: A Comparative Analysis
Unambiguous identification of each isomer relies on a combination of spectroscopic techniques. The substitution pattern creates a unique fingerprint in NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For the C-alkylated (NH) isomers, a broad singlet corresponding to the N-H proton is typically observed downfield (>8.0 ppm). The chemical shift of the remaining pyrrolic proton (H-5 in the 2,4-isomer; H-4 in the 2,5-isomer) provides clear differentiation. Methyl group signals appear as sharp singlets in the upfield region (2.0-2.5 ppm). In N-alkylated isomers, the absence of the N-H signal and the presence of an N-CH₃ signal (around 3.5-4.0 ppm) are key identifiers.[13][14]
-
¹³C NMR: The carbon of the nitrile group (C≡N) resonates significantly downfield (115-120 ppm). The positions of the quaternary and methine carbons of the pyrrole ring are diagnostic of the specific substitution pattern.
Infrared (IR) Spectroscopy
The most prominent and diagnostic peak in the IR spectrum is the sharp, intense absorption band of the nitrile (C≡N) stretch, typically found in the 2220-2260 cm⁻¹ region.[15] For the 2,4-, 2,5-, and 4,5-isomers, a broad N-H stretching band is also expected around 3200-3500 cm⁻¹, which will be absent in the N-methylated analogues.[16][17]
Mass Spectrometry (MS)
Under Electron Ionization (EI), all isomers are expected to show a prominent molecular ion peak (M⁺) corresponding to their shared molecular formula, C₇H₈N₂ (MW: 120.15 g/mol ).[18][19] The fragmentation patterns, particularly the loss of methyl radicals (•CH₃) or hydrogen cyanide (HCN), can provide further structural clues, though they may be similar across isomers. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[20]
Comparative Data Summary
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Features (Predicted) | Key IR Bands (cm⁻¹) |
| 2,4-Dimethyl | C₇H₈N₂ | 120.15 | ~8.5 (br s, 1H, NH), ~6.5 (s, 1H, H5), ~2.2 (s, 3H, Me), ~2.1 (s, 3H, Me) | ~3300 (N-H), ~2230 (C≡N) |
| 2,5-Dimethyl | C₇H₈N₂ | 120.15 | ~8.3 (br s, 1H, NH), ~5.9 (s, 1H, H4), ~2.2 (s, 6H, 2xMe) | ~3350 (N-H), ~2225 (C≡N) |
| 4,5-Dimethyl | C₇H₈N₂ | 120.15 | ~8.2 (br s, 1H, NH), ~7.2 (s, 1H, H2), ~2.1 (s, 3H, Me), ~2.0 (s, 3H, Me) | ~3300 (N-H), ~2235 (C≡N) |
| 1,2-Dimethyl | C₇H₈N₂ | 120.15 | ~6.7 (d, 1H), ~6.1 (d, 1H), ~3.6 (s, 3H, N-Me), ~2.3 (s, 3H, C-Me) | ~2230 (C≡N) |
(Note: Predicted NMR values are illustrative and can vary based on solvent and experimental conditions.)[21]
The logical relationship between an isomer's structure and its primary spectroscopic identifiers is depicted below.
Caption: Relationship between isomeric structure and spectroscopic output.
Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of chemical synthesis. Below is a representative protocol for a multi-component synthesis of a polysubstituted pyrrole-3-carbonitrile, adapted from established literature.[8][22]
Protocol: Three-Component Synthesis of a Substituted Pyrrole-3-carbonitrile
Objective: To synthesize a 1,2,5-trisubstituted pyrrole-3-carbonitrile derivative as a model for the dimethyl isomers.
Materials:
-
α-Hydroxyketone (1.0 mmol, 1.0 equiv)
-
3-Oxobutanenitrile (1.0 mmol, 1.0 equiv)
-
Substituted Aniline (1.1 mmol, 1.1 equiv)
-
Acetic Acid (1.0 mmol, 1.0 equiv)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To the 25 mL round-bottom flask, add the α-hydroxyketone (1.0 mmol), 3-oxobutanenitrile (1.0 mmol), the substituted aniline (1.1 mmol), and ethanol (5 mL).
-
Initiation: Add acetic acid (1.0 mmol) to the mixture.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo.
-
Extraction: Add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure pyrrole-3-carbonitrile product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
Causality and Rationale:
-
Acetic Acid: Acts as a catalyst to facilitate the condensation reactions and the cyclization cascade.
-
Excess Aniline: A slight excess of the amine component is used to ensure the complete consumption of the limiting reagents.
-
Aqueous Workup: The sodium bicarbonate wash is crucial to neutralize the acetic acid catalyst, preventing potential side reactions during concentration and purification.
Applications and Future Outlook
Pyrrole-based compounds are actively investigated for a wide range of therapeutic applications, including as anti-inflammatory, antibacterial, and anti-cancer agents.[3][22][23] The dimethyl-1H-pyrrole-3-carbonitrile scaffold represents a versatile starting point for library synthesis. The methyl groups can probe steric pockets in enzyme active sites, while the nitrile can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an amine, opening avenues to a vast chemical space. The continued exploration of these isomers and their subsequent derivatives holds significant promise for the discovery of novel therapeutic agents.
References
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PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Antonov, D., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. Available at: [Link]
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Molbase. (n.d.). 1H-Pyrrole-3-carbonitrile,2,4-dimethyl-(9CI) Synthetic Routes. Retrieved from [Link]
-
Antonov, D., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. Available at: [Link]
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Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermodynamic Properties of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrole and its substituted derivatives are fundamental heterocyclic scaffolds that form the core of a vast array of pharmaceuticals, natural products, and advanced materials. A deep understanding of their thermodynamic properties is paramount for predicting their stability, reactivity, and behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the key thermodynamic parameters governing substituted pyrroles, including their enthalpy of formation, entropy, Gibbs free energy, and heat capacity. We delve into both state-of-the-art experimental techniques and powerful computational methods for determining these properties. Furthermore, this guide elucidates the profound influence of substituents on the thermodynamic landscape of the pyrrole ring, offering insights into structure-property relationships that are critical for rational molecular design and drug development.
The Foundational Importance of Pyrrole Thermodynamics
The pyrrole ring is a privileged structure in chemistry and biology. It is the cornerstone of "pigments of life" such as heme and chlorophyll, and a key component in numerous biologically active natural products and synthetic drugs.[1] The thermodynamic stability and reactivity of these molecules are intrinsically linked to the properties of their constituent pyrrole moieties. For drug development professionals, understanding the thermodynamics of a pyrrole-containing drug candidate can inform its synthesis, formulation, stability, and metabolic fate. For materials scientists, these properties dictate the performance and longevity of pyrrole-based polymers and functional materials.
At the heart of pyrrole's unique characteristics is its aromaticity. The lone pair of electrons on the nitrogen atom participates in the π-electron system, creating a 4n+2 aromatic sextet that confers significant thermodynamic stability.[2][3] The resonance energy of pyrrole is substantial, estimated to be around 88 kJ/mol, making it more stable than furan but less so than thiophene and benzene.[2] This aromatic character governs its chemical behavior, favoring electrophilic substitution over addition reactions.[4][5]
The core thermodynamic parameters that quantify the stability and energy content of substituted pyrroles are:
-
Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.
-
Standard Gibbs Free Energy of Formation (ΔfG°): The ultimate determinant of a compound's stability under standard conditions, incorporating both enthalpy and entropy.
-
Standard Entropy (S°): A measure of the randomness or disorder of a molecule.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree.
Substituents on the pyrrole ring can dramatically alter these thermodynamic properties by modifying the electronic distribution and geometry of the ring.
Experimental Determination of Thermodynamic Properties
Precise experimental data provides the gold standard for understanding the thermodynamics of substituted pyrroles. Several key techniques are employed for this purpose.
Combustion Calorimetry
Combustion calorimetry is a classic and powerful technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The method involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.[6] The heat released during the combustion (enthalpy of combustion, ΔcH°) is meticulously measured. The standard enthalpy of formation can then be calculated using Hess's law. For a generic substituted pyrrole, CaHbNc, the combustion reaction is:
CaHbNc(s/l) + (a + b/4 ) O2(g) → a CO2(g) + b/2 H2O(l) + c/2 N2(g)
From the measured ΔcH°, the ΔfH° of the pyrrole derivative is calculated using the known standard enthalpies of formation of CO2 and H2O. For instance, the enthalpy of combustion has been determined for 2,4-dimethylpyrrole using oxygen-bomb calorimetry.[7]
-
Sample Preparation: A precisely weighed pellet of the purified substituted pyrrole is placed in a crucible inside the bomb. A fuse wire is positioned to contact the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically ~30 atm).
-
Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature change of the water is monitored with high precision until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter (calibrated using a standard substance like benzoic acid) and the measured temperature rise are used to calculate the heat of combustion. Corrections are applied for the ignition energy and the formation of nitric acid from the nitrogen in the sample and air.
-
Calculation of ΔfH°: The standard enthalpy of formation is derived from the calculated standard enthalpy of combustion.
Caption: Isodesmic Reaction Workflow.
The Influence of Substituents on Thermodynamic Stability
The nature and position of substituents profoundly impact the thermodynamic properties of the pyrrole ring. This is primarily due to the perturbation of the ring's aromaticity and electron density.
Electronic Effects
Substituents alter the electron distribution in the pyrrole ring through inductive and resonance effects. [8]
-
Electron-Donating Groups (EDGs) , such as alkyl (-R) or amino (-NH2) groups, increase the electron density of the ring. This generally enhances the stability of the protonated intermediate in electrophilic substitution, making the substituted pyrrole more reactive. [9]However, their effect on overall thermodynamic stability can be complex; while they may enhance cyclic delocalization in some cases, in most heterocycles, they tend to hinder it. [8]* Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or carbonyl (-COR) groups, decrease the electron density of the ring. This generally deactivates the ring towards electrophilic attack. [10]The introduction of nitro groups, for example, has been studied computationally to design high-energy-density materials, where the enthalpy of formation is a key parameter. [11][12]
Caption: Substituent Electronic Effects.
Positional Isomerism
The position of the substituent is critical.
-
N-Substitution: Alkylation on the nitrogen atom, as in 1-methylpyrrole, directly influences the availability of the nitrogen lone pair. [7]* C-Substitution: Substitution at the C2 (α) or C3 (β) position affects stability differently. Electrophilic attack, and thus the stability of the resulting intermediate, is favored at the C2 and C5 positions due to better charge delocalization in the transition state. [13]The thermodynamic stability of the final substituted product also depends on these positional effects. For instance, computational studies on trinitro-pyrroles show that the relative stability of isomers like 2,3,4-trinitro-1H-pyrrole and 2,3,5-trinitro-1H-pyrrole is influenced by steric hindrance and electronic factors. [11]
Summary of Thermodynamic Data
The following table summarizes key experimental and computational thermodynamic data for pyrrole and some of its simple substituted derivatives at 298.15 K. This data is essential for comparative analysis and for validating computational models.
| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Method | Reference |
| Pyrrole | C4H5N | 108.2 | 273.7 | Experimental/Calculated | [2][14] |
| Pyrrole | C4H5N | 100.8 (24.1 kcal/mol) | - | Computational (G4) | [15] |
| 1-Methylpyrrole | C5H7N | 96.9 | 313.3 | Experimental/Calculated | [7] |
| 2,4-Dimethylpyrrole | C6H9N | 24.3 | 355.9 | Experimental/Calculated | [7] |
| 2,5-Dimethylpyrrole | C6H9N | 25.4 | 344.8 | Experimental/Calculated | [7] |
Note: Values can vary slightly between different sources and methodologies. The value from Ref. [15]was converted from kcal/mol.
Conclusion and Future Outlook
The thermodynamic properties of substituted pyrroles are fundamental to their chemistry and applications. This guide has outlined the theoretical underpinnings, experimental methodologies, and computational approaches used to characterize these vital molecules. A clear understanding of how substituents modulate the stability of the pyrrole ring provides a predictive framework for the rational design of new drugs, catalysts, and materials.
Future research will undoubtedly focus on expanding the thermodynamic database to include more complex and functionally diverse pyrrole derivatives. Furthermore, investigating the thermodynamic properties of these compounds in solution—accounting for solvation effects—is a critical next step for accurately modeling their behavior in biological and condensed-phase systems. The continued synergy between high-precision calorimetry and advanced computational chemistry will be instrumental in advancing our knowledge in this essential area of chemical science.
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An In-depth Technical Guide to the Solubility of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of extensive published quantitative data, this document establishes a framework for predicting, experimentally determining, and understanding the solubility of this compound in a range of common organic solvents. We will delve into the physicochemical properties of the molecule, provide detailed, field-proven experimental protocols for solubility determination, and discuss the underlying principles that govern its dissolution. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution to facilitate reaction optimization, purification, formulation, and analytical method development.
Introduction: The Significance of Solubility for a Versatile Pyrrole Derivative
This compound is a substituted pyrrole that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. The pyrrole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The nitrile and dimethyl functionalities on this specific scaffold offer unique electronic properties and steric influences, making it a versatile precursor for further chemical transformations.
Understanding the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of extraction and purification processes like crystallization, and is a critical parameter in the development of formulations for preclinical and clinical studies.[1] An informed approach to solvent selection can prevent costly experimental failures, improve yields, and ensure the reproducibility of scientific findings.
This guide will provide both a theoretical framework for predicting solubility and a practical, step-by-step methodology for its empirical determination.
Physicochemical Properties and Theoretical Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.
Molecular Structure:
-
Pyrrole Ring: The 1H-pyrrole ring is an aromatic, five-membered heterocycle containing a nitrogen atom. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen contributes to the aromatic system. The ring itself has a degree of polarity.
-
Dimethyl Groups (-CH3): The two methyl groups are nonpolar and contribute to the lipophilicity of the molecule.
-
Carbonitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor due to the lone pair on the nitrogen atom.
Overall Polarity Assessment: this compound is a moderately polar molecule. The polar contributions from the pyrrole N-H and the nitrile group are balanced by the nonpolar hydrocarbon character of the two methyl groups. This structural duality suggests that it will exhibit varied solubility across the spectrum of organic solvents.
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Acetonitrile, in particular, may have favorable interactions with the nitrile group.
-
Moderate Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol. These alcohols can act as both hydrogen bond donors and acceptors, interacting with the pyrrole N-H and the nitrile group. Solubility may be limited by the nonpolar methyl groups. Moderate solubility is also anticipated in solvents of intermediate polarity like Tetrahydrofuran (THF) and Dichloromethane (DCM).
-
Low to Negligible Solubility: Expected in nonpolar solvents such as Hexane, Heptane, and Toluene. The nonpolar nature of these solvents will not effectively solvate the polar regions of the this compound molecule.
The following table provides a list of common organic solvents, ordered by increasing polarity, to guide initial solvent screening.
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Formula | Polarity Index | Type | Predicted Solubility of this compound |
| Hexane | C₆H₁₄ | 0.1 | Nonpolar | Low |
| Toluene | C₇H₈ | 2.4 | Nonpolar | Low to Moderate |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Polar Aprotic | Moderate |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Polar Aprotic | Moderate to High |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Polar Aprotic | Moderate to High |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Polar Aprotic | Moderate |
| Acetone | C₃H₆O | 5.1 | Polar Aprotic | High |
| Methanol | CH₃OH | 5.1 | Polar Protic | Moderate |
| Ethanol | C₂H₅OH | 5.2 | Polar Protic | Moderate |
| Acetonitrile | C₂H₃N | 5.8 | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Polar Aprotic | High |
| Water | H₂O | 10.2 | Polar Protic | Low |
Data compiled from various sources, including references[3][4][5].
Experimental Determination of Equilibrium Solubility
While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The following section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Experimental Workflow Diagram
Sources
Methodological & Application
The Synthetic Utility of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile: A Guide for Organic Synthesis
Introduction: The Strategic Value of the Pyrrole Scaffold
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in a variety of chemical transformations make it a privileged scaffold in drug discovery and development.[1][2] Within the diverse family of pyrrole-based building blocks, 2,4-Dimethyl-1H-pyrrole-3-carbonitrile stands out as a particularly valuable intermediate. Its specific substitution pattern—a nitrile group positioned for functionalization and two methyl groups that influence reactivity and provide steric bulk—renders it an ideal starting material for the synthesis of complex molecular architectures, most notably in the realm of targeted cancer therapies.[3]
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into key transformations, provide detailed experimental protocols, and elucidate the underlying mechanistic principles that govern its reactivity. The primary focus will be on its pivotal role in the synthesis of kinase inhibitors, a class of drugs that has revolutionized oncology.
Core Application: A Gateway to Kinase Inhibitors
This compound and its derivatives are instrumental in the synthesis of numerous kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] By blocking the action of specific kinases, these targeted therapies can halt tumor growth and progression.
A prime example of a drug synthesized from a 2,4-dimethyl-1H-pyrrole core is Sunitinib , an oral multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6] The synthesis of Sunitinib showcases two critical transformations of the this compound framework: Vilsmeier-Haack formylation and functionalization of the nitrile group .
Logical Workflow: From Pyrrole Nitrile to Kinase Inhibitor
The synthetic route from this compound to a Sunitinib-type molecule involves a series of strategic modifications to the pyrrole core. The following diagram illustrates the logical flow of this process.
Caption: Synthetic workflow from this compound to Sunitinib.
Key Transformation 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][7] In the context of our pyrrole substrate, this reaction introduces a crucial aldehyde (formyl) group at the C5 position, which is activated for subsequent condensation reactions.
Mechanism of Vilsmeier-Haack Formylation
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the electrophilic aromatic substitution.[1][8]
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1]
-
Electrophilic Attack and Hydrolysis: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.[1]
Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrrole.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound (Representative Protocol)
This protocol is a representative procedure based on the well-established Vilsmeier-Haack formylation of pyrroles and related electron-rich heterocycles.[9][10]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of DMF in anhydrous DCM to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the resulting mixture vigorously for 1 hour to hydrolyze the iminium salt.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile.
| Parameter | Condition |
| Temperature | 0 °C to Room Temperature |
| Solvent | Dichloromethane (DCM) |
| Reagents | POCl₃, DMF |
| Work-up | Hydrolysis with aqueous sodium acetate |
| Typical Yield | 70-90% (estimated based on similar substrates) |
Key Transformation 2: Hydrolysis of the Nitrile Group
The nitrile group of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile can be hydrolyzed to either a carboxylic acid or a primary amide, both of which are valuable intermediates for further derivatization, particularly for amide coupling reactions to introduce side chains.[11]
Mechanism of Nitrile Hydrolysis
Nitrile hydrolysis can be catalyzed by either acid or base.[12][13]
-
Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and leading to the formation of an amide intermediate after tautomerization. Under harsher acidic conditions and heat, the amide can be further hydrolyzed to a carboxylic acid.[4][14]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon, forming an intermediate that is subsequently protonated by water to yield an amide.[13]
Experimental Protocol: Hydrolysis to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (Representative Protocol)
This protocol is based on standard procedures for the hydrolysis of aryl and heteroaryl nitriles.[11]
Materials:
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask, dissolve 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile in a mixture of methanol (or ethanol) and an aqueous solution of KOH or NaOH.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or DCM) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
| Parameter | Condition |
| Catalyst | KOH or NaOH (Base) |
| Solvent | Methanol/Water or Ethanol/Water |
| Temperature | Reflux |
| Work-up | Acidification with HCl |
| Typical Yield | >90% (based on similar substrates)[11] |
Assembly of the Kinase Inhibitor Core: The Final Steps
With the functionalized pyrrole in hand, the final steps in the synthesis of a Sunitinib-like molecule involve amide coupling to attach the solubilizing side chain, followed by a condensation reaction with an appropriate oxindole.
Experimental Protocol: Synthesis of Sunitinib from 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative
This protocol is adapted from procedures described in the patent literature for the synthesis of Sunitinib.
Materials:
-
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
5-Fluoroindolin-2-one
-
Ethanol
-
Pyrrolidine (catalyst)
Procedure:
-
To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoroindolin-2-one in ethanol, add a catalytic amount of pyrrolidine.
-
Heat the mixture to reflux for 1.5-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, allowing the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford Sunitinib.
| Parameter | Condition |
| Catalyst | Pyrrolidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 84% |
Alternative Synthetic Avenues
While the synthesis of kinase inhibitors is a major application, the reactivity of this compound is not limited to this pathway. The nitrile group is a versatile functional group that can participate in a variety of other transformations.
-
Reduction to Amines: The nitrile can be reduced to a primary amine, which can then be used in the synthesis of other heterocyclic systems or as a handle for further functionalization.
-
Cyclization Reactions: The nitrile group can participate in intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form fused heterocyclic systems.[15][16] This opens up possibilities for the synthesis of novel polycyclic scaffolds.
-
Agrochemicals: Pyrrole-3-carbonitrile derivatives have been investigated as potential insecticides.[5] The unique substitution pattern of this compound could be exploited in the design of new agrochemicals.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic importance is most prominently demonstrated in its role as a key precursor for the synthesis of clinically important kinase inhibitors like Sunitinib. The ability to selectively functionalize the pyrrole ring at the C5 position via Vilsmeier-Haack formylation, coupled with the versatile chemistry of the nitrile group, provides a robust platform for the construction of complex, biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important heterocyclic intermediate.
References
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- 16. Thorpe reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2,4-Dimethyl-1H-pyrrole-3-carbonitrile as a Versatile Scaffold in Modern Drug Discovery
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast range of natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide focuses on a particularly valuable derivative, 2,4-Dimethyl-1H-pyrrole-3-carbonitrile , and its closely related analogues. We will explore its strategic importance as a building block, detailing its synthesis and providing in-depth protocols for its application in the construction of high-value pharmaceutical agents, with a primary focus on the synthesis of multi-targeted kinase inhibitors.
The Strategic Importance of the 2,4-Dimethylpyrrole Core
The substituted pyrrole ring is a highly stable aromatic system. The specific substitution pattern of the 2,4-dimethylpyrrole core provides a robust and predictable platform for further chemical elaboration. The methyl groups at positions 2 and 4 sterically direct subsequent reactions and contribute to the overall lipophilicity and binding profile of the final drug molecule. The carbonitrile group at position 3, or a precursor carboxylate, serves as a versatile chemical handle, readily converted into amides, aldehydes, or other functional groups essential for creating complex molecular architectures and establishing key interactions with biological targets.[4]
This scaffold's most notable application is in the field of oncology, specifically in the development of tyrosine kinase inhibitors (TKIs). Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-dimethylpyrrole moiety forms the central core of Sunitinib, a blockbuster oral medication approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[5][6] It acts by inhibiting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby blocking tumor angiogenesis and cell proliferation.[7][8]
Simplified Kinase Inhibition Pathway
The diagram below illustrates the general mechanism of action for TKIs like Sunitinib, which block the ATP-binding site of kinases like VEGFR and PDGFR, preventing the phosphorylation cascade that leads to tumor growth and angiogenesis.
Caption: Simplified signaling pathway inhibited by Sunitinib.
Synthesis of Key 2,4-Dimethylpyrrole Intermediates
While this compound is a valuable target, its synthesis often proceeds through a more common intermediate, the corresponding ethyl ester. Classical methods like the Knorr and Hantzsch pyrrole syntheses are widely employed.[9] The following protocol outlines a common route to obtain Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a direct precursor that can be further modified.
Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This procedure is based on a modified Hantzsch-type synthesis, involving a ring-closure reaction.[10]
Materials:
-
Ethyl acetoacetate
-
2-Bromopropanal (or generated in situ from propionaldehyde and bromine)
-
Ammonia water (25-28%)
-
Non-protonic solvent (e.g., Dichloromethane, DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Preparation of 2-Bromopropanal: (Caution: Handle bromine in a well-ventilated fume hood with appropriate personal protective equipment). To a solution of propionaldehyde (1.0 eq) in DCM cooled to 0°C, slowly add bromine (1.0 eq) while maintaining the temperature below 15°C. Stir for 4 hours until the bromine color disappears. The crude 2-bromopropanal is typically used directly in the next step after solvent removal under reduced pressure.[10]
-
Ring-Closure Reaction: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and the crude 2-bromopropanal (1.0 eq) in a suitable solvent. Cool the mixture in an ice bath.
-
Slowly add concentrated ammonia water (2.0-3.0 eq) to the mixture with vigorous stirring. The addition should be controlled to keep the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a solid.
Synthetic Workflow
Caption: Workflow for the synthesis of a key pyrrole intermediate.
Application Protocol: Synthesis of Sunitinib
This section details the multi-step synthesis of Sunitinib, starting from a functionalized 2,4-dimethylpyrrole core. The key transformations are the formylation of the C5 position, a Knoevenagel condensation, and a final amidation.[11][12]
Step 1: Vilsmeier-Haack Formylation of the Pyrrole Core
The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic rings like pyrrole.[9] The reaction introduces an aldehyde group at the C5 position, which is crucial for the subsequent condensation step.
Protocol 2: Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, cold
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere (N₂), cool anhydrous DMF in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and then slowly add a cold aqueous solution of sodium acetate until the pH is neutral (pH ~7). This step hydrolyzes the iminium salt intermediate to the aldehyde.
-
Stir the mixture vigorously for 1 hour. The product will precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[8]
Step 2: Knoevenagel Condensation and Saponification
This step involves the base-catalyzed condensation of the formylated pyrrole with 5-fluoro-2-oxindole, followed by hydrolysis of the ethyl ester to the carboxylic acid.
Protocol 3: Synthesis of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Materials:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (from Protocol 2)
-
5-Fluoro-2-oxindole
-
Piperidine (catalyst)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a flask, suspend Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) and 5-fluoro-2-oxindole (1.0 eq) in ethanol. Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. The product will begin to precipitate. Monitor the reaction by TLC.
-
Cool the mixture and collect the solid intermediate by filtration.
-
Saponification: Suspend the collected solid in a mixture of ethanol and water. Add potassium hydroxide (2.0-3.0 eq) and heat to reflux for 2-3 hours until the ester is fully hydrolyzed.[12]
-
Cool the reaction mixture and filter to remove any insolubles.
-
Acidification: Acidify the filtrate with dilute HCl until the pH is ~2-3. The carboxylic acid product will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 3: Final Amidation to Sunitinib
The final step is a standard amide coupling reaction to attach the diethylaminoethyl side chain, which is critical for the drug's solubility and pharmacokinetic properties.[5]
Protocol 4: Synthesis of Sunitinib
Materials:
-
Carboxylic acid intermediate (from Protocol 3)
-
N-(2-Diethylamino)ethyl-amine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.2 eq) and the base DIPEA (2.5 eq). Stir for 15 minutes at room temperature.
-
Add N-(2-Diethylamino)ethyl-amine (1.2 eq) and continue to stir at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture into water. The crude Sunitinib will precipitate.
-
Collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Sunitinib.
Sunitinib Synthesis Workflow
Caption: Key steps in the synthesis of Sunitinib.
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Typical Yield (%) | Reference |
| Formylation | POCl₃, DMF | DCM | ~97% | [11] |
| Condensation | 5-Fluoro-2-oxindole, Piperidine | Ethanol | ~91% | [11] |
| Saponification | Potassium Hydroxide | Ethanol/Water | ~98% | [11] |
| Amidation | HATU, DIPEA, Amine | DMF | ~85-90% | (General) |
Broader Perspectives and Conclusion
The protocols detailed above for the synthesis of Sunitinib represent a prime example of the utility of the this compound scaffold. However, its application is not limited to this single molecule. By varying the substituents on the pyrrole ring and altering the reaction partners in the condensation and coupling steps, medicinal chemists can generate large libraries of novel compounds.[13][14]
Research has shown that derivatives of this core structure are potent inhibitors of other kinases, such as Lymphocyte-specific kinase (Lck), and can be adapted to target various therapeutic areas.[15] Furthermore, molecular hybridization approaches, which combine the pyrrole core with other pharmacologically active moieties like benzimidazole, have yielded promising new anticancer agents.[3][14]
References
- Bansal, R. K. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.
- Kaur, H., Rani, S., Abbot, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science.
- Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Zhang, Y., et al. (2025). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.
- Unknown Author. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. RJPN.
- Unknown Author. (n.d.). CN103319392A - Preparation method of sunitinib intermediate. Google Patents.
- Unknown Author. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
- Unknown Author. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Chemical Synthesis USA.
- Patil, N. R., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed.
- Jagtap, S. V., et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. PubMed.
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry.
- Unknown Author. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.
- Unknown Author. (n.d.). Sunitinib Intermediates. Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd.
- Elsinghorst, P. W., et al. (2009). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. ResearchGate.
- Al-Hourani, B. J. (2022). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI.
- Rawat, P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- Norman, P., et al. (2005). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed.
- Wang, C., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmaceutical Chemistry & Chemical Science.
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- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Sunitinib Malate,Sunitinib Intermediates,Cas 557795-19-4 Manufacturer in China [dingminpharma.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Pyrroles Using 2,4-Dimethyl-1H-pyrrole-3-carbonitrile: An Application Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for the functionalization of the versatile building block, 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. This document offers detailed application notes and validated protocols for key transformations, including electrophilic substitution at the C-5 position, N-alkylation, and diverse modifications of the nitrile group. The methodologies presented herein are designed to be robust and adaptable, enabling the synthesis of a wide array of functionalized pyrrole derivatives for applications in medicinal chemistry and materials science.
Introduction: The Versatility of the Pyrrole Scaffold
Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in numerous biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in a variety of chemical transformations make it an attractive starting point for the synthesis of complex molecular architectures. This compound is a particularly useful starting material due to its pre-functionalized nature, offering multiple sites for selective modification. The methyl groups at positions 2 and 4 sterically hinder the adjacent positions, often directing reactions to the unsubstituted C-5 position and the pyrrole nitrogen. The cyano group at C-3 provides a versatile handle for a range of chemical conversions.
This guide will explore the following key synthetic transformations of this compound:
-
Electrophilic Aromatic Substitution: Focusing on the Vilsmeier-Haack formylation to introduce a formyl group at the C-5 position.
-
N-Functionalization: Detailing a robust protocol for the alkylation of the pyrrole nitrogen.
-
Nitrile Group Modifications: Presenting methods for the hydrolysis of the nitrile to a carboxamide, its reduction to a primary amine, and its conversion to a ketone via reaction with organometallic reagents.
-
Annulation to Pyrrolopyrimidines: Outlining a synthetic route to construct the medicinally important pyrrolo[2,3-d]pyrimidine scaffold.
Section 1: Electrophilic Aromatic Substitution at the C-5 Position: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In the case of this compound, the electron-donating nature of the pyrrole ring activates it towards electrophilic substitution. The C-5 position is the most electron-rich and sterically accessible site, making it the preferred position for formylation.
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] This electrophilic species is then attacked by the pyrrole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to the corresponding aldehyde during workup.[5][6]
Caption: Workflow for the Vilsmeier-Haack formylation.
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[5][7]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc)
-
Water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate (NaOAc) until the pH is neutral.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile.
| Parameter | Value |
| Reactant Ratio | 1:1.5 (Pyrrole:POCl₃) |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Workup | Aqueous NaOAc, Extraction |
| Purification | Silica Gel Chromatography |
Section 2: N-Functionalization via Alkylation
N-alkylation of the pyrrole ring is a fundamental transformation for introducing diversity and modulating the electronic and steric properties of the molecule. The reaction typically proceeds via deprotonation of the acidic N-H proton with a suitable base, followed by nucleophilic attack of the resulting pyrrolide anion on an alkylating agent.[8]
Caption: General workflow for the N-alkylation of pyrroles.
Protocol 2: N-Methylation of this compound
This protocol utilizes sodium hydride as the base and methyl iodide as the alkylating agent, a common and effective method for N-methylation of pyrroles.[8]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF (10 volumes) in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution).
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1,2,4-Trimethyl-1H-pyrrole-3-carbonitrile.
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Alkylating Agent | Methyl Iodide (CH₃I) |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Workup | Aqueous NH₄Cl, Extraction |
| Purification | Silica Gel Chromatography |
Section 3: Synthetic Transformations of the Nitrile Group
The nitrile functionality at the C-3 position is a versatile synthetic handle that can be converted into a variety of other functional groups, significantly expanding the chemical space accessible from this compound.
Hydrolysis to 2,4-Dimethyl-1H-pyrrole-3-carboxamide
The partial hydrolysis of a nitrile to a primary amide can be achieved under both acidic and basic conditions.[9] A mild and effective method involves the use of alkaline hydrogen peroxide.
Protocol 3: Hydrolysis of the Nitrile to a Carboxamide
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10 volumes).
-
Add sodium hydroxide solution (2.0 eq) and cool the mixture to 0 °C.
-
Slowly add hydrogen peroxide solution (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a large volume of water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-Dimethyl-1H-pyrrole-3-carboxamide.
Reduction to 3-(Aminomethyl)-2,4-dimethyl-1H-pyrrole
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of achieving this conversion.[10][11]
Protocol 4: LAH Reduction of the Nitrile to a Primary Amine
Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (10 volumes) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH in grams.[5]
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(Aminomethyl)-2,4-dimethyl-1H-pyrrole. This product can often be used in the next step without further purification.
Conversion to a Ketone via Grignard Reaction
The reaction of a nitrile with a Grignard reagent, followed by acidic hydrolysis of the intermediate imine, provides a straightforward route to ketones. This allows for the introduction of a new carbon-carbon bond at the C-3 position.
Protocol 5: Synthesis of 3-Acetyl-2,4-dimethyl-1H-pyrrole
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr), solution in THF or diethyl ether
-
Anhydrous diethyl ether or THF
-
Aqueous hydrochloric acid (HCl), e.g., 3M
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF (10 volumes) under a nitrogen atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and slowly add 3M aqueous HCl to hydrolyze the intermediate imine. Stir for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-Acetyl-2,4-dimethyl-1H-pyrrole.
Section 4: Synthesis of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds with significant biological activity, including applications as kinase inhibitors in cancer therapy.[1] A common synthetic strategy involves the condensation of an aminopyrrole derivative with a suitable one-carbon synthon.
Caption: Synthesis of the pyrrolo[2,3-d]pyrimidine core.
Protocol 6: Synthesis of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol describes a potential route starting from the aminomethylpyrrole derivative obtained in Protocol 4. The cyclization to form the pyrimidine ring can be achieved using reagents like formamide or formamidine acetate.[12][13]
Materials:
-
3-(Aminomethyl)-2,4-dimethyl-1H-pyrrole (from Protocol 4)
-
Formamidine acetate
-
2-Ethoxyethanol or other high-boiling solvent
-
Sodium ethoxide
Procedure:
-
To a solution of 3-(Aminomethyl)-2,4-dimethyl-1H-pyrrole (1.0 eq) in 2-ethoxyethanol, add formamidine acetate (1.5 eq) and a catalytic amount of sodium ethoxide.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse range of functionalized pyrrole derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The strategic application of electrophilic substitution, N-alkylation, and various nitrile group transformations opens up numerous avenues for the development of novel compounds with potential applications in drug discovery and materials science. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and target molecules.
References
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. [Link]
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]
-
4 - Organic Syntheses Procedure. [Link]
-
ResearchGate. Please suggest best process for N-methyl pyrrole synthesis ?. [Link]
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. National Institutes of Health. [Link]
-
Vilsmeier-Haack Reaction - YouTube. [Link]
-
An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. PubMed. [Link]
-
3 - Organic Syntheses Procedure. [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed. [Link]
-
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. ResearchGate. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. National Institutes of Health. [Link]
- Methylation synthesis method of N-heterocyclic compound.
-
hydrolysis of nitriles. Chemguide. [Link]
-
Regular Article. Organic Chemistry Research. [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health. [Link]
-
Green Synthesis of Pyrrole Derivatives. Semantic Scholar. [Link]
- Synthesis method of N-methylpyrrole.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. [Link]
-
Hydrolysis of nitriles with microwave irradiation. ResearchGate. [Link]
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- 1. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of the 1H-Pyrrole-3-carbonitrile Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1H-Pyrrole-3-carbonitriles
The 1H-pyrrole-3-carbonitrile motif is a cornerstone in modern medicinal chemistry and drug development. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a privileged scaffold for interacting with biological targets. Derivatives of this core are integral to a range of therapeutic agents, exhibiting antibacterial, antitumor, and anti-inflammatory properties.[1] Furthermore, substituted 1H-pyrrole-3-carbonitriles serve as pivotal intermediates in the synthesis of blockbuster drugs and agrochemicals, such as the proton-pump inhibitor Vonoprazan and the fungicide fludioxonil.[1][2]
The functionalization of this pyrrole core is paramount to modulating its pharmacological profile. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, provide a robust platform for building molecular complexity from simple, readily available precursors.[3]
This guide provides an in-depth exploration of key palladium-catalyzed protocols—Suzuki-Miyaura coupling, Heck-Mizoroki reaction, and Buchwald-Hartwig amination—as applied to the 1H-pyrrole-3-carbonitrile framework. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic rationale and field-proven insights to ensure successful implementation.
Part 1: Core Concepts and General Considerations in Palladium Catalysis
A successful cross-coupling reaction depends on the synergistic interplay of several key components. Understanding their individual roles is critical for troubleshooting and optimization. The general catalytic cycle, while varying slightly for each reaction type, typically involves three fundamental steps: oxidative addition, transmetalation or migratory insertion, and reductive elimination.[5][6]
1.1 The Palladium Catalyst System
-
Palladium Precatalyst: The reaction is initiated by a Pd(0) species. While air-stable Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is more common to use stable Pd(II) salts such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂, which are reduced in situ to the active Pd(0) catalyst.[7] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is another widely used, relatively air-stable Pd(0) source.[8] The choice often depends on cost, stability, and the specific reaction conditions.
-
Ligands: The ligand is arguably the most critical component for success. It stabilizes the palladium center, prevents its aggregation into inactive palladium black, and crucially, modulates its reactivity.
-
Early Generations: Simple triarylphosphines like triphenylphosphine (PPh₃) were used initially but are often insufficient for challenging substrates.
-
Modern Ligands: The revolution in cross-coupling came with the development of sterically bulky, electron-rich ligands.[5] Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) from the Buchwald group and N-heterocyclic carbenes (NHCs) are highly effective, promoting oxidative addition even with unreactive aryl chlorides and facilitating the difficult reductive elimination step.[5][9][10] The choice of ligand is substrate-dependent and often requires screening for optimal results.
-
1.2 The Role of the Base and Solvent
-
Base: The base performs multiple roles. In Suzuki coupling, it activates the boronic acid to facilitate transmetalation.[11] In Heck and Buchwald-Hartwig reactions, it is required to neutralize the acid generated during the reaction and regenerate the Pd(0) catalyst in the final step.[10][12] Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, while organic bases like triethylamine (Et₃N) are also used.
-
Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature. Anhydrous, deoxygenated aprotic solvents are standard. Common choices include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).
1.3 Substrate-Specific Considerations for 1H-Pyrrole-3-carbonitriles
The pyrrole N-H bond introduces a unique challenge. It is weakly acidic and can participate in side reactions. In Buchwald-Hartwig amination, for instance, the pyrrole nitrogen can compete with the amine coupling partner, leading to undesired N-arylation of the substrate itself. To circumvent this, the pyrrole nitrogen is often protected with a group like tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM), which can be removed after the coupling reaction.[13][14] This strategy generally leads to cleaner reactions and significantly improved yields.
Part 2: Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, coupling a halo-pyrrole with an organoboron reagent. Its popularity stems from the operational simplicity and the commercial availability and stability of a vast array of boronic acids and esters.
Mechanism Overview
The reaction begins with the oxidative addition of the halo-pyrrole to the Pd(0)Lₙ catalyst. Following this, the boronic acid, activated by a base to form a borate complex, undergoes transmetalation, transferring its organic group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][11]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Aryl-1H-pyrrole-3-carbonitriles
This protocol is adapted from established procedures for the Suzuki coupling of N-protected bromo-pyrroles.[14][15] Protection of the pyrrole nitrogen is highly recommended for optimal results.
Materials:
-
N-Protected 5-bromo-1H-pyrrole-3-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., 1,2-dimethoxyethane (DME), Toluene, or Dioxane)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the N-protected 5-bromo-1H-pyrrole-3-carbonitrile, arylboronic acid, Pd(dppf)Cl₂, and base under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrole-3-carbonitrile derivative.
-
Deprotection (if necessary): Remove the N-protecting group using standard literature procedures.
Expert Insights & Troubleshooting
-
Why Pd(dppf)Cl₂? This catalyst is particularly effective for heteroaromatic substrates.[15] The dppf ligand's wide "bite angle" and electron-donating properties facilitate the reductive elimination step, which can be slow for electron-rich heterocycles.
-
Base Selection: Cs₂CO₃ is more soluble in organic solvents than K₂CO₃ and can sometimes lead to faster reaction rates, but it is also more expensive.
-
Side Reaction: Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, reducing the yield.[16] It is often promoted by excess water, high temperatures, or prolonged reaction times. Using bulky ligands and ensuring anhydrous conditions can help minimize this pathway.[16]
Data Summary: Suzuki-Miyaura Coupling Scope
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | >90 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | ~85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | ~88 |
Table represents typical expected outcomes based on literature precedents for similar substrates.[15]
Part 3: Heck-Mizoroki Reaction Protocols
The Heck reaction forms a C-C bond by coupling a halo-pyrrole with an alkene. It is a powerful method for introducing vinyl or substituted vinyl groups onto the pyrrole core.
Mechanism Overview
The cycle starts with oxidative addition of the halo-pyrrole to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion (also called carbopalladation) with the alkene. The final steps involve β-hydride elimination to form the product and release a hydridopalladium(II) species, which is then reduced back to Pd(0) by a base, regenerating the catalyst.[17]
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Experimental Protocol: Synthesis of 5-Vinyl-1H-pyrrole-3-carbonitriles
This protocol is based on general Heck reaction conditions often applied to heterocyclic systems.[12][18]
Materials:
-
N-Protected 5-bromo-1H-pyrrole-3-carbonitrile (1.0 equiv)
-
Alkene (e.g., Styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., PPh₃ or P(o-tol)₃) (4-10 mol%)
-
Organic Base (e.g., Triethylamine (Et₃N) or DIPEA) (2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Acetonitrile (MeCN) or DMF)
Procedure:
-
Inert Atmosphere Setup: To a dried Schlenk tube, add the N-protected 5-bromo-1H-pyrrole-3-carbonitrile, Pd(OAc)₂, and the phosphine ligand under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the alkene and the organic base via syringe.
-
Reaction: Seal the tube and stir the mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Expert Insights & Troubleshooting
-
Ligand Choice: For simple Heck couplings, triphenylphosphine is often sufficient. For more challenging substrates or to improve yields, more electron-rich and bulky ligands may be required.
-
Regioselectivity: With unsymmetrical alkenes, regioselectivity can be an issue. Typically, the aryl group adds to the less sterically hindered carbon of the double bond.[18]
-
Intramolecular Variants: The Heck reaction is also powerful for intramolecular cyclizations, enabling the synthesis of complex fused-ring systems from tethered pyrrole derivatives.[18][19]
Data Summary: Heck Reaction Scope
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | Et₃N | MeCN | 100 | ~75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | ~80 |
| 3 | 1-Hexene | Pd(OAc)₂ (5) | Et₃N | MeCN | 100 | ~65 |
Table represents typical expected outcomes for Heck reactions on halo-heterocycles.
Part 4: Buchwald-Hartwig Amination Protocols
The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of aryl halides with a wide range of primary and secondary amines, a bond that is notoriously difficult to form via classical methods.[10]
Mechanism Overview
Similar to the Suzuki coupling, the reaction is initiated by oxidative addition of the halo-pyrrole to a Pd(0) complex. The resulting Pd(II) species reacts with the amine in the presence of a base to form a palladium-amido complex. This key intermediate undergoes reductive elimination to furnish the aminated pyrrole product and regenerate the Pd(0) catalyst.[7][10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-Amino-1H-pyrrole-3-carbonitriles
This protocol is based on modern Buchwald-Hartwig conditions, emphasizing the use of specialized ligands for high efficiency.[20][21] N-protection of the pyrrole is critical to prevent self-coupling.
Materials:
-
N-Protected 5-bromo-1H-pyrrole-3-carbonitrile (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, SPhos, tBuDavePhos) (2-8 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS) (1.4 equiv)
-
Anhydrous, deoxygenated Toluene or Dioxane
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the reagents, it is best to prepare the reaction in a glovebox. Add the palladium precatalyst, ligand, and base to an oven-dried vial.
-
Reagent Addition: Add the N-protected halo-pyrrole, the amine, and the solvent.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and quench carefully with water. Filter through Celite.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Expert Insights & Troubleshooting
-
The Ligand is Key: The success of Buchwald-Hartwig amination, especially with challenging substrates, is almost entirely dependent on using a state-of-the-art bulky monophosphine ligand.[10][20] These ligands promote the crucial, often rate-limiting, reductive elimination step.
-
Base Sensitivity: The use of a strong base like NaOtBu is necessary but can be problematic for substrates with base-sensitive functional groups (e.g., esters). In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ may be screened, though this often requires a more active catalyst system.
-
β-Hydride Elimination: With primary alkylamines bearing β-hydrogens, a side reaction involving β-hydride elimination from the palladium-amido intermediate can occur, leading to hydrodehalogenation of the starting material and formation of an imine.[20] Careful selection of ligand and reaction conditions can often minimize this.
General Experimental Workflow Visualization
Caption: General workflow for setting up a palladium-catalyzed cross-coupling reaction.
References
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Zhang, Q., et al. (2018). Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives. Organic Letters, 20(23), 7684–7688. [Link]
-
PubMed. (2018). Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives. PubMed. [Link]
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Organic Syntheses. (2025). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Organic Syntheses. [Link]
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MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]
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Organic Chemistry Portal. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
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Thieme. (n.d.). Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction. Thieme Connect. [Link]
-
YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. YouTube. [Link]
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ResearchGate. (n.d.). (PDF) ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS. ResearchGate. [Link]
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CSIRO Publishing. (2007). Synthesis of 5-Phenyl 2-Functionalized Pyrroles by Amino Heck and Tandem Amino Heck Carbonylation Reactions. Australian Journal of Chemistry. [Link]
-
SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]
-
National Institutes of Health (NIH). (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC. [Link]
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PubMed. (2015). Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study. PubMed. [Link]
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National Institutes of Health (NIH). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]
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ResearchGate. (n.d.). Approaches to the synthesis of 1H‐pyrrole‐3‐carbonitriles. ResearchGate. [Link]
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National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
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The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling | Request PDF. ResearchGate. [Link]
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PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
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Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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National Institutes of Health (NIH). (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. [Link]
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: The Utility of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile in Modern Medicinal Chemistry
Abstract: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and commercial drugs.[1][2][3] This guide focuses on a particularly valuable building block: 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. We will explore its chemical attributes that make it a versatile starting point for drug discovery, delve into its significant applications in oncology and immunology, and provide detailed protocols for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in the creation of novel therapeutic agents.
The this compound Scaffold: A Privileged Substructure
The utility of this compound in drug design stems from a combination of its inherent structural features and the reactivity of its functional groups. Understanding these properties is key to exploiting its full potential.
Rationale for Use: Physicochemical & Synthetic Advantages
The pyrrole core, particularly when substituted as in this scaffold, offers a rigid, planar structure. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity interactions. The two methyl groups at positions 2 and 4 provide steric bulk and lipophilicity, which can be crucial for tuning solubility and influencing binding pocket interactions.
The most critical feature for synthetic chemists is the nitrile (-C≡N) group at the 3-position. Its value is threefold:
-
Synthetic Handle: The nitrile group is a versatile precursor for a variety of other functional groups. It can be readily hydrolyzed to a carboxamide or a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations.[3] This allows for extensive Structure-Activity Relationship (SAR) studies from a single, common intermediate.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a critical interaction in many drug-receptor binding events.
-
Metabolic Stability: Compared to more labile groups, the nitrile is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
The Drug Discovery Workflow: From Scaffold to Candidate
The journey from a core scaffold like this compound to a viable drug candidate is a multi-step process. The inherent versatility of this scaffold allows for the rapid generation of diverse chemical libraries, which can then be screened for biological activity to identify promising "hit" compounds. These hits undergo further chemical refinement in a process of lead optimization to improve potency, selectivity, and drug-like properties.
Caption: A typical drug discovery workflow utilizing the pyrrole scaffold.
Key Therapeutic Applications & Case Studies
Derivatives of the 2,4-dimethyl-1H-pyrrole core have shown significant promise across several therapeutic areas, most notably in oncology.
Anticancer Agents
The pyrrole scaffold is a cornerstone in the development of anticancer drugs. Its derivatives have been shown to inhibit key pathways involved in tumor growth and proliferation.
-
VEGFR-2 Inhibition: A molecular hybridization strategy was used to develop pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[4] Molecular docking studies of the most potent compounds showed strong binding affinity to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in angiogenesis.[4] This approach is reminiscent of the FDA-approved drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that also features a substituted pyrrole core and is used to treat various cancers.[5]
-
STING Agonism for Immuno-Oncology: In a highly promising application, a series of 1H-pyrrole-3-carbonitrile derivatives were identified as potent agonists of the Stimulator of Interferon Genes (STING) receptor.[6] Activation of STING is a key strategy in cancer immunotherapy, as it triggers the innate immune system to recognize and attack tumor cells. The representative compound 7F from this series was shown to induce the phosphorylation of key downstream signaling proteins like TBK1 and IRF3, leading to the expression of target genes such as IFNB1 and CXCL10, which are critical for an anti-tumor immune response.[6]
-
General Antiproliferative Activity: Through molecular hybridization, new series of 2,4-dimethyl-1H-pyrrole-3-carboxamides bearing a benzimidazole moiety have been synthesized.[7] These compounds were screened against the NCI-60 panel of human cancer cell lines, with several derivatives showing significant growth inhibition.[1][7] For example, one derivative displayed notable activity against melanoma and breast cancer cell lines.[7]
Data Summary: Bioactivity of Pyrrole Derivatives
The following table summarizes the reported bioactivity of several compounds derived from the 2,4-dimethyl-1H-pyrrole scaffold, demonstrating its therapeutic potential.
| Compound Class | Target/Assay | Key Result | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | VEGFR-2 (in silico) | Binding affinity of -9.5 kcal/mol, comparable to Sunitinib (-9.9 kcal/mol). | [4] |
| 1H-Pyrrole-3-carbonitrile derivative (7F ) | STING Receptor Agonism (THP1 cells) | Induced phosphorylation of TBK1 and IRF3; stimulated expression of IFNB1, CXCL10, and IL6. | [6] |
| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | NCI-60 Cancer Screen (MDA-MB-435) | 62.46% growth inhibition against melanoma cell line at 10 µM. | [7] |
| 1,3,4-Thiadiazole-pyrrole hybrid | Anti-inflammatory (Carrageenan model) | Up to 81% inhibition of paw edema in rats, demonstrating significant anti-inflammatory activity. | [1] |
Synthetic Protocols and Methodologies
The value of a scaffold is directly tied to the ease and versatility of its chemical modification. The this compound scaffold lends itself to straightforward, high-yielding reactions.
Protocol: Three-Component Synthesis of a Pyrrole-3-carbonitrile Core
This protocol describes a concise, three-component reaction to generate N-substituted 2-methyl-5-aryl-1H-pyrrole-3-carbonitriles, demonstrating an efficient method for accessing the core structure. The procedure is adapted from a reported practical synthesis of pyrrole-based drug candidates.[8]
Objective: To synthesize 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile.
Materials:
-
2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one
-
3-Oxobutanenitrile
-
4-Fluoroaniline
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 eq), 3-oxobutanenitrile (1.2 eq), 4-fluoroaniline (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq).
-
Rationale: This is a one-pot condensation/cyclization reaction. p-TsOH acts as an acid catalyst to promote the formation of imine and enamine intermediates required for the cyclization cascade.
-
-
Solvent Addition: Add 50 mL of toluene to the flask.
-
Rationale: Toluene serves as the reaction solvent and allows for the azeotropic removal of water formed during the condensation steps, which drives the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-111 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure pyrrole product.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products formed during the reaction.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Protocol: Hydrolysis of Nitrile to Carboxamide
This protocol details the conversion of the nitrile group to a primary carboxamide, a common step in SAR exploration to assess the impact of a hydrogen bond donating and accepting group.
Objective: To convert a generic this compound derivative to its corresponding 3-carboxamide.
Materials:
-
Substituted this compound
-
Sulfuric acid (concentrated)
-
Glacial acetic acid
-
Ice, water, sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask, dissolve the starting pyrrole-3-carbonitrile (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (e.g., 2.0 eq) dropwise while maintaining the low temperature.
-
Rationale: The strong acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water (present in trace amounts or added). The reaction is exothermic and controlled temperature prevents potential degradation.
-
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the product and dilute the strong acid.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Purification & Characterization: If necessary, the crude product can be recrystallized or purified by column chromatography. The final structure should be confirmed by NMR and mass spectrometry.
Mechanistic Insights: The STING Signaling Pathway
The discovery of pyrrole-carbonitrile derivatives as STING agonists highlights a cutting-edge application in immuno-oncology.[6] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal that can originate from viruses or damaged tumor cells.
Upon binding of an agonist, such as a pyrrole derivative, the STING protein, which resides on the endoplasmic reticulum (ER), undergoes a conformational change and traffics to the Golgi apparatus. There, it recruits and activates the kinase TBK1. TBK1 then phosphorylates both STING itself and the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. These secreted factors then orchestrate a powerful anti-tumor immune response.
Caption: Activation of the STING pathway by a pyrrole-based agonist.
Conclusion
This compound is more than just another heterocyclic compound; it is a validated, high-potential scaffold for the development of next-generation therapeutics. Its synthetic tractability, combined with the proven success of its derivatives in modulating high-value biological targets like VEGFR-2 and STING, ensures its continued relevance in medicinal chemistry. The protocols and insights provided herein serve as a foundational guide for researchers aiming to translate the potential of this remarkable building block into clinically impactful medicines.
References
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Ghate, M., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Pharmaffiliates.
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).
-
Jagtap, S., et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 97, 103660.
-
Sahu, R., et al. (2022). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ResearchGate.
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
-
Wang, Y., et al. (2023). Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079-1087.
-
Bansal, R., & Kumar, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266.
-
García-García, A., et al. (2022). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 27(19), 6265.
-
Scurt, D., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(17), 13537.
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- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Introduction: The Privileged Pyrrole Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrrole nucleus is a versatile heterocyclic scaffold that has emerged as a cornerstone in the design of potent kinase inhibitors.[1] Its ability to engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases, mimicking the adenine core of ATP, has led to the development of several successful drugs.[2]
Among the myriad of pyrrole-based structures, the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety is a key pharmacophore found in the multi-targeted tyrosine kinase inhibitor, Sunitinib.[3][4] Sunitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of tumor angiogenesis.[3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-dimethyl-1H-pyrrole-3-carbonitrile as a versatile precursor in the synthesis of this important class of kinase inhibitors. We will delve into the synthetic rationale, provide detailed, field-proven protocols, and offer insights into the critical transformations required to leverage this starting material effectively.
Chemical Properties and Reactivity of this compound
This compound is a stable, crystalline solid that serves as an excellent starting point for the elaboration of more complex pyrrole-based structures. The pyrrole ring itself is electron-rich and susceptible to electrophilic substitution, primarily at the 5-position.[1][4] The nitrile group at the 3-position is a key functional handle that can be readily transformed into other functionalities, most notably the carboxylic acid and carboxamide groups, which are essential for the biological activity of many kinase inhibitors. The two methyl groups at positions 2 and 4 provide steric bulk and influence the electronic properties of the pyrrole ring, contributing to the overall binding affinity and selectivity of the final inhibitor.
Synthetic Workflow for Kinase Inhibitor Synthesis
The overall synthetic strategy for utilizing this compound in the synthesis of a Sunitinib-type kinase inhibitor can be conceptually divided into three main stages:
-
Synthesis of the Pyrrole Precursor: Preparation of this compound.
-
Functional Group Transformation: Conversion of the nitrile group to the desired N-substituted carboxamide.
-
Final Assembly: Condensation of the elaborated pyrrole with an oxindole derivative to furnish the final kinase inhibitor.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Protocols
Part 1: Synthesis of this compound
The synthesis of the this compound precursor can be achieved through a modified Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[6]
Protocol 1: Synthesis of this compound
-
Materials:
-
3-Methyl-2,4-pentanedione
-
Aminoacetonitrile hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 eq), aminoacetonitrile hydrochloride (1.1 eq), and sodium acetate (1.2 eq).
-
Add a mixture of glacial acetic acid and ethanol (1:1 v/v) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Part 2: Functional Group Transformation of the Nitrile
The critical step in this synthetic route is the conversion of the nitrile functionality to the N-(2-diethylaminoethyl)-3-carboxamide. This can be achieved in a two-step sequence: hydrolysis of the nitrile to the carboxylic acid, followed by amide coupling.
Protocol 2: Hydrolysis of this compound
-
Materials:
-
This compound
-
Sodium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide pellets (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
-
Protocol 3: Amide Coupling to form N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Materials:
-
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
-
N,N-Diethylethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,N-diethylethylenediamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to obtain N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
-
Part 3: Synthesis of a Sunitinib Analogue
The final step in the synthesis is a Knoevenagel condensation between the elaborated pyrrole and a suitable oxindole derivative.
Protocol 4: Synthesis of a Sunitinib Analogue
-
Materials:
-
N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (from Protocol 3)
-
5-Fluoro-1,3-dihydro-2H-indol-2-one
-
Pyrrolidine
-
Ethanol
-
-
Procedure:
-
To a solution of N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq) in ethanol, add 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq).
-
Add a catalytic amount of pyrrolidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. A yellow precipitate will form.
-
Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the Sunitinib analogue.
-
Data Summary
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 3-Methyl-2,4-pentanedione, Aminoacetonitrile HCl, NaOAc | Acetic acid/Ethanol | Reflux | 4-6 | 65-75 |
| 2 | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | This compound, NaOH | Ethanol/Water | Reflux | 12-16 | 80-90 |
| 3 | N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid, N,N-Diethylethylenediamine, EDC, HOBt, DIPEA | DCM | RT | 12-18 | 70-80 |
| 4 | Sunitinib Analogue | Pyrrole-carboxamide, 5-Fluoro-1,3-dihydro-2H-indol-2-one, Pyrrolidine | Ethanol | Reflux | 4-6 | 85-95 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a clinically important class of kinase inhibitors. The synthetic route outlined in these application notes provides a robust and reproducible methodology for the preparation of Sunitinib analogues. The key transformations, including the Paal-Knorr pyrrole synthesis, nitrile hydrolysis, amide coupling, and the final Knoevenagel condensation, are well-established reactions that can be readily implemented in a standard organic synthesis laboratory. By following these detailed protocols, researchers can efficiently access a range of pyrrole-based kinase inhibitors for further biological evaluation and drug discovery efforts.
References
-
Paal, C.; Knorr, L. Synthese von Furan-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Berichte der deutschen chemischen Gesellschaft1885 , 18 (1), 367-371. [Link]
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Sharma, P. C., & Kumar, A. (2019). A review on synthesis and biological importance of pyrazole derivatives. Journal of Applied Pharmaceutical Science, 9(08), 133-144. [Link]
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An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. RSC Advances, 2021 , 11, 12345-12356. [Link]
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Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 2022 , 230, 114109. [Link]
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Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry, 2013 , 60, 266-274. [Link]
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Thorpe, J. F. CXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans., 1904 , 85, 1726-1761. [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 2003 , 46(7), 1116-1119. [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Design, Synthesis, and Biological Evaluation of Novel 3-Aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones as Vascular Endothelial Growth Factor Receptor (VEGF-R) Inhibitors. Journal of Medicinal Chemistry, 2008 , 51(15), 4672-4684. [Link]
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Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 2014 , 20(43), 14068-14076. [Link]
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Application Note: 2,4-Dimethyl-1H-pyrrole-3-carbonitrile as a Versatile Building Block in Advanced Materials
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile in materials science.
Introduction and Scientific Context
This compound is a heterocyclic organic compound that, while not extensively documented as a standalone material, presents significant potential as a functional building block for advanced materials.[1][] Its utility stems from the unique combination of its three core components: the electron-rich pyrrole ring, the solubility-enhancing methyl groups, and the electronically-active nitrile group.
-
Pyrrole Core: The 1H-pyrrole ring is a foundational unit in the field of organic electronics and conductive polymers.[3] Its π-electron-rich nature facilitates the formation of conjugated systems, which are essential for charge transport.[4] This property allows pyrrole and its derivatives to be polymerized into materials with tunable conductivity, making them suitable for applications ranging from electronic sensors to anti-corrosion coatings.[5][6]
-
Dimethyl Substitution: The presence of methyl groups at the 2- and 4-positions of the pyrrole ring is critical for overcoming a common challenge in polypyrrole chemistry: processability. Unsubstituted polypyrrole is often insoluble and intractable, limiting its application.[6] The methyl groups increase steric hindrance, reducing strong inter-chain interactions and enhancing solubility in organic solvents, which is crucial for creating uniform films and coatings.[6] Furthermore, the methyl groups increase the hydrophobicity of the resulting polymer, a desirable trait for applications like corrosion protection where repelling water is essential.[7]
-
Carbonitrile Functionality: The nitrile (-C≡N) group at the 3-position introduces several key functionalities. As an electron-withdrawing group, it can be used to tune the electronic properties (i.e., the HOMO/LUMO energy levels) of the molecule.[8] This is particularly valuable in the design of organic semiconductors for photovoltaics or transistors.[9] The nitrile group can also act as a strong anchoring group to metal oxide surfaces (like TiO₂) in dye-sensitized solar cells (DSSCs) or as a coordination site for metal ions in sensor applications.[8][10] In the context of corrosion inhibition, the lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of metal surfaces, forming a protective layer.[11]
By leveraging these distinct features, this compound can be strategically employed in the development of a new generation of functional materials. This guide will explore two primary application pathways: its use as a monomer for creating novel conductive polymer films for corrosion protection and as a key component in the synthesis of organic dyes for photovoltaic devices.
Application Area 1: Functional Conductive Polymers for Advanced Corrosion Protection
The oxidative polymerization of pyrrole derivatives is a well-established method for creating conductive polymer films directly onto a metal surface.[12] These films can offer corrosion protection through multiple mechanisms: by acting as a physical barrier, by passivating the metal surface through anodic protection, and by inhibiting the electrochemical corrosion reactions.[7][13] The unique structure of this compound makes it an excellent candidate monomer for this purpose. The resulting polymer, poly(this compound), would benefit from the enhanced hydrophobicity and processability conferred by the methyl groups, while the nitrile groups could provide additional adhesion to the metal surface.[7][11]
Workflow for Polymer Synthesis and Characterization
The following diagram outlines the comprehensive workflow for synthesizing a protective polymer film from the monomer and subsequently evaluating its performance.
Caption: Workflow for electropolymerization and corrosion performance evaluation.
Protocol 1: Electrochemical Synthesis of a Poly(this compound) Film
This protocol details the electrochemical deposition of a polymer film onto a carbon steel electrode for corrosion testing.
Materials:
-
Working Electrode: Carbon Steel coupon (e.g., OL 37, C1018)
-
Counter Electrode: Platinum wire or graphite rod
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Monomer: this compound
-
Electrolyte Salt: Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP)
-
Solvent: Acetonitrile (anhydrous)
-
Corrosive Medium: 3.5% NaCl solution (prepared with deionized water)
Instrumentation:
-
Potentiostat/Galvanostat
-
Electrochemical Cell
Procedure:
-
Electrode Preparation:
-
Mechanically polish the carbon steel coupon with successively finer grades of silicon carbide paper (e.g., 400, 600, 800, 1200 grit).
-
Rinse the electrode with deionized water, then ethanol, and finally acetone. Allow it to air dry completely.
-
Causality: Polishing removes any existing oxide layer and surface defects, ensuring a uniform and active surface for polymer deposition. The rinsing steps remove polishing residues and organic contaminants.
-
-
Preparation of Polymerization Solution:
-
In a volumetric flask, prepare a solution of 0.1 M this compound and 0.1 M LiClO₄ in anhydrous acetonitrile.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Causality: The monomer is the building block for the polymer. The electrolyte salt (LiClO₄) is essential to provide conductivity to the organic solution and to act as the dopant, incorporating perchlorate anions (ClO₄⁻) into the polymer backbone to balance the positive charge of the oxidized polypyrrole, thereby making it conductive.[14]
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared carbon steel coupon as the working electrode, platinum as the counter electrode, and SCE as the reference electrode.
-
Fill the cell with the polymerization solution.
-
Using the potentiostat, perform cyclic voltammetry (CV) by sweeping the potential between -0.5 V and +1.2 V (vs. SCE) at a scan rate of 50 mV/s for 10-20 cycles. A dark, adherent film should form on the steel surface.
-
Causality: The anodic (positive) potential scan oxidizes the monomer to a radical cation.[12] These radical cations then couple to form dimers, trimers, and eventually the polymer chain, which deposits onto the electrode surface as it becomes insoluble in the solvent.[12] Repeated cycling thickens the film and ensures uniform coverage.
-
-
Post-Deposition Treatment:
-
Carefully remove the coated electrode from the cell.
-
Gently rinse the electrode with fresh acetonitrile to remove any unreacted monomer and excess electrolyte.
-
Allow the coated electrode to dry in a desiccator before characterization.
-
Causality: Rinsing is crucial for a clean surface, ensuring that subsequent characterization and corrosion tests are representative of the polymer film itself, not residual contaminants.
-
Protocol 2: Evaluation of Corrosion Protection Performance
This protocol uses electrochemical methods to quantify the protective efficiency of the synthesized polymer coating.
Procedure:
-
Open Circuit Potential (OCP) Measurement:
-
Place the polymer-coated electrode and an uncoated (control) steel electrode in separate electrochemical cells containing 3.5% NaCl solution.
-
Measure the OCP for 30-60 minutes until a stable potential is reached.
-
Causality: A shift in the OCP of the coated electrode to more positive (noble) potentials compared to the uncoated steel is an initial indicator of passivation and protective action.
-
-
Potentiodynamic Polarization (Tafel Analysis):
-
After OCP stabilization, scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting current density (log scale) versus potential.
-
Causality: This technique measures the corrosion current density (i_corr). A lower i_corr for the coated electrode compared to the uncoated one indicates effective corrosion inhibition. The protection efficiency (%IE) can be calculated.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
At the stable OCP, apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Model the resulting data using an equivalent electrical circuit to extract parameters like polarization resistance (R_p) and coating capacitance (C_c).
-
Causality: EIS provides detailed information about the coating's barrier properties. A high R_p value for the coated electrode signifies strong resistance to charge transfer (corrosion). A low C_c value indicates a thick, intact coating with good dielectric properties, preventing water and ion ingress.
-
Data Presentation:
| Parameter | Uncoated Steel (Expected) | Coated Steel (Hypothetical) | Significance |
| Corrosion Potential (E_corr) | ~ -0.65 V vs. SCE | ~ -0.30 V vs. SCE | Positive shift indicates passivation |
| Corrosion Current (i_corr) | ~ 10⁻⁵ A/cm² | ~ 10⁻⁸ A/cm² | Lower current means slower corrosion |
| Protection Efficiency (%IE) | 0% | > 99% | Quantifies the coating's effectiveness |
| Polarization Resistance (R_p) | ~ 10³ Ω·cm² | ~ 10⁶ Ω·cm² | Higher resistance to corrosion |
Application Area 2: Scaffolds for Organic Dyes in Photovoltaics
In Dye-Sensitized Solar Cells (DSSCs), organic dyes are responsible for absorbing light and injecting electrons into a semiconductor (typically TiO₂). These dyes commonly have a Donor-π Bridge-Acceptor (D-π-A) structure. This compound is an ideal candidate for integration into such dyes. The dimethyl-pyrrole unit can serve as an electron-rich part of the π-bridge, while the nitrile group can function as the electron-accepting anchor to the TiO₂ surface.[8][10][15]
Caption: Structure of a D-π-A dye and its function in a DSSC.
Protocol 3: Conceptual Synthesis and Characterization of a Pyrrole-Based Dye
This protocol outlines the synthetic strategy and the necessary characterization steps for a hypothetical dye incorporating the pyrrole building block.
Conceptual Synthetic Strategy: A potential synthetic route would involve first functionalizing the 5-position of this compound with a boronic ester (via C-H borylation) or a halogen. This functionalized pyrrole can then be coupled with a suitable electron-donor group (e.g., a triphenylamine derivative bearing a halogen or boronic ester) using a palladium-catalyzed cross-coupling reaction like the Suzuki coupling.
Characterization of the Final Dye:
-
Structural Verification:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and purity of the synthesized dye.
-
Mass Spectrometry (HRMS): To verify the exact molecular weight.
-
-
Photophysical and Electrochemical Properties:
-
UV-Visible Absorption Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λ_max). A broad absorption spectrum is desirable for efficient light harvesting.
-
Fluorescence Spectroscopy: To measure the emission spectrum and quantum yield. Efficient dyes should have low fluorescence in solution, indicating that the excited state deactivates through electron injection rather than radiative decay.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the dye. For efficient operation, the LUMO must be higher in energy than the TiO₂ conduction band for electron injection, and the HOMO must be lower than the redox potential of the electrolyte for efficient regeneration.
-
-
Device Performance Evaluation:
-
Fabricate a DSSC using the synthesized dye on a TiO₂-coated electrode.
-
Measure the current density-voltage (J-V) curve under simulated sunlight (AM 1.5G).
-
Extract key performance metrics: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and overall power conversion efficiency (PCE).
-
Data Presentation:
| Property | Desired Characteristic | Rationale for Performance |
| λ_max | 400-600 nm | To absorb a significant portion of the solar spectrum. |
| Molar Extinction Coeff. (ε) | > 20,000 M⁻¹cm⁻¹ | High light-harvesting ability. |
| LUMO Level | > -4.0 eV (vs. vacuum) | Must be above TiO₂ conduction band for electron injection. |
| HOMO Level | < -4.8 eV (vs. vacuum) | Must be below electrolyte redox potential for regeneration. |
| Power Conversion Eff. (PCE) | As high as possible | Overall efficiency of light-to-electricity conversion. |
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Galimberti, M., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. International Journal of Molecular Sciences, 25(4), 2268. [Link]
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"scale-up synthesis of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile derivatives"
An Application Note for the Scale-Up Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile Derivatives
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, a key intermediate in the development of various pharmaceutical agents. Recognizing the challenges associated with transitioning heterocyclic syntheses from bench-scale to pilot or manufacturing scale, we present a robust and reproducible protocol. The narrative emphasizes the rationale behind strategic choices, from the selection of the synthetic route to specific operational parameters. This document details a modified Hantzsch-type synthesis, chosen for its convergence, use of readily available starting materials, and amenability to large-scale production. Included are detailed, step-by-step protocols for a 100-gram scale synthesis, process optimization parameters, critical safety considerations, and methods for isolation and purification.
Introduction and Strategic Importance
The pyrrole nucleus is a foundational motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, the this compound scaffold is a highly valued building block in drug discovery and development. It serves as a crucial precursor for the synthesis of multi-target tyrosine kinase inhibitors, such as Sunitinib, which are pivotal in oncology for treating renal cell carcinoma and other malignancies.[3][4]
The transition from laboratory-scale discovery to industrial-scale manufacturing presents significant hurdles, including reaction control, product purity, process safety, and economic viability.[5][6] This guide is designed for researchers, process chemists, and drug development professionals to navigate these challenges effectively, providing a reliable pathway for producing multi-gram to kilogram quantities of the target compound.
Synthetic Strategy: A Modified Hantzsch Approach
Several classical methods exist for pyrrole synthesis, including the Paal-Knorr, Knorr, and Hantzsch syntheses.[7][8][9]
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with an amine.[10][11] While often high-yielding, its application for this specific target is hampered by the limited availability of the required substituted 1,4-dicarbonyl precursor bearing a nitrile group.
-
Hantzsch Pyrrole Synthesis: The classical Hantzsch reaction condenses a β-ketoester, an α-haloketone, and an amine (or ammonia).[9][12] This multicomponent approach is highly adaptable and offers excellent control over substituent placement.
For the synthesis of this compound, a modified Hantzsch approach is demonstrably superior for scale-up. This strategy involves the condensation of 3-aminocrotononitrile (the enamine derived from acetoacetonitrile and ammonia) with 3-chloro-2-butanone . This route is advantageous due to the commercial availability and low cost of the starting materials, a convergent reaction pathway, and typically good yields without the need for exotic catalysts or extreme conditions.[12]
Reaction Mechanism
The synthesis proceeds via a well-established mechanism. The initial and rate-determining step is the nucleophilic attack of the enamine (3-aminocrotononitrile) onto the carbonyl carbon of the α-haloketone (3-chloro-2-butanone). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Caption: Mechanism of the modified Hantzsch pyrrole synthesis.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is optimized for the synthesis of approximately 100 g of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. | Quantity | Moles | Eq. |
| 3-Aminocrotononitrile | 1118-61-2 | 82.11 | 82.1 g | 1.00 | 1.00 |
| 3-Chloro-2-butanone | 4091-39-8 | 106.55 | 117.2 g | 1.10 | 1.10 |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 123.1 g | 1.50 | 1.50 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 1.0 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 3.0 L | - | - |
| Toluene | 108-88-3 | 92.14 | 500 mL | - | - |
Equipment:
-
5 L three-neck round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer with a PTFE paddle
-
Reflux condenser with gas outlet to a scrubber
-
Temperature probe (thermocouple)
-
500 mL pressure-equalizing dropping funnel
-
Heating mantle or controlled temperature fluid circulator
-
Large Büchner funnel and vacuum flask for filtration
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor system. Ensure all joints are properly sealed. The gas outlet from the condenser should be connected to a caustic scrubber (e.g., NaOH solution) to neutralize any evolved HCl gas.
-
Reagent Charging: Charge the reactor with 3-aminocrotononitrile (82.1 g, 1.00 mol), anhydrous sodium acetate (123.1 g, 1.50 mol), and isopropanol (1.0 L).
-
Initial Mixing: Begin stirring the mixture to form a mobile slurry. A moderate stirring speed (e.g., 150-200 RPM) is recommended.
-
Addition of α-Haloketone: In the dropping funnel, prepare a solution of 3-chloro-2-butanone (117.2 g, 1.10 mol) in toluene (100 mL).
-
Reaction Execution: Heat the reactor contents to a gentle reflux (~80-85 °C). Once refluxing, begin the dropwise addition of the 3-chloro-2-butanone solution over approximately 60-90 minutes.
-
Causality: Slow addition is critical to control the initial exotherm and prevent the formation of dimeric and polymeric side products. Sodium acetate acts as a weak base to neutralize the HCl formed during the reaction, preventing acid-catalyzed side reactions.
-
-
Reaction Monitoring: After the addition is complete, maintain the mixture at reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
TLC System: 30% Ethyl Acetate in Hexane.
-
Completion Criteria: Disappearance of the limiting reagent (3-aminocrotononitrile).
-
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (20-25 °C) overnight with slow stirring. This allows for the product to crystallize out of the solution.
Work-up and Isolation
-
Precipitation: Slowly add deionized water (2.0 L) to the cooled reaction mixture under stirring. This will precipitate the product more completely and dissolve the inorganic salts (sodium acetate and sodium chloride).
-
Aging: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
A cold (0-5 °C) 1:1 mixture of isopropanol/water (2 x 250 mL).
-
Cold deionized water (2 x 500 mL) to remove all residual salts.
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 95-110 g (78-90%) of crude product.
-
Purification by Recrystallization
While the crude product is often of high purity (>95%), recrystallization can be performed if required.
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol (e.g., ~3-4 mL per gram of crude product). To the hot, stirred solution, add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Process Optimization and Critical Parameters
-
Base Selection: While sodium acetate is effective and economical, organic bases like triethylamine (TEA) can also be used. TEA may offer better solubility in some solvent systems but complicates the work-up. For scale-up, an inorganic base that can be easily removed with an aqueous wash is preferable.
-
Temperature Control: The reaction temperature should be maintained close to the reflux point of the solvent. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can increase the formation of impurities.
-
Solvent Choice: Isopropanol is a good choice due to its boiling point, ability to dissolve reactants, and relatively low toxicity. Other alcohols or aprotic solvents like acetonitrile can be used, but the protocol may require re-optimization.[13]
-
Purity of Starting Materials: The purity of 3-aminocrotononitrile is crucial. Impurities can lead to colored byproducts that are difficult to remove.
Workflow Visualization
Caption: Overall workflow for the scale-up synthesis.
Safety and Hazard Management
Scaling up chemical reactions introduces significant safety risks that must be proactively managed.[5][14]
| Chemical | GHS Pictograms | Key Hazards |
| 3-Chloro-2-butanone | 🔥 ☠ ☣ | Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Lachrymator. |
| Isopropanol | 🔥 ⚠ | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Toluene | 🔥 ☠ ⚠ | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. |
| Pyrrole Derivatives | ⚠ | Generally considered harmful if swallowed or inhaled. May cause skin and eye irritation. Handle with care as a new chemical entity.[15][16] |
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). For handling large quantities of volatile solvents and the lachrymatory chloroketone, a full-face respirator with an appropriate organic vapor cartridge is required.
-
Engineering Controls: All operations must be performed in a chemical fume hood or a walk-in hood with adequate ventilation. Use of explosion-proof equipment is recommended due to the flammable solvents.
-
Spill & Emergency Procedures: Have appropriate spill kits (absorbent materials for solvents) and fire extinguishers (dry chemical or CO₂) readily available. Ensure access to an emergency shower and eyewash station.
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in properly labeled containers and disposed of in accordance with local, state, and federal regulations.
Conclusion
This application note outlines a validated and efficient protocol for the scale-up synthesis of this compound. By employing a modified Hantzsch synthesis, this process leverages cost-effective and readily available starting materials to deliver high yields of the target compound. The detailed procedural steps, coupled with explanations of the underlying chemical principles and rigorous safety protocols, provide a solid foundation for researchers and process chemists to successfully transition this important synthesis from the laboratory to pilot-scale production.
References
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available from: [Link]
-
ACS Publications. Catalytic Multicomponent Synthesis of Highly Substituted Pyrroles Utilizing a One-Pot Sila-Stetter/Paal−Knorr Strategy. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
NIH National Center for Biotechnology Information. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Available from: [Link]
-
Taylor & Francis Online. Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. Available from: [Link]
-
Sabinet. One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide). Available from: [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
-
Wikipedia. Pyrrole. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]
-
Semantic Scholar. Green Synthesis of Pyrrole Derivatives. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Available from: [Link]
-
CDN. SAFETY DATA SHEET - Pyrrole. Available from: [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. Available from: [Link]
-
BIOSYNCE. What are the challenges in the synthesis and application of pyrrole?. Available from: [Link]
-
Chemical Synthesis. 1H-Pyrrole-3-carbonitrile,2,4-dimethyl-(9CI) | CAS No.26187-28-0 Synthetic Routes. Available from: [Link]
-
ACS Publications. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Available from: [Link]
-
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Available from: [Link]
-
PubMed. Hantzsch pyrrole synthesis on solid support. Available from: [Link]
-
Grokipedia. Hantzsch pyrrole synthesis. Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
Organic Syntheses. 2,4-dimethylpyrrole. Available from: [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Organic Syntheses. Pyrrole. Available from: [Link]
- Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
-
ResearchGate. (PDF) The Hantzsch pyrrole synthesis. Available from: [Link]
-
YouTube. Gewald Aminothiophene Synthesis Mechanism | Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
ResearchGate. Three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with malononitrile and pyrazolones. Crystal and molecular structure of a spiro[pyrano[2,3-c]-pyrazole-4,3'-pyrrolidine]. Available from: [Link]
-
ResearchGate. (PDF) Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. Available from: [Link]
-
ResearchGate. 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. Available from: [Link]
-
CP Lab Safety. This compound, 95% Purity, C7H8N2, 100 mg. Available from: [Link]
-
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Available from: [Link]
-
Wiley Online Library. ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole.. Available from: [Link]
Sources
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- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Welcome to the dedicated technical support center for the synthesis of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific pyrrole synthesis. We will delve into the causality behind common experimental challenges and provide robust, field-proven solutions to enhance your yield and purity.
Core Synthesis Overview & Mechanism
The synthesis of this compound typically proceeds via a variation of established pyrrole syntheses, such as the Knorr or Paal-Knorr reactions, which involve the condensation of an α-amino ketone with a β-keto nitrile. A common and effective route involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia.[1]
Understanding the reaction pathway is critical for troubleshooting. The process generally involves:
-
Imine Formation: The amine (in this case, ammonia) attacks a carbonyl group.
-
Enamine Tautomerization: The resulting imine tautomerizes to an enamine.
-
Cyclization: An intramolecular nucleophilic attack by the enamine onto the second carbonyl group.
-
Dehydration: Elimination of water to form the aromatic pyrrole ring.
Each of these steps presents an opportunity for side reactions or incomplete conversion, which we will address in the troubleshooting guide below.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis, from reagent preparation to final analysis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
| Problem Encountered | Potential Root Causes | Recommended Solutions & Scientific Rationale |
| Low or No Yield | 1. Impure Starting Materials: Purity of the 1,4-dicarbonyl precursor or its equivalent is paramount. Impurities can introduce competing side reactions.[2]2. Sub-optimal pH: The reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts from the dicarbonyl starting material.[2][3]3. Incorrect Temperature: Excessively high temperatures can cause degradation of starting materials or the final pyrrole product. Conversely, insufficient heat can lead to an incomplete reaction.[2][4]4. Poorly Reactive Amine Source: If using an amine other than ammonia, strong electron-withdrawing groups can reduce its nucleophilicity, slowing the reaction.[4] | Solution 1 (Purity): Ensure starting materials are purified before use, via distillation or recrystallization. This minimizes pathways for byproduct formation.Solution 2 (pH Control): Maintain a neutral to weakly acidic medium. Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[2][5] This protonates the carbonyl, activating it for nucleophilic attack, without being harsh enough to drive the competing dehydration to a furan.Solution 3 (Temperature Optimization): Systematically screen temperatures (e.g., 60-80°C). Consider microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields by providing efficient, uniform heating.[4]Solution 4 (Reactivity): For less reactive amines, consider more forcing conditions like higher temperatures or a stronger (but still controlled) acid catalyst.[4] |
| Formation of a Dark, Tarry Substance | 1. Polymerization/Degradation: Pyrroles, especially when unsubstituted at the nitrogen, can be sensitive to strong acids and heat over prolonged periods, leading to polymerization.2. Side Reactions: Harsh conditions can promote a cascade of side reactions beyond simple furan formation.[2][3] | Solution 1 (Reaction Time): Monitor the reaction closely using Thin Layer Chromatography (TLC). Do not let the reaction run significantly longer than necessary once the starting material is consumed. Over-heating is a common cause of degradation.[2]Solution 2 (Milder Catalysts): Avoid strong mineral acids. Consider using milder or heterogeneous acid catalysts like silica sulfuric acid or Lewis acids like Sc(OTf)₃, which can offer higher selectivity and reduce degradation.[3][5] |
| Product is Impure After Workup (Multiple Spots on TLC) | 1. Furan Byproduct: As mentioned, acidic conditions can lead to the formation of 2,5-dimethylfuran as a major impurity.[2][4]2. Incomplete Reaction: Unreacted starting materials remain.3. Self-Condensation: The α-aminoketone intermediate can self-condense if not efficiently trapped by the β-dicarbonyl component. | Solution 1 (Suppress Furan): Maintain pH > 3 and consider using an excess of the amine source to kinetically favor the pyrrole pathway over the intramolecular cyclization that forms the furan.[4]Solution 2 (Drive to Completion): Ensure optimal reaction time and temperature are used (see "Low Yield" section).Solution 3 (Purification): A well-executed column chromatography on silica gel is essential. Use a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) to separate the less polar furan byproduct from the more polar pyrrole product. |
| Difficulty with Product Purification/Isolation | 1. Product Solubility: The product may have partial solubility in the aqueous layer during extraction.2. Emulsion Formation: The presence of acidic or basic residues can lead to emulsions during the aqueous workup.3. Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum if not properly chilled. | Solution 1 (Extraction): Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. After extraction, wash the combined organic layers with brine to reduce the amount of dissolved water.Solution 2 (Workup): Neutralize the reaction mixture carefully before extraction. If an emulsion forms, adding a saturated NaCl solution (brine) can help break it.Solution 3 (Concentration): When removing the solvent, use a moderately reduced pressure and ensure the receiving flask of the rotary evaporator is well-chilled to minimize loss of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this synthesis? A: The choice of solvent can significantly influence reaction rates. While traditional methods may use toluene or acetic acid, modern approaches have shown high yields under solvent-free conditions or by using greener solvents like ethanol or even water at elevated temperatures.[3][5] Solvent-free conditions, when paired with a solid acid catalyst, can be particularly efficient.[3]
Q2: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most straightforward method.[2] Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexane). Spot the starting materials and the reaction mixture side-by-side. The reaction is complete when the spot corresponding to the limiting starting material has disappeared. The pyrrole product should appear as a new, typically UV-active spot.
Q3: My starting 2-bromopropanal is unstable. How should I handle it? A: α-halo aldehydes are often unstable and are best prepared and used immediately (in situ). A common synthetic route prepares 2-bromopropanal by the bromination of propionaldehyde and uses the crude product directly in the subsequent ring-closure reaction to maximize yield and avoid decomposition.[1]
Q4: Can I scale up this reaction? What are the main considerations? A: Yes, but with caution. The primary consideration for scale-up is heat management. The reaction can be exothermic, especially during the initial condensation. Ensure you have adequate cooling and a controlled rate of reagent addition. Mechanical stirring is also crucial to maintain homogeneity in larger volumes.
Q5: The final product is slightly colored. Is this normal and how can I decolorize it? A: Pyrroles can be susceptible to oxidation and may develop color upon exposure to air and light. While a completely colorless product is ideal, a pale yellow coloration is common. If significant color is present, you can try treating a solution of the product with a small amount of activated carbon and then filtering it through a pad of celite before final solvent removal. Store the final product under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
Baseline Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.
Step 1: Preparation of 2-Bromopropanal (Use in a Fume Hood)
-
In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve propionaldehyde (1 eq.) in a non-protonic solvent like dichloromethane.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add bromine (1 eq.) dropwise while maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours or until the bromine color fades.
-
Concentrate the mixture under reduced pressure to obtain crude 2-bromopropanal, which should be used immediately in the next step.[1]
Step 2: Ring-Closure to form this compound
-
In a separate flask, add ethyl acetoacetate (1 eq.) and aqueous ammonia (a suitable excess).
-
To this mixture, add the crude 2-bromopropanal (1 eq.) from Step 1.
-
Add a catalytic amount of a weak acid like acetic acid.
-
Heat the reaction mixture to 60-80°C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with ice-water.[6]
-
Extract the product into ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
References
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Purification of crude pyrroles. (n.d.). Google Patents.
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.). Google Patents.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Welcome to the technical support center for the purification of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. Pyrrole derivatives are foundational building blocks in medicinal chemistry and materials science, but their purification can be non-trivial due to their electronic properties and potential for side reactions.[1][2]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Initial Crude Product Issues
Q1: My crude product after synthesis is a dark brown or black oil/solid. What causes this discoloration and how can I remove it?
A1: This is a very common issue when working with pyrroles. The discoloration is typically due to the formation of oxidized or polymerized impurities. Pyrrole rings are electron-rich and can be susceptible to oxidation upon exposure to air and light, leading to highly conjugated, colored species.[3][4]
Troubleshooting Steps:
-
Minimize Exposure: During workup and subsequent steps, minimize the exposure of your compound to air and bright light. Using an inert atmosphere (Nitrogen or Argon) can be beneficial.[4]
-
Charcoal Treatment: Before attempting more complex purification, try decolorizing a solution of your crude product.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add a small amount (typically 1-5% by weight) of activated charcoal.
-
Stir the suspension for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.
-
-
Alumina Filtration: As an alternative to charcoal, you can pass a solution of the crude product through a short plug of activated basic or neutral alumina.[5] This can effectively adsorb polar, colored impurities.
Q2: My crude product won't solidify, even after removing all the solvent under high vacuum. How can I induce crystallization?
A2: The failure to solidify is often due to the presence of residual solvents or impurities that act as a eutectic mixture, depressing the melting point.
Troubleshooting Steps:
-
Trituration: Try adding a non-polar solvent in which your product is poorly soluble but the impurities are more soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. This can wash away oily impurities and often induces precipitation of the desired product.
-
Solvent-Assisted Precipitation: Dissolve the oil in a minimal amount of a good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexanes) until the solution becomes cloudy. Let it stand, or gently warm it to redissolve and then cool slowly to encourage crystal formation.
-
Column Chromatography: If the above methods fail, the impurity level is likely too high. A preliminary purification by flash column chromatography is the most effective next step to isolate the compound from the interfering substances.[6]
Chromatography Challenges
Q3: I'm seeing significant streaking and poor separation on my silica gel TLC plate. What does this indicate?
A3: Streaking on a silica gel TLC plate often points to one of several issues:
-
Compound Acidity/Basicity: The nitrile group is weakly basic, and the pyrrole N-H is weakly acidic. Strong interactions with the acidic silica gel surface can cause streaking.
-
Overloading: Applying too much sample to the TLC plate.
-
Degradation: The compound may be decomposing on the acidic silica gel. Pyrroles can be sensitive to acidic conditions.[7]
-
Inappropriate Solvent System: The solvent system may not be optimal for your compound's polarity.
Troubleshooting Steps:
-
Add a Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent system. This base will neutralize the acidic sites on the silica gel, often leading to sharper spots and better separation.
-
Use a Different Stationary Phase: Try using neutral or basic alumina TLC plates to see if separation improves. If it does, use the corresponding alumina for your column chromatography.
-
Optimize Eluent: Experiment with different solvent systems. A common starting point for pyrrole derivatives is a mixture of hexanes and ethyl acetate.[1] Vary the ratio to achieve an Rf value of 0.2-0.4 for your target compound.
Q4: My product seems to be decomposing during flash column chromatography on silica gel. I see new, more polar spots appearing in my collected fractions. What is happening?
A4: This is a classic sign of product degradation on an acidic stationary phase. The Lewis acid sites on the surface of silica gel can catalyze decomposition or polymerization of sensitive pyrrole derivatives.[3][7]
Troubleshooting Workflow: Mitigating On-Column Degradation
Caption: Decision tree for troubleshooting product degradation during column chromatography.
Detailed Explanation:
-
Deactivating Silica Gel: The easiest first step is to neutralize the silica. This can be done by preparing your eluent with 0.5-1% triethylamine (or another volatile base) and using this mixture to pack and run the column.[8]
-
Switching to Alumina: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is a good alternative. For compounds that are stable to base, basic alumina can also be used.[7]
-
Speed is Key: Regardless of the stationary phase, "flash" chromatography is preferred. Do not let the compound sit on the column for extended periods. Elute the product as quickly as is reasonably possible while maintaining separation.[9]
Recrystallization and Final Purity
Q5: What is a good solvent system for recrystallizing this compound?
A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For pyrrole derivatives of intermediate polarity, a binary solvent system is often effective.
Recommended Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.[10]
-
Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of warm ethyl acetate. Slowly add hexanes until persistent cloudiness is observed. Warm gently to redissolve, then cool slowly.
-
Toluene: For some analogs, toluene can be an effective single-solvent system for recrystallization.
Q6: My NMR spectrum shows broad peaks, even after chromatography and recrystallization. Is my sample still impure?
A6: Not necessarily. While broad peaks can indicate the presence of impurities, they can also be inherent to the sample itself or the sample preparation.[3]
Possible Causes & Solutions:
-
Paramagnetic Impurities: Trace amounts of paramagnetic species, often formed from slight oxidation of the pyrrole, can cause significant line broadening in your NMR spectrum.[3]
-
Solution: Prepare a fresh NMR sample immediately after the final purification step. If possible, use a deuterated solvent that has been deoxygenated by bubbling argon or nitrogen through it. Filtering the NMR sample through a small plug of cotton or a syringe filter into the NMR tube can sometimes help remove particulate matter that may contain paramagnetic species.[3]
-
-
Concentration Effects: At high concentrations, aggregation or hydrogen bonding can lead to broader signals.
-
Solution: Dilute your NMR sample and re-acquire the spectrum.
-
-
Residual Solvent: Ensure your sample is thoroughly dried. Residual high-boiling solvents can interfere with the spectrum.
Troubleshooting & Purification Workflow
This workflow provides a general strategy for purifying crude this compound, from initial workup to final product.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard method for separating the target compound from starting materials and byproducts.[6][7][8][9]
-
Column Preparation (Dry Packing):
-
Secure a glass column vertically and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer (~0.5 cm) of sand.
-
Pour the dry silica gel (or alumina) into the column. Gently tap the side of the column to ensure even packing.
-
Add another thin layer of sand on top of the adsorbent.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (or Celite®) to this solution, approximately 1-2 times the weight of your crude product.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add your chosen eluent to the column. Use a pipette or glass rod to avoid disturbing the top layer of sand.
-
Apply gentle pressure to the top of the column using a pipette bulb or regulated air line to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes and monitor the elution progress using TLC.
-
Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
-
Table 1: Suggested Eluent Systems for Column Chromatography
| Eluent System (v/v) | Target Impurities | Rationale |
| Hexanes / Ethyl Acetate (9:1 to 4:1) | Non-polar byproducts, unreacted starting materials. | A good starting point for many pyrrole derivatives. Adjust the ratio based on TLC analysis. |
| Dichloromethane / Methanol (99:1 to 95:5) | More polar byproducts. | Use if the compound does not move sufficiently in Hex/EtOAc. |
| Hexanes / Ethyl Acetate + 0.5% NEt₃ | For acid-sensitive compounds on silica gel. | The triethylamine neutralizes acidic sites, preventing degradation and reducing tailing. |
Protocol 2: Recrystallization from Ethanol/Water
This protocol is effective for the final purification step to obtain a crystalline, high-purity solid.[6][10]
-
Place the crude or post-column solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hotplate) while stirring until the solid completely dissolves.
-
Remove the flask from the heat. Add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Add 1-2 more drops of ethanol until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold 50:50 ethanol/water, and then a small amount of cold water.
-
Dry the crystals under vacuum to a constant weight.
References
-
Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]
- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
-
Beilstein Journal of Organic Chemistry. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
-
PubChem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (1996). US5502213A - Purification of crude pyrroles.
-
OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]
-
YouTube. (2020). Purification of Pyrrole. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C7H8N2, 100 mg. Retrieved from [Link]
- Google Patents. (2014). CN103772520A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ResearchGate. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dimethylpyrrole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). CID 157951747 | C12H18N2. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Vonoprazan-impurities. Retrieved from [Link]
-
ResearchGate. (2018). 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. Retrieved from [Link]
- Google Patents. (2016). KR20160079560A - pyrrole derivatives and its its preparation method.
-
NIST. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. Retrieved from [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. Retrieved from [Link]
-
ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
"common side reactions in the synthesis of substituted pyrroles"
Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during your experiments.
Troubleshooting Guides & FAQs
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles using various established methods.
Issue 1: Polymerization of Pyrrole and Reaction Intermediates
Question: My reaction mixture is turning dark and forming an insoluble black or brown precipitate, leading to a low yield of the desired substituted pyrrole. What is causing this, and how can I prevent it?
Answer: This is a classic sign of pyrrole polymerization, a common and often frustrating side reaction. Pyrrole and its electron-rich derivatives are highly susceptible to polymerization, especially under acidic conditions or in the presence of oxidizing agents.[1][2] The mechanism often involves the formation of radical cations that then propagate a polymerization chain.[3][4][5][6]
-
Acid-Catalyzed Polymerization: Many pyrrole syntheses, such as the Paal-Knorr and Knorr methods, utilize acidic catalysts.[7][8] While necessary for the cyclization, strong acids or high concentrations of acid can promote the protonation of the pyrrole ring, making it highly reactive and prone to polymerization.
-
Optimization:
-
pH Control: For the Paal-Knorr synthesis, maintain a neutral or weakly acidic environment (pH 4-6). Overly acidic conditions (pH < 3) can also favor the formation of furan byproducts.[7][9]
-
Catalyst Choice: Use the minimum effective amount of a weak acid catalyst, such as acetic acid.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions can accelerate polymerization.[10]
-
-
-
Oxidative Polymerization: Pyrroles are easily oxidized, and this can initiate polymerization.[1][11] This is particularly problematic if your starting materials or solvents are not pure, or if the reaction is unnecessarily exposed to air.
-
Optimization:
-
Degas Solvents: Before use, degas your solvents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using a freeze-pump-thaw technique.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen to minimize contact with atmospheric oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
-
-
-
Reagent Purity: Ensure the 1,4-dicarbonyl compound and the primary amine are of high purity. Purify if necessary.
-
Solvent Preparation: Use a freshly distilled and degassed solvent (e.g., ethanol or acetic acid).
-
Reaction Setup: Assemble the reaction glassware and flush thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Dissolve the 1,4-dicarbonyl compound in the solvent. Slowly add the primary amine, followed by a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Temperature Control: Maintain the reaction at a controlled, moderate temperature (e.g., room temperature to 60 °C), monitoring for any excessive exotherm.
-
Monitoring: Track the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to conditions that may favor polymerization.
Issue 2: Formation of Regioisomers with Unsymmetrical Starting Materials
Question: My synthesis is producing a mixture of two or more isomeric pyrroles that are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials in reactions like the Paal-Knorr, Knorr, and Hantzsch syntheses.[8][9][12] The regioselectivity is determined by which carbonyl group is attacked first or which enamine intermediate is formed preferentially.
-
In the Paal-Knorr Synthesis (Unsymmetrical 1,4-Diketones):
-
Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, directing the reaction to the less hindered carbonyl.[9]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group will decrease its electrophilicity.[9]
-
-
In the Hantzsch Synthesis (Unsymmetrical β-ketoesters):
-
The initial condensation of the amine can occur with either of the carbonyl groups of the β-ketoester. The regioselectivity can be influenced by the relative reactivity of these carbonyls.
-
-
In the Knorr Synthesis (Unsymmetrical β-ketoesters):
-
The reaction involves the condensation of an α-aminoketone with a β-ketoester. The regioselectivity depends on which carbonyl of the ketoester is attacked by the enamine intermediate.
-
-
Strategic Choice of Starting Materials: If possible, choose starting materials where steric or electronic differences are maximized to favor one regioisomer.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Catalyst: In the Hantzsch synthesis, the use of a Lewis acid catalyst like Yb(OTf)₃ has been shown to alter the regioselectivity by coordinating to a carbonyl oxygen and increasing its reactivity.[12]
-
-
Protecting Groups: In some cases, a protecting group can be used to temporarily block one reactive site, directing the reaction to the desired position.
| Unsymmetrical 1,4-Diketone | R1 | R2 | Major Regioisomer | Rationale |
| 1-Phenyl-1,4-pentanedione | Phenyl | Methyl | 2-Methyl-5-phenylpyrrole | The phenyl group's steric bulk hinders attack at the adjacent carbonyl. |
| 1-(4-Nitrophenyl)-1,4-pentanedione | 4-Nitrophenyl | Methyl | 2-(4-Nitrophenyl)-5-methylpyrrole | The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the adjacent carbonyl. |
Issue 3: Competing Side Reactions Leading to Furan or Other Heterocycles
Question: I am attempting a Hantzsch pyrrole synthesis, but I am isolating a significant amount of a furan byproduct. What is causing this, and how can I favor pyrrole formation?
Answer: This is a known competing pathway in the Hantzsch synthesis, known as the Feist-Benary furan synthesis.[12][13] It occurs when the enolate of the β-dicarbonyl compound directly attacks the α-haloketone, leading to a furan after cyclization, without the incorporation of the amine.
-
Reaction Pathway Competition: The Hantzsch synthesis involves the initial formation of an enamine from the β-dicarbonyl and the amine. This enamine then reacts with the α-haloketone. The Feist-Benary pathway involves the direct reaction of the enolate of the β-dicarbonyl with the α-haloketone. The relative rates of these two pathways determine the product distribution.
-
Favoring Enamine Formation:
-
Amine Concentration: Use a slight excess of the amine to push the equilibrium towards the formation of the enamine intermediate.
-
Pre-formation of Enamine: In some cases, it may be beneficial to pre-form the enamine by reacting the β-dicarbonyl and the amine first, and then adding the α-haloketone.
-
-
Solvent Choice: The choice of solvent can influence the relative rates of N-alkylation (leading to pyrrole) versus C-alkylation (competing side reactions). Protic solvents can favor the desired C-alkylation of the enamine intermediate.[9]
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures may favor the furan formation pathway.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of pyrrole chemical polymerization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. grokipedia.com [grokipedia.com]
Technical Support Center: Improving the Stability of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Welcome to the technical support center for 2,4-Dimethyl-1H-pyrrole-3-carbonitrile (CAS No: 26187-28-0).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide a deeper understanding of the stability profile of this compound and to offer practical solutions for its handling, storage, and use in chemical synthesis. As a substituted pyrrole, this molecule possesses a unique electronic structure that, while useful, presents specific stability challenges. This document provides troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Section 1: FAQs - Understanding the Stability Profile
This section addresses fundamental questions regarding the inherent stability of this compound.
Q1: What are the primary stability concerns for this compound?
The primary stability concerns are rooted in the chemical nature of the pyrrole ring and its substituents. They are, in order of commonality:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation upon exposure to air (oxygen), especially when exposed to light or heat. This often results in the formation of colored oligomeric or polymeric materials.[3]
-
Acid-Catalyzed Polymerization: Pyrroles are notoriously unstable in the presence of strong acids.[4] The pyrrole ring can become protonated, which disrupts its aromaticity and makes it highly reactive toward nucleophilic attack from another neutral pyrrole molecule, initiating a rapid polymerization reaction.[5]
-
Photodegradation: Many pyrrole derivatives are known to be photolabile, degrading upon exposure to UV or even ambient laboratory light.[6][7] This can lead to complex mixtures of degradation products.
-
Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, the nitrile (-CN) group is susceptible to hydrolysis, which would convert it first to an amide and then to a carboxylic acid.[6]
Q2: How do the methyl and nitrile substituents affect the stability of the pyrrole ring?
The stability of this compound is a direct result of the interplay between its substituents:
-
Electron-Donating Groups (EDGs): The two methyl groups at the C2 and C4 positions are electron-donating. They increase the electron density of the pyrrole ring, making it more reactive than unsubstituted pyrrole. This heightened electron density particularly increases its susceptibility to oxidation.
-
Electron-Withdrawing Group (EWG): The carbonitrile (-CN) group at the C3 position is strongly electron-withdrawing. This feature is advantageous as it decreases the electron density of the ring, making it less prone to protonation. Consequently, it is significantly more stable in acidic conditions than pyrroles that lack such an EWG.[5]
Therefore, the molecule exists in a state of "push-pull" electronics. While more stable to acid than many other pyrroles, its electron-rich nature, enhanced by the methyl groups, still makes it vulnerable, especially to oxidation.
Q3: What are the ideal storage conditions for this compound?
To maximize shelf-life and ensure experimental reproducibility, strict adherence to proper storage conditions is critical.
| Form | Container | Atmosphere | Temperature | Light Condition |
| Solid | Tightly sealed amber glass vial | Inert Gas (Argon or Nitrogen) | 2-8°C (Refrigerator) | Protect from light |
| Solution | Tightly sealed amber glass vial with a PTFE-lined cap | Inert Gas (Argon or Nitrogen) | ≤ -20°C (Freezer) | Protect from light |
Q4: What is a "forced degradation study" and why is it relevant for this compound?
A forced degradation study is an experimental process where a drug substance or product is intentionally exposed to stress conditions that are more severe than accelerated stability testing.[8] These conditions typically include high heat, humidity, strong acid, strong base, oxidation, and intense light, as outlined in ICH guidelines.[8][9]
For this compound, such a study is highly relevant for:
-
Identifying Degradants: It helps to identify the most likely degradation products that could form during synthesis, purification, or storage.[10]
-
Developing Analytical Methods: The resulting degraded samples are crucial for developing and validating a "stability-indicating" analytical method (typically HPLC) that can separate and quantify the intact compound from all its potential degradation products.[10][11]
-
Understanding Pathways: It provides critical insights into the degradation pathways, which informs decisions on formulation, packaging, and defining appropriate storage conditions.[8][10]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a systematic approach to resolving common problems encountered when working with this compound.
Issue 1: My solid compound, which was initially off-white, has darkened to a tan or brown color.
-
Probable Cause: This is a classic sign of oxidation and/or minor photodegradation from exposure to air and light. The color change is due to the formation of highly conjugated oligomers.
-
Immediate Action:
-
Assess Purity: Before use, dissolve a small sample in a suitable solvent (e.g., acetonitrile) and analyze it by RP-HPLC with UV detection to determine the purity.
-
Decision: If the purity is still within your experimental tolerance (e.g., >95%), the material can likely be used immediately. If purity has dropped significantly, purification by column chromatography or recrystallization may be necessary.
-
-
Preventative Strategy:
-
Always store the compound under an inert atmosphere (argon or nitrogen).
-
Use amber vials to protect it from light.
-
After weighing out the material, flush the vial with an inert gas before re-sealing and returning it to cold storage.
-
Issue 2: Upon adding a strong acid (e.g., HCl, TFA) to my reaction, the solution immediately turned dark green, brown, or black, and a precipitate may have formed.
-
Probable Cause: You are observing rapid, uncontrolled acid-catalyzed polymerization.[5] Even with the stabilizing nitrile group, strong acids can protonate a sufficient population of the pyrrole rings to initiate a chain reaction.
-
Troubleshooting & Solution: The key is to avoid or minimize the protonation of the pyrrole ring. Follow this decision-making process:
Caption: Troubleshooting flowchart for acid-induced degradation.
Issue 3: I am observing a new, more polar peak in my HPLC chromatogram during a reaction in an aqueous buffer, especially at non-neutral pH or with heating.
-
Probable Cause: This is indicative of the hydrolysis of the nitrile group. The resulting carboxamide (R-CONH₂) and carboxylic acid (R-COOH) are both significantly more polar than the starting nitrile (R-CN).
-
Confirmation & Solution:
-
Characterize the Impurity: Analyze the reaction mixture by LC-MS. Compare the molecular weight of the new peak to the calculated masses of the potential hydrolysis products:
-
Amide Derivative (C₇H₈N₂O): MW = 138.15
-
Carboxylic Acid Derivative (C₇H₉NO₂): MW = 139.15[12]
-
-
Mitigation Strategy: If hydrolysis is confirmed and undesired, modify the reaction conditions.
-
Adjust the pH to be as close to neutral (pH 6.8-7.4) as the reaction will tolerate. Pyrrole derivatives are often most stable in a neutral medium.[6]
-
Reduce the reaction temperature.
-
Minimize the reaction time.
-
-
Issue 4: My experimental results are inconsistent, and I suspect my stock solution is degrading between experiments.
-
Probable Cause: Solutions of the compound, especially in protic or non-degassed solvents, are prone to degradation via oxidation. This can occur over a period of hours to days, even when stored in a refrigerator.
-
Solution:
-
Prepare Fresh: The best practice is to prepare solutions immediately before use.
-
Proper Solution Storage: If a stock solution must be stored, it should be done under the strictest conditions. Dissolve the compound in an anhydrous, degassed solvent, purge the headspace of the vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and store in a freezer (-20°C or below) protected from light.
-
Consider an Antioxidant: For less sensitive applications, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can inhibit oxidation. However, you must first verify that BHT does not interfere with your downstream reaction or analysis.
-
Section 3: Key Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Preparing Stock Solutions
This protocol minimizes exposure to atmospheric oxygen and light.
-
Allow the sealed vial of this compound to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
Place the vial and your chosen solvent (preferably anhydrous and degassed) into a glove box or use Schlenk line techniques.
-
Weigh the desired amount of the solid into a clean, dry, amber glass vial.
-
Add the desired volume of solvent to achieve the target concentration.
-
Mix until fully dissolved.
-
If not using a glove box, purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds before sealing the cap.
-
If for immediate use, proceed with your experiment. If for storage, wrap the cap with parafilm and place it in a freezer at ≤ -20°C.
Protocol 2: General Method for Monitoring Stability by RP-HPLC
This method can be used to assess purity and track degradation over time.
| Parameter | Condition |
| Column | C18 stationary phase (e.g., BDSHYPERSIL C18, 150 mm x 4.6 mm, 3.5 µm)[13] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid[13] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min[13] |
| Column Temp. | 30°C[13] |
| Detection | UV/Vis at 225 nm[13] |
| Injection Vol. | 10-20 µL |
| Example Gradient | 0-5 min (40% B), 5-15 min (40-80% B), 15-20 min (80% B), 20-25 min (40% B) |
Protocol 3: N-Protection of the Pyrrole Ring using p-Toluenesulfonyl Chloride (TsCl)
This is a robust method to protect the pyrrole nitrogen, enabling the use of strong acids in subsequent steps.[5]
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash NaH: Wash the NaH by adding anhydrous hexanes, stirring briefly, stopping the stirring to let the NaH settle, and carefully removing the hexanes via cannula. Repeat twice. Dry the washed NaH under a vacuum.
-
Deprotonation: Add anhydrous THF to the flask to create a suspension of NaH. Cool the flask to 0°C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature for 1 hour. The evolution of hydrogen gas should cease.
-
Tosylation: Cool the mixture back down to 0°C. Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Workup: Monitor the reaction by TLC. Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-tosylated pyrrole.
Section 4: Visualizing Degradation Pathways
Understanding the potential chemical transformations is key to preventing them.
Caption: Major degradation pathways for this compound.
References
- forced degradation and photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives as analgesic active compounds using HPLC, UV and IR spectrometry, and HPLC/MS methods.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C7H8N2, 100 mg.
- CymitQuimica. (n.d.). This compound.
- (n.d.).
- BIOSYNCE. (n.d.). What are the challenges in the synthesis and application of pyrrole?
- Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
- Wikipedia. (n.d.). Pyrrole.
- Benchchem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
- PubChem. (n.d.). 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Biomedical Journal of Scientific & Technical Research. (2022).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajrconline.org [ajrconline.org]
- 10. biomedres.us [biomedres.us]
- 11. pharmtech.com [pharmtech.com]
- 12. 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 3018578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrrole Cyclization Reactions
Welcome to the technical support center for pyrrole cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low conversion rates in their pyrrole syntheses. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in widely used methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses.
General Troubleshooting Workflow
Before delving into method-specific issues, it's often helpful to follow a logical diagnostic sequence. Low yields in organic synthesis can frequently be traced back to a few key areas.[1] The following workflow provides a general framework for troubleshooting your pyrrole cyclization.
Sources
Technical Support Center: Troubleshooting By-product Formation in Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of substituted pyrroles. Here, we address common challenges related to by-product formation and provide in-depth, field-proven insights to help you optimize your reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the Paal-Knorr pyrrole synthesis and how can I avoid it?
The most prevalent by-product is the corresponding furan, formed through a competing intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material.[1][2] This side reaction is predominantly favored under strongly acidic conditions.
Causality: The Paal-Knorr synthesis of both pyrroles and furans from 1,4-dicarbonyls is acid-catalyzed.[2][3] While the pyrrole synthesis involves the nucleophilic attack of an amine on the carbonyl groups, the furan synthesis proceeds via the acid-catalyzed enolization of one carbonyl and subsequent attack on the other protonated carbonyl.[2][3] At low pH (typically below 3), the rate of the intramolecular cyclization of the dicarbonyl to form the furan precursor can become competitive with or even exceed the rate of the reaction with the amine, leading to significant furan contamination.[1]
Troubleshooting:
-
pH Control: Maintain the reaction under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the desired pyrrole formation without significantly promoting the furan synthesis.[1]
-
Catalyst Choice: Opt for milder acid catalysts. Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, or heterogeneous catalysts like montmorillonite clay, have been shown to effectively promote pyrrole synthesis with minimal furan formation.[2][3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If furan formation is observed, consider adjusting the acidity.
Q2: I am using an unsymmetrical 1,4-dicarbonyl compound and obtaining a mixture of isomeric pyrroles. How can I improve the regioselectivity?
The reaction of an unsymmetrical 1,4-dicarbonyl compound with an amine can indeed lead to a mixture of two regioisomeric pyrroles. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups.
Causality: The initial step of the Paal-Knorr synthesis is the nucleophilic attack of the amine on one of the carbonyl carbons. The selectivity of this initial attack is governed by both steric and electronic factors. The amine will preferentially attack the less sterically hindered and more electrophilic carbonyl group.
Troubleshooting Strategies:
-
Steric Hindrance: If one carbonyl group is significantly more sterically hindered than the other, the amine will preferentially attack the less hindered carbonyl, leading to a major regioisomer.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups adjacent to the carbonyls will alter their electrophilicity. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.
-
Catalyst Influence: The choice of catalyst can sometimes influence the regioselectivity, although this is often substrate-dependent. It is worth screening a few different mild acid catalysts to see if the isomeric ratio can be improved.
Q3: My reaction is sluggish and gives a low yield, especially when using an electron-deficient or sterically hindered amine. What can I do?
Less nucleophilic amines, such as anilines with electron-withdrawing groups or sterically bulky amines, often react slower in the Paal-Knorr synthesis, leading to incomplete conversion and lower yields.[1]
Causality: The rate-determining step in the Paal-Knorr synthesis is often the intramolecular cyclization.[2][3] However, the initial nucleophilic attack of the amine on the carbonyl is also crucial. A decrease in the nucleophilicity of the amine will slow down this initial step, and severe steric hindrance can impede the approach of the amine to the carbonyl carbon.
Troubleshooting Workflow:
Caption: A decision-making workflow for addressing low yields in Paal-Knorr synthesis with challenging amines.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
For sluggish reactions, microwave irradiation can be a powerful tool to increase the reaction rate and improve yields.[2]
-
Reaction Setup: In a microwave-safe vessel, combine the 1,4-dicarbonyl compound (1 mmol), the amine (1.1 mmol), and a suitable high-boiling solvent (e.g., DMF, NMP, or ethylene glycol, 2-3 mL).
-
Catalyst Addition: Add a catalytic amount of a mild acid (e.g., acetic acid, 0.1 mmol) or a Lewis acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature and time determined by initial screening experiments (e.g., 120-150 °C for 10-30 minutes).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Significant amount of furan by-product detected (e.g., by GC-MS or NMR). | Reaction conditions are too acidic. | Decrease the acidity of the reaction medium. Switch from a strong acid (e.g., HCl, H₂SO₄) to a weaker acid (e.g., acetic acid). Consider using a solid acid catalyst like montmorillonite KSF which can provide localized acidity. |
| Reaction does not go to completion; starting materials remain. | 1. Insufficient reaction time or temperature. 2. Low nucleophilicity of the amine. 3. Impure starting materials. | 1. Increase the reaction time and/or temperature. Microwave irradiation can be effective. 2. For electron-deficient anilines, consider using a more activating catalyst. 3. Ensure the purity of the 1,4-dicarbonyl and amine, as impurities can inhibit the reaction. |
| Formation of a complex mixture of unidentified by-products. | 1. Decomposition of starting materials or product under harsh conditions. 2. Self-condensation of the 1,4-dicarbonyl compound. | 1. Use milder reaction conditions (lower temperature, milder catalyst). 2. This can sometimes occur with enolizable dicarbonyls. Running the reaction at a lower temperature may minimize this side reaction. |
| Formation of a colored, possibly polymeric, material. | Polymerization of the pyrrole product, which can be unstable, especially N-unsubstituted pyrroles. | If synthesizing an N-unsubstituted pyrrole, it may be beneficial to protect the nitrogen in situ. For example, after the reaction, the crude product can be treated with a protecting group like SEM-Cl (trimethylsilyl ethoxy methoxy chloride) before purification.[4] |
Advanced Troubleshooting
Q4: I suspect Michael addition by-products. How can this occur and how can I prevent it?
Michael addition by-products can arise if your 1,4-dicarbonyl starting material contains α,β-unsaturated carbonyl impurities, or if such species are formed under the reaction conditions.
Causality: The amine can act as a nucleophile in a Michael 1,4-conjugate addition to an α,β-unsaturated carbonyl compound. This can lead to the formation of β-amino carbonyl compounds as by-products.
Prevention and Mitigation:
-
Purity of Starting Materials: Ensure your 1,4-dicarbonyl compound is free from α,β-unsaturated impurities. Purification of the starting material by recrystallization or chromatography may be necessary.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the Michael addition relative to the desired condensation.
Q5: How do I effectively purify my pyrrole product from unreacted starting materials and by-products?
Purification is critical for obtaining a high-purity pyrrole. The choice of method depends on the physical properties of the product and impurities.
Purification Workflow:
Caption: A general workflow for the purification of pyrroles from a Paal-Knorr synthesis.
Detailed Protocol: Column Chromatography for Pyrrole Purification
-
Adsorbent: Silica gel is the most common stationary phase for the purification of pyrroles.
-
Eluent System: A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to elute the desired pyrrole.
-
TLC Analysis: Before running the column, determine the appropriate eluent composition using TLC. The desired pyrrole should have an Rf value of approximately 0.2-0.4 for good separation. Furan by-products are generally less polar than the corresponding pyrroles and will elute first. Unreacted dicarbonyl compounds are typically more polar.
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the chosen eluent. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
References
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (2018-10-19).
- Paal-Knorr Synthesis. Alfa Chemistry.
- Paal–Knorr synthesis. Wikipedia.
- Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
Sources
Navigating the Acidic Degradation of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. As a Senior Application Scientist, I understand the challenges you face when working with functionalized pyrroles, particularly under acidic conditions. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the integrity and success of your experiments. We will delve into the competing degradation pathways of this molecule, offering practical solutions to mitigate unwanted side reactions and maximize your desired outcomes.
Understanding the Dual Reactivity of this compound
The stability of this compound in acidic media is governed by a delicate balance between two main reactive sites: the electron-rich pyrrole ring and the electrophilic nitrile group. The two electron-donating methyl groups at positions 2 and 4 increase the electron density of the pyrrole ring, making it susceptible to protonation and subsequent polymerization. Conversely, the electron-withdrawing nitrile group at position 3 can undergo acid-catalyzed hydrolysis. The predominant degradation pathway is highly dependent on the specific reaction conditions.
Below is a diagram illustrating the two competing degradation pathways:
Caption: Competing degradation pathways of this compound under acidic conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction mixture turns dark brown or black upon addition of acid, and I observe a significant amount of insoluble material.
-
Probable Cause: This is a classic indicator of acid-catalyzed polymerization of the pyrrole ring. The electron-rich nature of the pyrrole, enhanced by the two methyl groups, makes it prone to protonation, which initiates a chain reaction leading to the formation of insoluble polymeric materials.[1][2]
-
Solutions:
-
Lower the Reaction Temperature: Before and during the addition of acid, cool the reaction mixture significantly (e.g., to 0 °C or -20 °C). This will reduce the rate of the polymerization reaction.
-
Slow, Controlled Acid Addition: Add the acid dropwise and with vigorous stirring to avoid localized high concentrations of acid, which can accelerate polymerization.
-
Use a Weaker Acid: If your reaction chemistry allows, consider using a weaker or a Lewis acid instead of a strong Brønsted acid.
-
Protect the Pyrrole Nitrogen: If the subsequent reaction conditions permit, protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl or Boc) can significantly decrease the ring's electron density and its susceptibility to protonation.
-
Problem 2: My desired reaction is not proceeding to completion, and I'm isolating a mixture of my starting material and a new, more polar compound.
-
Probable Cause: You are likely observing partial hydrolysis of the nitrile group to the corresponding amide, 2,4-dimethyl-1H-pyrrole-3-carboxamide. The amide is an intermediate in the complete hydrolysis to the carboxylic acid.
-
Solutions:
-
Increase Reaction Time and/or Temperature: To drive the hydrolysis to the carboxylic acid, you may need to increase the reaction time or temperature. However, be mindful that harsher conditions can also promote pyrrole ring degradation.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help you determine the optimal time to stop the reaction to maximize the yield of your desired product, whether it's the amide or the carboxylic acid.
-
Consider a Two-Step Hydrolysis: If you are aiming for the carboxylic acid and are struggling with side reactions, consider a two-step process. First, hydrolyze the nitrile to the amide under milder conditions, isolate the amide, and then hydrolyze the amide to the carboxylic acid under conditions optimized for that specific transformation.
-
Problem 3: My NMR spectrum shows unexpected peaks, and I'm not sure what they are.
-
Probable Cause: You are likely seeing a mixture of your starting material and its degradation products.
-
Solution: Analytical Characterization Workflow
-
Acquire Comprehensive Spectroscopic Data: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data of your crude reaction mixture.
-
Compare with Known Spectra: Use the table below to compare the spectral data of your sample with the known data for the starting material and its potential degradation products.
-
Utilize 2D NMR Techniques: If the 1D NMR spectra are complex, consider running 2D NMR experiments like COSY and HSQC to help elucidate the structures of the components in your mixture.
Table 1: Key Analytical Data for this compound and its Degradation Products
-
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (approx. ppm) | Key ¹³C NMR Signals (approx. ppm) |
| This compound | C₈H₈N₂ | 132.16 | 2.1-2.3 (s, 6H, 2xCH₃), 6.4-6.6 (s, 1H, Ar-H), 8.0-9.0 (br s, 1H, NH) | 10-14 (2xCH₃), 90-95 (C-CN), 115-120 (CN), 110-135 (pyrrole carbons) |
| 2,4-Dimethyl-1H-pyrrole-3-carboxamide | C₈H₁₀N₂O | 150.18 | 2.1-2.3 (s, 6H, 2xCH₃), 5.5-6.5 (br s, 2H, NH₂), 6.3-6.5 (s, 1H, Ar-H), 8.0-9.0 (br s, 1H, NH) | 10-15 (2xCH₃), 110-135 (pyrrole carbons), 165-175 (C=O) |
| 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | C₇H₉NO₂ | 139.15 | 2.1-2.4 (s, 6H, 2xCH₃), 6.4-6.6 (s, 1H, Ar-H), 8.5-9.5 (br s, 1H, NH), 11.0-12.0 (br s, 1H, COOH) | 10-15 (2xCH₃), 110-135 (pyrrole carbons), 165-175 (C=O) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic conditions?
A1: The stability is moderate and highly dependent on the conditions. The presence of two electron-donating methyl groups makes the pyrrole ring susceptible to acid-catalyzed polymerization.[1][2] However, the electron-withdrawing nitrile group provides some deactivation of the ring towards electrophilic attack. In general, prolonged exposure to strong acids, especially at elevated temperatures, will lead to significant degradation.
Q2: Which degradation pathway is more likely: nitrile hydrolysis or pyrrole polymerization?
A2: The dominant pathway is a function of the reaction conditions.
-
Polymerization is favored by:
-
Strong Brønsted acids (e.g., HCl, H₂SO₄, TFA)
-
High acid concentrations
-
Higher temperatures
-
-
Nitrile hydrolysis is favored by:
-
Milder acidic conditions
-
The presence of water
-
Careful temperature control
-
Q3: Can I completely avoid degradation when working with this compound in acid?
A3: While complete avoidance of degradation is challenging, it can be minimized by careful control of reaction parameters. The key is to find a balance where your desired reaction proceeds at a reasonable rate while the degradation reactions are suppressed. Following the recommendations in the Troubleshooting Guide will significantly improve your outcomes.
Q4: Are there any analytical techniques you recommend for monitoring the stability of this compound?
A4: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is an excellent technique for monitoring the stability of this compound and quantifying the formation of its degradation products. A typical mobile phase could consist of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]
References
-
PubChem. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives. Retrieved from [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
SIELC Technologies. (2018). 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Retrieved from [Link]
- Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447.
-
NIST. (n.d.). 1H-Pyrrole, 3-ethyl-2,4-dimethyl-. Retrieved from [Link]
-
Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. PubMed. Retrieved from [Link]
-
Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
-
NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]
Sources
- 1. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions / Organic Letters, 2020 [sci-hub.box]
- 3. 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | SIELC Technologies [sielc.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Welcome to the technical support center for experiments involving 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuanced role of solvents in modulating the reactivity of this versatile heterocyclic building block. Here, we move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis and subsequent reactions of this compound. The answers are framed to provide both immediate solutions and a deeper understanding of the solvent's role.
Issue 1: Low Yield During N-Alkylation or N-Acylation
Question: I am attempting an N-alkylation of this compound using sodium hydride (NaH) and an alkyl halide, but my yields are consistently low (<30%). I've tried solvents like ethanol and methanol. What's going wrong?
Answer: This is a classic issue rooted in solvent-base and solvent-nucleophile incompatibility. Your choice of a polar protic solvent (ethanol, methanol) is likely the primary cause of failure for two main reasons:
-
Reaction with the Base: Sodium hydride is a strong base that will deprotonate the alcohol solvent itself, consuming your base before it can deprotonate the pyrrole's N-H. This side reaction is rapid and exothermic.
-
Nucleophile Solvation: Even if some of the pyrrolide anion is formed, polar protic solvents excel at stabilizing anions through hydrogen bonding.[1][2] This creates a "solvent cage" around your nucleophilic pyrrolide, sterically hindering its ability to attack the alkyl halide and suppressing its nucleophilicity.[1][3] This effect is particularly detrimental to SN2 reactions.[4]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Immediately change your solvent to a polar aprotic one, such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents can dissolve the reactants but lack the acidic protons that react with NaH.[4] Furthermore, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive, which significantly accelerates SN2 reactions.[1][5]
-
Consider a Weaker Base (if applicable): If your substrate is sensitive, a milder base like potassium carbonate (K₂CO₃) in DMF or acetone can also be effective, though it may require higher temperatures.
-
Ensure Anhydrous Conditions: All reagents and solvents must be rigorously dried. Any trace of water will quench the NaH and the pyrrolide anion.
Issue 2: Unwanted Side Products in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack Formylation)
Question: I'm trying to formylate the 5-position of this compound using a Vilsmeier reagent (POCl₃/DMF), but I'm getting a complex mixture of products and significant polymerization. How can I improve the selectivity?
Answer: Pyrroles are electron-rich heterocycles and are highly susceptible to polymerization under strongly acidic conditions, which can be generated during the Vilsmeier-Haack reaction. The choice of solvent and reaction conditions is critical to temper this reactivity.
-
Causality: The Vilsmeier reagent itself is typically formed in a solvent like DMF. However, the reaction can be highly exothermic. If the temperature is not controlled, or if the local concentration of the electrophile is too high, side reactions and polymerization will dominate. While a solvent like Dichloromethane (DCM) can be used as a co-solvent to aid in temperature control and solubility, its polarity can influence the stability of reactive intermediates.
Troubleshooting Steps:
-
Strict Temperature Control: The reaction must be performed at low temperatures (typically 0 °C to room temperature). Add the Vilsmeier reagent slowly to a solution of the pyrrole to maintain control.
-
Solvent Choice: While DMF is a reactant, using an inert co-solvent like 1,2-dichloroethane (DCE) or DCM can help dissipate heat and improve the homogeneity of the reaction mixture.
-
Work-up Procedure: The work-up is critical. Quenching the reaction by pouring it into a cold aqueous solution of a base (like sodium bicarbonate or sodium acetate) neutralizes the strong acids and prevents product degradation.
Issue 3: Poor Solubility of the Starting Pyrrole
Question: My this compound starting material is not dissolving well in my chosen reaction solvent (e.g., diethyl ether), leading to a heterogeneous mixture and poor reactivity. What solvents are recommended?
Answer: The polarity of this compound is influenced by the pyrrole ring, the polar nitrile group (-C≡N), and the N-H group capable of hydrogen bonding. This gives it moderate polarity.
-
Solubility Profile: It will exhibit poor solubility in nonpolar solvents like hexanes or diethyl ether. It will have good solubility in more polar solvents.
-
Recommended Solvents: For general purposes, consider solvents from the following categories, depending on the reaction type (see Table 1 below):
A solvent miscibility table can be a useful resource for finding compatible solvent systems.
Section 2: Solvent Selection Guide and Data
The choice of solvent can dramatically alter reaction pathways, rates, and product selectivity.[6] This is primarily due to the solvent's ability to stabilize or destabilize reactants, transition states, and products.
Table 1: Properties of Common Solvents and Their Predicted Impact on Pyrrole Reactivity
| Solvent Class | Example(s) | Dielectric Constant (ε) | Key Properties | Favorable Reactions for Pyrroles | Unfavorable Reactions for Pyrroles |
| Polar Protic | Water, Ethanol, Methanol | High (>15) | Can H-bond donate; stabilizes both cations and anions effectively.[2] | SN1-type reactions; reactions requiring proton sources. | SN2 reactions (solvates/cages nucleophiles); reactions with strong bases (e.g., NaH, Grignards).[1][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | High (>5) | Cannot H-bond donate; strong dipole moments; solvates cations well but not anions.[4] | SN2 reactions (e.g., N-alkylation); reactions with strong nucleophiles.[1][5] | Reactions sensitive to high boiling points (DMF, DMSO). |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low (<5) | Low polarity; interacts via weak van der Waals forces. | Diels-Alder reactions; reactions where polarity needs to be minimized. | Reactions involving polar or ionic reagents (poor solubility). |
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction progress and product purity.
Protocol 1: N-Benzylation of this compound (SN2 Reaction)
This protocol highlights the use of a polar aprotic solvent to maximize the reactivity of the pyrrolide nucleophile.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous Tetrahydrofuran (THF, 30 mL).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) to the THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.20 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Causality Note: Adding the pyrrole solution slowly prevents a dangerous exotherm. The evolution of H₂(g) should be observed. This step forms the sodium pyrrolide salt.
-
-
Reaction: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.31 mL, 11 mmol, 1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Validate the structure and purity of the resulting 1-benzyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile using ¹H NMR, ¹³C NMR, and HRMS. Purity can be further assessed by GC-MS.[7]
Workflow Diagram: N-Alkylation Protocol
Caption: Workflow for a typical SN2 N-alkylation of the pyrrole.
Section 4: Mechanistic Insights Visualized
Understanding the non-covalent interactions between solvent molecules and reactants is key to rational solvent selection.
Diagram: Solvent Caging Effect in Protic vs. Aprotic Solvents
This diagram illustrates why polar aprotic solvents are superior for SN2 reactions involving anionic nucleophiles.
Caption: Solvation of the pyrrolide anion in protic vs. aprotic media.
References
- Computational study about the derivatives of pyrrole as high-energy-density compounds. (n.d.). Google Scholar.
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]
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Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical. Retrieved from [Link]
-
Stallivieri, A., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 446-452. Available from: [Link]
-
Fischer, H. (1931). 2,4-Dimethylpyrrole. Organic Syntheses, 11, 42. Available from: [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). National Institutes of Health. Retrieved from [Link]
-
Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
Sánchez-Bojorge, N. A., et al. (2009). Computational Note on the Chemical Reactivity of Pyrrole Derivatives. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). ResearchGate. Retrieved from [Link]
-
Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. (2020). ChemRxiv. Retrieved from [Link]
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Habeeb, H., et al. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 6, 920-943. Available from: [Link]
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2,5-dimethylpyrrole. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. (2013). Google Patents.
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Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ARKIVOC. Retrieved from [Link]
-
Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions. (2021). PubMed Central. Retrieved from [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. Retrieved from [Link]
-
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (2023). MDPI. Retrieved from [Link]
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
-
2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives. (2025). ResearchGate. Retrieved from [Link]
-
An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. (2025). ChemInform. Retrieved from [Link]
-
Pyrrole. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. (2021). ACS Omega. Retrieved from [Link]
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Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyrroles
Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst deactivation in cross-coupling reactions involving pyrrole substrates. This resource is tailored for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies and troubleshoot common experimental hurdles. The inherent electronic properties and reactivity of the pyrrole ring present unique challenges that can lead to catalyst deactivation, manifesting as low yields, stalled reactions, and inconsistent results. This guide provides in-depth, field-proven insights and practical solutions in a direct question-and-answer format.
Section 1: Troubleshooting Guide - Navigating Common Deactivation Scenarios
This section addresses specific issues encountered during cross-coupling reactions of pyrroles, providing probable causes and step-by-step protocols for resolution.
General Issues Across All Coupling Types
Question: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst deactivation through the agglomeration of palladium(0) species.[1] This is a frequent issue in cross-coupling reactions and can be particularly pronounced with electron-rich heterocycles like pyrroles.
Probable Causes & Solutions
| Cause | Explanation | Troubleshooting Protocol |
| Inadequate Ligand Stabilization | The phosphine ligand is crucial for stabilizing the Pd(0) active species and preventing aggregation.[2][3] With pyrroles, the electron-rich nature of the substrate can sometimes interfere with ligand binding. | 1. Increase Ligand:Metal Ratio: Empirically screen ligand-to-metal ratios from 1:1 to 4:1. 2. Select Appropriate Ligand: For electron-rich pyrroles, bulky, electron-donating phosphine ligands like those from the Buchwald or Hartwig series (e.g., SPhos, XPhos) are often effective at stabilizing the catalytic complex.[4] 3. Consider Bidentate Ligands: Ligands like dppf can offer enhanced stability through chelation.[2] |
| High Reaction Temperature | Excessive heat can accelerate the decomposition of the catalytic complex, leading to the formation of palladium black.[1] | 1. Optimize Temperature: Screen a range of temperatures, starting from a lower temperature (e.g., 60-80 °C) and gradually increasing. 2. Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can sometimes allow for lower reaction temperatures. |
| Oxygen Contamination | The presence of oxygen can lead to the oxidation of the Pd(0) active species to inactive Pd(II) and promote catalyst agglomeration. | 1. Thorough Degassing: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. 2. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas throughout the entire process. |
| Base-Mediated Decomposition | Strong bases, while often necessary for the catalytic cycle, can sometimes promote the degradation of the pyrrole substrate, leading to byproducts that can poison the catalyst.[5] | 1. Base Screening: Test a variety of bases, including inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and organic bases (e.g., DBU), to find one that is effective for the coupling but minimizes substrate degradation. 2. Use of Milder Bases: For particularly sensitive pyrrole substrates, consider using milder bases like K₂CO₃ or even organic amine bases. |
Visualizing the Problem: Palladium Black Formation
Caption: Factors leading to palladium black formation.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a bromopyrrole is giving low yields, and I observe significant amounts of the dehalogenated pyrrole byproduct. What is the likely cause?
Answer: The formation of a dehalogenated pyrrole byproduct in a Suzuki-Miyaura reaction is often indicative of a competing hydrodehalogenation pathway. This can be exacerbated by the acidic N-H proton of the pyrrole ring, which can interfere with the catalytic cycle. An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions has been observed, which can be suppressed by protection of the pyrrole nitrogen.[6]
Probable Causes & Solutions
| Cause | Explanation | Troubleshooting Protocol |
| N-H Proton Interference | The acidic N-H proton of the pyrrole can be deprotonated by the base, leading to side reactions or catalyst inhibition. The resulting pyrrolide anion can coordinate to the palladium center and hinder the desired catalytic turnover. | 1. N-Protection: Protecting the pyrrole nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) is highly recommended to prevent N-H related side reactions and improve reaction outcomes.[7] 2. Base Selection: Use of a weaker base or a base that is less prone to deprotonating the pyrrole N-H may be beneficial if N-protection is not feasible. |
| Protodeboronation of the Boronic Acid | Electron-rich heterocyclic boronic acids, including some pyrrole boronic acids, can be prone to protodeboronation under basic conditions, leading to the formation of the parent heterocycle and reducing the concentration of the active coupling partner.[8] | 1. Use of Milder Base: Employing a milder base such as K₃PO₄ or K₂CO₃ can sometimes minimize protodeboronation. 2. Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can reduce the rate of protodeboronation. 3. Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a good alternative. |
| Catalyst and Ligand Choice | The choice of catalyst and ligand is critical for efficient coupling and minimizing side reactions. | 1. Catalyst Screening: Screen a panel of palladium catalysts. For Suzuki-Miyaura couplings of bromopyrroles, Pd(dppf)Cl₂ has been shown to be highly effective.[7] 2. Ligand Screening: For challenging couplings, consider bulky, electron-rich phosphine ligands that can promote the oxidative addition and reductive elimination steps. |
Experimental Protocol: N-Protection of 2-Bromopyrrole with a Boc Group
-
To a solution of 2-bromopyrrole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-bromopyrrole.
Heck Reaction
Question: My Heck reaction with a vinylpyrrole is sluggish and gives a mixture of regioisomers. How can I improve the reaction efficiency and selectivity?
Answer: The Heck reaction involving pyrroles can be challenging due to the electron-rich nature of the pyrrole ring, which can affect the reactivity of the C-H bond and the regioselectivity of the carbopalladation step.[9][10][11] Catalyst inhibition by the pyrrole substrate is also a known issue.
Probable Causes & Solutions
| Cause | Explanation | Troubleshooting Protocol |
| Substrate Inhibition | The electron-rich pyrrole ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced catalytic turnover. | 1. N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl) can reduce the electron density of the pyrrole ring and minimize its coordination to the palladium center. 2. Use of Bulky Ligands: Employing bulky phosphine ligands can sterically hinder the coordination of the pyrrole substrate to the palladium catalyst. |
| Poor Regioselectivity | The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. With pyrrole substrates, controlling the position of the new C-C bond can be difficult. | 1. Ligand Control: The choice of ligand can significantly influence the regioselectivity. Screening a variety of phosphine ligands (both monodentate and bidentate) is recommended. 2. Solvent Effects: The polarity of the solvent can affect the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP). |
| Slow Oxidative Addition | The oxidative addition of the halide to the Pd(0) catalyst can be slow, especially with less reactive halides (e.g., chlorides). | 1. Choice of Halide: If possible, use a more reactive halide (I > Br > Cl). 2. Use of Additives: Additives such as silver salts (e.g., Ag₂CO₃) can sometimes facilitate the oxidative addition step. |
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a chloropyrrole with a primary amine is not proceeding to completion. What are the potential reasons for this?
Answer: The Buchwald-Hartwig amination of chloropyrroles can be challenging due to the lower reactivity of the C-Cl bond towards oxidative addition and potential catalyst deactivation by the amine or the pyrrole substrate itself.[1][12]
Probable Causes & Solutions
| Cause | Explanation | Troubleshooting Protocol |
| Catalyst Deactivation by Amine/Pyrrole | Both the amine nucleophile and the pyrrole substrate can coordinate to the palladium center and displace the phosphine ligand, leading to the formation of inactive or less active catalytic species.[13][14] | 1. Use of Bulky, Electron-Rich Ligands: Ligands such as those developed by Buchwald (e.g., GPhos, RuPhos) are specifically designed to resist deactivation by coordinating substrates and promote efficient coupling.[5][14] 2. Slow Addition of Amine: In some cases, slow addition of the amine to the reaction mixture can help to maintain a low concentration of the free amine and minimize catalyst inhibition. |
| Inefficient Oxidative Addition | The oxidative addition of a C-Cl bond to Pd(0) is generally slower than that of C-Br or C-I bonds. | 1. Use of a More Active Catalyst System: Employ a catalyst system known to be effective for aryl chlorides, which typically involves bulky, electron-rich phosphine ligands. 2. Higher Reaction Temperature: Increasing the reaction temperature may be necessary to promote the oxidative addition of the chloropyrrole. |
| Inappropriate Base | The choice of base is critical in Buchwald-Hartwig amination. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a base that is too strong can lead to substrate decomposition and catalyst deactivation.[15][16] | 1. Base Screening: Screen a range of bases, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) being common choices for amination reactions. For base-sensitive substrates, a milder base like NaOTMS may be beneficial.[5] |
Visualizing the Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 2: Frequently Asked Questions (FAQs)
Q1: Is N-protection of the pyrrole ring always necessary for cross-coupling reactions?
A1: While not strictly necessary in all cases, N-protection is highly recommended, especially for reactions that are sensitive to the acidic N-H proton or when using strong bases.[7] N-protection can prevent side reactions such as N-arylation, improve the stability of the pyrrole ring, and in some cases, enhance the reactivity of the C-X bond towards oxidative addition. The choice of protecting group (e.g., Boc, SEM, tosyl) should be considered based on the reaction conditions and the ease of its subsequent removal.
Q2: Can I use a ligand-free palladium catalyst for the cross-coupling of pyrroles?
A2: Ligand-free palladium catalysis is possible for some cross-coupling reactions, but it is often less efficient and more prone to catalyst deactivation, especially with challenging substrates like pyrroles. Phosphine ligands play a crucial role in stabilizing the active Pd(0) species, preventing aggregation into palladium black, and promoting the key steps of the catalytic cycle.[2][3] For robust and reproducible results with pyrrole substrates, the use of a suitable phosphine ligand is generally recommended.
Q3: How does the position of the halide on the pyrrole ring affect the cross-coupling reaction?
A3: The position of the halide on the pyrrole ring (e.g., 2-halo vs. 3-halopyrrole) can significantly impact the reactivity. 2-Halopyrroles are generally more reactive in oxidative addition than 3-halopyrroles due to the electronic properties of the pyrrole ring. The steric environment around the halide also plays a role, with less hindered positions being more accessible to the palladium catalyst.
Q4: What are the key differences in catalyst deactivation between pyrroles and other nitrogen-containing heterocycles?
A4: While many nitrogen-containing heterocycles can act as ligands and potentially poison the catalyst, pyrroles have the additional feature of an acidic N-H proton (in unprotected pyrroles). This acidity can lead to deprotonation by the base, forming a pyrrolide anion which can strongly coordinate to the palladium center and inhibit catalysis. This specific deactivation pathway is less common in other N-heterocycles like pyridines or indoles (where N-H acidity is much lower or absent). Furthermore, the high electron density of the pyrrole ring can make it a particularly strong ligand for the palladium center, leading to more pronounced substrate inhibition compared to less electron-rich heterocycles.[5][17]
Q5: Are there any "green" or more sustainable approaches to mitigate catalyst deactivation in pyrrole cross-coupling?
A5: Yes, several strategies are being explored to make these reactions more sustainable. The use of highly active catalysts at very low loadings (ppm levels) reduces the amount of palladium required and minimizes waste.[18] Running reactions in more environmentally friendly solvents, such as water or biomass-derived solvents, is another area of active research. Catalyst immobilization on solid supports can facilitate catalyst recovery and reuse, although leaching of the active species can still be a challenge.
References
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). Organometallics. Retrieved from [Link]
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Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (n.d.). Retrieved from [Link]
- Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-1H-pyrrole. (n.d.). Benchchem.
- The Role of Phosphine Ligands in Modern Catalysis. (2023).
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2018). ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives. (2018). PubMed. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Retrieved from [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Retrieved from [Link]
-
Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved from [Link]
-
Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. (2022). RSC Publishing. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PUBDB. Retrieved from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. Retrieved from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2018). MDPI. Retrieved from [Link]
-
Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2023). ACS Publications. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]
-
Mechanisms of catalyst deactivation. (2001). SciSpace. Retrieved from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022). ChemCatBio. Retrieved from [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. Retrieved from [Link]
-
Catalyst deactivation Common causes. (2013). AmmoniaKnowHow. Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). ResearchGate. Retrieved from [Link]
-
Practical Pd(TFA)2-Catalyzed Aerobic [4+1] Annulation for the Synthesis of Pyrroles via “One-Pot” Cascade Reactions. (2017). MDPI. Retrieved from [Link]
-
Mechanism of Catalyst Deactivation. (2001). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. (2021). Thieme. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanisms of catalyst deactivation. (2016). ResearchGate. Retrieved from [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Retrieved from [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved from [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2018). DSpace@MIT. Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). Nature. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. (2022). RSC Publishing. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). ACS Publications. Retrieved from [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2018). DSpace@MIT. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2011). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved from [Link]
-
A Highly Active and General Catalyst for the Stille Coupling Reaction of Unreactive Aryl, Heteroaryl, and Vinyl Chlorides. (2011). Wiley Online Library. Retrieved from [Link]
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"workup procedures to remove impurities from 2,4-Dimethyl-1H-pyrrole-3-carbonitrile"
Welcome to the technical support center for 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple protocols to address the common challenges and troubleshooting scenarios encountered during the workup and purification of this valuable heterocyclic building block.
Section 1: Initial Purity Assessment & Impurity Profiling
Before attempting any purification, a preliminary assessment of the crude material is critical. This not only guides the choice of purification method but also helps in identifying the nature of the impurities you are trying to remove.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. For syntheses resembling a modified Gewald[1][2] or Paal-Knorr condensation[3][4], you can anticipate the following:
-
Unreacted Starting Materials: Residual ketones, α-cyanoesters, or other active methylene compounds used in the initial condensation.
-
Reaction Intermediates: Incomplete cyclization can leave acyclic intermediates. For instance, in syntheses from enones and aminoacetonitrile, residual 3,4-dihydro-2H-pyrrole-2-carbonitriles may be present.[5]
-
Side-Products: Competing reaction pathways can generate regioisomers or polymeric materials.
-
Oxidation/Degradation Products: Pyrroles, especially when crude, can be sensitive to air and light, leading to the formation of colored, often dark, impurities.[6] This is a common cause of off-white, tan, or reddish crude products.
-
Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., ethanol, ethyl acetate, THF) and basic or acidic catalysts.
Q2: What analytical techniques are recommended for assessing the purity of my crude sample?
A2: A multi-pronged approach is best for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method for initial assessment. It helps visualize the number of components and estimate their relative polarities, which is crucial for developing a column chromatography method.[7] A good starting eluent is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. It can confirm the structure of your desired product and identify major impurities if their structures are known. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate purity value without the need for isolating each impurity.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): For high-accuracy quantitative analysis, a validated Reverse-Phase HPLC (RP-HPLC) method is the gold standard in the pharmaceutical industry.[11][12] It offers superior separation of closely related impurities.
Table 1: Recommended Analytical Methods for Purity Assessment
| Method | Application | Key Information Provided |
| TLC | Rapid qualitative check | Number of components, relative polarity, guides column chromatography development. |
| ¹H NMR | Structural confirmation | Verifies target molecule, identifies major impurities, assesses solvent residue. |
| qNMR | High-accuracy quantitation | Determines absolute purity by ratio to a certified internal standard.[10] |
| HPLC | High-resolution separation | Quantifies purity with high precision, detects trace impurities.[12] |
| GC-MS | Volatile impurity analysis | Identifies and quantifies residual solvents and low-boiling point starting materials. |
Section 2: Troubleshooting Purification Workflows
This section provides detailed, step-by-step guidance on the most effective purification techniques for this compound, focusing on common problems and their solutions.
Workflow 1: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be identified.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This often traps impurities.
Causality & Solution:
-
The boiling point of your solvent is too high. The solution is becoming supersaturated at a temperature where your compound is molten.
-
Solution: Switch to a lower-boiling point solvent or a mixed-solvent system.
-
-
The purity of the crude material is too low. High levels of impurities can depress the melting point of your compound, leading to oiling out.
-
Solution: First, perform a quick purification by passing the crude material through a short plug of silica gel to remove baseline impurities, then attempt recrystallization.
-
-
Cooling is too rapid. Shock-cooling the solution can cause the compound to precipitate out of solution too quickly.
-
Solution: Allow the flask to cool slowly to room temperature, and only then place it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can initiate crystallization.
-
Q4: Can you provide a reliable, step-by-step protocol for recrystallizing this compound?
A4: A mixed-solvent system often provides the best results for pyrrole derivatives.[13] A common and effective pair is Ethanol and Water.
Protocol: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling). Ensure it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise with swirling until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-solubilization: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Workflow for a two-solvent recrystallization.
Workflow 2: Purification by Flash Column Chromatography
Flash column chromatography is the most versatile and widely used method for purifying pyrrole derivatives, offering excellent separation of impurities with different polarities.[7][14]
Q5: I'm not sure what solvent system (eluent) to use for my column. How do I determine the right one?
A5: The ideal eluent is determined using TLC. The goal is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.40 .
-
Rf too high (> 0.5): The compound will move too quickly through the column, resulting in poor separation from less polar impurities. To fix this, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
-
Rf too low (< 0.2): The compound will move too slowly, leading to broad bands, excessive solvent usage, and poor separation from more polar impurities. To fix this, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
For this compound, a good starting point for TLC analysis is 3:1 Hexane:Ethyl Acetate . Adjust the ratio based on your results.
Q6: What is a standard protocol for purifying my compound on a silica gel column?
A6: This protocol outlines a standard flash chromatography procedure.[15][16][17]
Protocol: Flash Column Chromatography
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (about 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add this powder to the top of your packed column, creating a thin, even layer. Add a final thin layer of sand on top to protect the sample layer.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply gentle, steady pressure (using a pump or regulated air line) to push the solvent through the column.
-
Collect fractions in test tubes or vials. Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.
-
-
Analysis & Combination:
-
Develop the TLC plate to visualize which fractions contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator to yield your purified this compound.
-
Caption: Step-by-step workflow for flash column chromatography.
Workflow 3: Acid-Base Extractive Workup
An extractive workup can be highly effective for removing acidic or basic impurities during the initial workup phase, potentially simplifying the final purification step.[18]
Q7: Can I use an acid-base extraction to purify my pyrrole? What are the risks?
A7: Yes, but with caution. The NH proton of a pyrrole is weakly acidic (pKa ≈ 17), while the nitrogen lone pair is not very basic due to its involvement in the aromatic system.
-
Removing Basic Impurities: A wash with a dilute, weak acid (e.g., 1 M citric acid or 5% HCl) is very effective for removing basic impurities like unreacted amines.
-
Removing Acidic Impurities: A wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like residual carboxylic acids.
-
Risk: Avoid strong acids and bases. Strong acids can cause polymerization or degradation of the pyrrole ring.[6] While the NH proton can be removed by a very strong base (like NaH), using aqueous NaOH is generally not recommended as it can potentially hydrolyze the nitrile group under harsh conditions and may not be effective at deprotonating the pyrrole for extraction into the aqueous layer.
Protocol: Extractive Workup
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts. Drain the aqueous layer.
-
Wash with water to remove any residual bicarbonate.
-
Wash with brine (saturated NaCl solution) to break any emulsions and begin drying the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which is now ready for final purification by chromatography or recrystallization.
Section 3: Post-Purification Handling & Storage
Q8: I successfully purified my this compound, but it started turning yellow/brown after a few days. Why is this happening and how can I prevent it?
A8: This discoloration is a classic sign of oxidation. Pyrrole rings are electron-rich and susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by light.[6]
Best Practices for Storage:
-
Inert Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen).
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Low Temperature: Store in a refrigerator or freezer (-20 °C is ideal for long-term storage).
-
Purity: Ensure the compound is free of residual acid or metal impurities, as these can catalyze degradation.
By following these handling and purification guidelines, you can consistently obtain high-purity this compound and ensure its stability for downstream applications.
References
- Google Patents. (1996). Purification of crude pyrroles - US5502213A.
- Google Patents. (1945). Recovery of pyrrole - US2388475A.
-
ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture? Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Google Patents. (1994). Process for the purification of crude pyrroles - EP0608688A1.
-
SIELC Technologies. (n.d.). Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]
- Google Patents. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide - WO2013162390A1.
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
-
PMC. (2024). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link]
-
ResearchGate. (2018). Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles? Retrieved from [Link]
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
ResearchGate. (2015). Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
PMC - NIH. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C7H8N2, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
ResearchGate. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
- Google Patents. (n.d.). Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 625-82-1 | Product Name : 2,4-Dimethylpyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. Retrieved from [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]
-
MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
This guide provides a comprehensive comparison of essential analytical methodologies for the definitive characterization of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile (C₇H₈N₂, MW: 120.16 g/mol [1]). For researchers in synthetic chemistry and drug development, rigorous analytical validation is not merely a procedural step but the foundation of reliable and reproducible science. The choice of analytical technique dictates the quality of data, influencing everything from reaction optimization to regulatory submission. This document moves beyond simple protocols to explain the causal logic behind method selection, enabling scientists to design robust, self-validating characterization workflows.
We will explore a multi-technique approach, as no single method can provide a complete structural and purity profile. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) are employed for structural elucidation, while chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for purity assessment.
Structural Elucidation: A Spectroscopic Triad
The primary goal of structural elucidation is to confirm that the synthesized molecule is, unequivocally, this compound. This requires a combination of techniques that probe the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of small molecule characterization, offering unparalleled insight into the precise arrangement of atoms. Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR maps the carbon skeleton. For a novel or reference compound, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) would be run, but for routine confirmation, ¹H and ¹³C are the workhorses.
Trustworthiness: The self-validating nature of NMR lies in the congruence of data. The observed chemical shifts, coupling constants, and integration values in ¹H NMR must align perfectly with the number and types of signals in the ¹³C NMR to construct a single, unambiguous molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is used if solubility is an issue or to better resolve exchangeable protons like N-H.[2]
-
Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.[3][4] Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[3]
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.
-
A greater number of scans is required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Caption: Workflow for NMR spectroscopic analysis.
The expected NMR data for this compound is summarized below. Chemical shifts are predictive and based on analogous structures in the literature.[2][3][5]
| Data Type | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H NMR | NH | ~8.0 - 9.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
| C5-H | ~6.5 - 7.0 | Singlet (s) | The only proton directly on the aromatic pyrrole ring. | |
| C2-CH ₃ | ~2.2 - 2.4 | Singlet (s) | ||
| C4-CH ₃ | ~2.1 - 2.3 | Singlet (s) | ||
| ¹³C NMR | C ≡N | ~115 - 120 | - | Nitrile carbon, characteristically shielded. |
| C 2, C 5 | ~125 - 140 | - | Quaternary carbons and C-H carbon of the pyrrole ring. | |
| C 3, C 4 | ~110 - 125 | - | Carbons bearing the nitrile and methyl groups. | |
| C2-C H₃ | ~12 - 15 | - | Aliphatic methyl carbon. | |
| C4-C H₃ | ~10 - 13 | - | Aliphatic methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. Its value lies in providing confirmatory evidence for key structural features. For this target molecule, the most diagnostic peak is the nitrile (C≡N) stretch, which appears in a relatively clean region of the spectrum and serves as a definitive marker of success in the synthesis.
Trustworthiness: A protocol is self-validating when the obtained spectrum clearly shows all expected vibrational bands and, just as importantly, is free from significant unexpected peaks (e.g., a broad O-H band from a carboxylic acid starting material, or a C=O band from an amide).
-
Sample Preparation: The most common method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
The FTIR spectrum provides a molecular "fingerprint." Key absorption bands are crucial for confirming functional groups.[6][7]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Pyrrole) | Stretch | 3200 - 3400 | Medium, Broad |
| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |
| C≡N (Nitrile) | Stretch | 2210 - 2240 | Strong, Sharp |
| C=C (Pyrrole Ring) | Stretch | 1550 - 1650 | Medium-Strong |
| C-N (Pyrrole Ring) | Stretch | 1300 - 1400 | Medium |
Mass Spectrometry (MS)
Expertise & Experience: MS is the definitive technique for determining molecular weight. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both confirming the identity of the main component and identifying impurities. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.
Trustworthiness: The system is self-validating when the observed molecular ion peak in the mass spectrum corresponds exactly to the calculated molecular weight of C₇H₈N₂. Furthermore, HRMS data should match the calculated exact mass to within 5 ppm, providing extremely high confidence in the elemental composition.[2][3]
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[4]
-
GC Separation:
-
Injector: 250 °C, split mode.
-
Carrier Gas: Helium at 1 mL/min.[4]
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[4] This program is a standard starting point and should be optimized for the specific compound.
-
-
MS Detection:
Caption: General workflow for GC-MS analysis.
-
Molecular Ion (M⁺): A prominent peak at m/z 120 , corresponding to the molecular weight of C₇H₈N₂.
-
Isotope Peak (M+1): A smaller peak at m/z 121, consistent with the natural abundance of ¹³C.
-
Key Fragments: Expect to see fragmentation patterns characteristic of the structure, such as the loss of a methyl group ([M-15]⁺ at m/z 105) or loss of HCN ([M-27]⁺ at m/z 93).
Purity Assessment: A Chromatographic Comparison
Once the structure is confirmed, its purity must be quantified. Chromatographic techniques are the gold standard for this purpose, separating the target compound from impurities.
Gas Chromatography (GC)
Expertise & Experience: GC is an ideal method for analyzing volatile and thermally stable compounds. Given the nature of many pyrrole derivatives, GC often provides high resolution and speed.[8][9] A Flame Ionization Detector (FID) is typically used for quantification due to its broad applicability and linear response for carbon-containing compounds.
Versus HPLC: Choose GC over HPLC when the compound is known to be volatile and does not decompose at elevated injector and oven temperatures. It can offer faster analysis times and sharper peaks than HPLC for suitable analytes.
-
Instrumentation: Gas chromatograph equipped with an FID.
-
Sample Preparation: Prepare a solution of ~1 mg/mL in a volatile solvent (e.g., dichloromethane).
-
Chromatographic Conditions:
-
Use conditions similar to the GC-MS protocol (injector, column, oven program).
-
Detector: FID at 280-300 °C.
-
-
Data Analysis: Calculate purity as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is arguably the most versatile and widely used technique for purity analysis in the pharmaceutical industry. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for moderately polar compounds like this compound. A Diode Array Detector (DAD) or UV detector is used for detection.[4]
Versus GC: HPLC is the method of choice for compounds that are non-volatile, thermally labile, or highly polar. It offers a vast range of column chemistries and mobile phase compositions, allowing for fine-tuning of selectivity to resolve closely related impurities.[10][11]
-
Instrumentation: HPLC system with a DAD or UV detector.
-
Sample Preparation: Dissolve the sample (~1 mg/mL) in the initial mobile phase composition or a compatible solvent like acetonitrile.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape. A typical gradient might be: Start at 20% B, ramp to 95% B over 15 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: DAD monitoring at a wavelength where the compound has significant absorbance (e.g., 220 nm or 272 nm).[4][10]
-
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area.
Method Comparison Summary
| Analytical Method | Primary Information Provided | Primary Application | Advantages for this Compound | Limitations |
| ¹H & ¹³C NMR | Atomic connectivity, chemical environment | Structural Elucidation | Unambiguous structure confirmation. | Requires relatively pure sample; lower sensitivity. |
| FTIR | Functional groups present | Structural Confirmation | Rapid confirmation of key C≡N and N-H groups. | Provides limited information on overall connectivity. |
| GC-MS / HRMS | Molecular weight, fragmentation, formula | Identity Confirmation | Confirms MW and formula; GC separates volatile impurities. | Compound must be volatile and thermally stable. |
| GC-FID | Purity, retention time | Quantitative Purity Analysis | High resolution and speed for volatile compounds. | Not suitable for non-volatile or thermally labile impurities. |
| RP-HPLC | Purity, retention time | Quantitative Purity Analysis | Highly versatile; suitable for a wide range of impurities. | Can be slower than GC; more complex method development. |
References
-
Kaluza, G. A., & Martin, F. (1967). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science, 5(11), 562–565. [Link]
-
Kaluza, G. A., & Martin, F. (1967). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science. [Link]
-
Kaluza, G. A., & Martin, F. (1967). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science. [Link]
-
Hamill, R. L., Sullivan, H. R., & Gorman, M. (1969). Determination of Pyrrolnitrin and Derivatives by Gas-Liquid Chromatography. Applied Microbiology, 18(3), 310–312. [Link]
-
Hamill, R. L., Sullivan, H. R., & Gorman, M. (1969). Determination of pyrrolnitrin and derivatives by gas-liquid chromatography. Applied Microbiology, 18(3), 310–312. [Link]
-
Supporting Information for "A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides". Synfacts. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]
-
Supporting Information for an article. (n.d.). [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
SpectraBase. (n.d.). 2,4-Dimethylpyrrole - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. [Link]
-
ResearchGate. (2024). 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. [Link]
-
PubChem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Arkivoc, 2012(5), 209-222. [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. [Link]
-
MDPI. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]
-
Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 147-152. [Link]
-
Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 240, 112040. [Link]
-
PubChem. (n.d.). CID 157951747 | C12H18N2. [Link]
-
Meng, L., et al. (2007). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform, 38(33). [Link]
-
ACS Omega. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega, 8(3), 3241–3250. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure poly pyrrole. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy. [Link]
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ResearchGate. (n.d.). FTIR spectra of pyrrole monomer and PPy NPs. [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a). [Link]
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ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products, 18(2), 143-156. [Link]
- Google Patents. (n.d.).
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A Comparative Guide to HPLC Purity Analysis of Synthesized 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. Tailored for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents comparative data to facilitate informed decisions in your analytical workflow.
Introduction: The Imperative of Purity in Pyrrole Derivatives
This compound is a heterocyclic compound belonging to the pyrrole family. Pyrrole rings are significant structural motifs in a vast array of biologically active compounds and pharmaceutical agents. The functionality and safety of such compounds are intrinsically linked to their purity. Even minute impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can alter biological activity and introduce toxicity.
Therefore, rigorous purity assessment is a cornerstone of the chemical synthesis and drug development process. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methodologies—isocratic and gradient elution—for the robust purity determination of this compound.
Synthesis and the Landscape of Potential Impurities
A common synthetic route to this compound can be conceptualized from established pyrrole syntheses, such as variations of the Knorr or Hantzsch syntheses. One plausible approach involves the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia.[2]
Understanding the synthesis pathway is critical for anticipating potential impurities:
-
Unreacted Starting Materials: Residual 2-bromopropanal and ethyl acetoacetate.
-
Intermediates: Incompletely cyclized or partially substituted reaction intermediates.
-
Side Products: Products from polymerization, oxidation (pyrroles can be sensitive to air and light), or other unintended reaction pathways. For instance, isomers or related pyrrole structures could form under certain conditions.
-
Reagents and Solvents: Traces of solvents or other reagents used in the synthesis and purification process.[3]
A robust HPLC method must be able to separate the main compound, this compound, from this diverse array of potential impurities.
Comparative Analysis of HPLC Methodologies
The choice between an isocratic and a gradient HPLC method depends on the complexity of the sample and the analytical goal. Below, we compare two plausible methods for the analysis of this compound. The selection of a C18 column is based on its wide applicability for separating non-polar to moderately polar compounds like pyrrole derivatives.[4][5]
Method A: Rapid Isocratic Elution
An isocratic method utilizes a constant mobile phase composition throughout the run. It is generally faster and simpler, making it suitable for routine quality control once the impurity profile is well-understood.
-
Rationale: This method is designed for speed and efficiency. A mobile phase of 50:50 acetonitrile and water provides a good balance of elution strength for a moderately polar compound. The addition of 0.1% formic acid is crucial for protonating silanol groups on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks. A detection wavelength of 225 nm is chosen as many pyrrole derivatives exhibit strong absorbance in this region of the UV spectrum.[4][6]
Method B: High-Resolution Gradient Elution
A gradient method involves changing the mobile phase composition during the separation. By gradually increasing the percentage of the stronger organic solvent (acetonitrile), it is possible to elute a wider range of compounds with varying polarities, from highly polar to non-polar.[5]
-
Rationale: This method is superior for resolving complex mixtures of impurities. The gradient starts with a higher percentage of water to retain and separate polar impurities, then gradually increases the acetonitrile concentration to elute the main compound and any non-polar impurities. This approach provides a comprehensive impurity profile and is ideal during method development and for analyzing samples of unknown purity.[6]
The logical workflow for synthesizing and validating the purity of this compound is depicted below.
Caption: Workflow for Synthesis and Purity Validation.
Data Presentation: A Head-to-Head Comparison
To objectively compare the performance of the two methods, let's consider a hypothetical sample of synthesized this compound containing a known polar impurity and a non-polar byproduct.
Table 1: HPLC Method Parameters at a Glance
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Composition/Gradient | 50% A, 50% B | 0-15 min: 70% to 20% A15-17 min: 20% to 70% A17-20 min: 70% A (re-equilibration) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 225 nm | 225 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 10 minutes | 20 minutes |
Table 2: Comparative Performance Data
| Analyte | Method A: Isocratic Elution | Method B: Gradient Elution |
| Polar Impurity (RT) | 2.1 min | 3.5 min |
| Main Compound (RT) | 4.5 min | 10.2 min |
| Non-polar Byproduct (RT) | 4.7 min | 14.8 min |
| Resolution (Main/Non-polar) | 0.8 (Co-eluting) | 5.2 (Well-resolved) |
| Calculated Purity (%) | 99.5% (Inaccurate) | 98.2% (Accurate) |
| Analysis Time | ~10 min | ~20 min |
Analysis of Results:
The data clearly illustrates the trade-offs. Method A is faster, but it fails to resolve the non-polar byproduct from the main peak, leading to an inaccurate (inflated) purity result. Method B, while longer, provides excellent resolution for all components, yielding a more accurate and trustworthy purity assessment. For initial characterization and method development, the gradient method is unequivocally superior.
Detailed Protocol: High-Resolution Gradient HPLC Method
This protocol outlines the step-by-step procedure for determining the purity of this compound using the recommended high-resolution gradient method (Method B).
A. Reagents and Materials
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.45 µm syringe filters
-
HPLC vials with septa
B. Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes
C. Preparation of Solutions
-
Mobile Phase A (Water + 0.1% Formic Acid): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile + 0.1% Formic Acid): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Solution (approx. 1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to the mark with a 30:70 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
D. Chromatographic Conditions
-
Use the parameters outlined for Method B in Table 1 .
E. Analysis Sequence
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase mixture used for sample dissolution) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Run the gradient program and acquire the data for 20 minutes.
F. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main compound using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The Pillar of Trustworthiness: Method Validation
A developed HPLC method is only reliable if it is validated. Validation is the documented process that demonstrates a method is suitable for its intended purpose.[7][8] According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)), the following parameters should be assessed for an impurity quantification method:[9]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated by resolving the main peak from all potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11] This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of the analyte (a reference standard).[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[9]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A typical signal-to-noise ratio for LOD is 3:1.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
The relationship between method development and validation is a cycle of refinement, ensuring a reliable and trustworthy analytical procedure.
Caption: HPLC Method Development and Validation Cycle.
Conclusion
The purity analysis of synthesized this compound requires a well-chosen and validated HPLC method. While a rapid isocratic method may suffice for in-process checks where the impurity profile is known, a high-resolution gradient method is indispensable for accurate purity determination, especially during the research and development phase. The gradient method's ability to separate a wide range of potential impurities ensures the generation of reliable and trustworthy data, which is paramount for advancing scientific research and drug development. Adherence to systematic method validation as outlined by ICH guidelines further cements the integrity of the analytical results.
References
-
International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Tzankova D, Peikova L, Vladimirova S, Georgieva M. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019;66(3):129-135. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. 2021. [Link]
-
Tzankova D, Peikova L, Vladimirova S, et al. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO-B activity in cellular cultures. Pharmacia. 2022;69(1):1-7. [Link]
-
Vladimirova S, Mavrova A, Kalcheva V. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022;69(2):331-337. [Link]
-
Vladimirova S, Danalev D, Bijev A. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. 2017. [Link]
-
Sonune PS, Wagh VS, Kakode PS, et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024. [Link]
-
Ahuja S, Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020;33(11):22-33. [Link]
-
ResearchGate. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. 2019. [Link]
-
Nedolya NA, Tarasova OA, Zinov'eva MB, et al. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. 2023;28(8):3576. [Link]
-
SIELC Technologies. Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column. [Link]
-
Organic Syntheses. 2,4-dimethylpyrrole. [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ResearchGate. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. 2023. [Link]
-
Gottlieb HE, Kotlyar V, Nudelman A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 1997;62(21):7512-7515. [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a critical step in the synthesis and discovery of new therapeutic agents. Among these, the pyrrole scaffold is a recurring motif in a multitude of natural products and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of these molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile, offering a framework for its characterization and a comparative analysis with related structures.
The Structural Significance of Substituted Pyrroles
The five-membered aromatic ring of pyrrole presents a distinct electronic environment that is highly sensitive to the nature and position of its substituents. Understanding how these substituents modulate the chemical shifts of the pyrrole ring's protons and carbons is fundamental to confirming molecular structures and predicting their reactivity and biological activity. In this compound, the presence of two methyl groups and a cyano group creates a unique substitution pattern that significantly influences its NMR spectra.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the N-H proton, the C5-H proton, and the two methyl groups at positions 2 and 4.
-
N-H Proton: The proton attached to the nitrogen atom of the pyrrole ring typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 8.0 and 12.0 ppm. Its chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding.
-
C5-H Proton: This is the sole proton directly attached to the pyrrole ring. It is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift will be influenced by the adjacent methyl group at C4 and the overall electron density of the ring.
-
C2-Methyl and C4-Methyl Protons: The two methyl groups will each give rise to a singlet in the upfield region of the spectrum, typically between δ 2.0 and 2.5 ppm. Although both are attached to the pyrrole ring, their slightly different chemical environments may result in two distinct singlets with slightly different chemical shifts.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated.
-
Pyrrole Ring Carbons (C2, C3, C4, C5): The four carbons of the pyrrole ring will resonate in the aromatic region of the spectrum. The carbons bearing substituents (C2, C3, and C4) will have their chemical shifts significantly influenced by these groups. The unsubstituted C5 carbon will also have a characteristic chemical shift.
-
Cyano Carbon (C≡N): The carbon of the nitrile group is expected to appear in the range of δ 115-125 ppm, a characteristic region for cyano carbons.[1]
-
Methyl Carbons (C2-CH₃ and C4-CH₃): The two methyl carbons will resonate in the upfield region of the spectrum, typically between δ 10 and 20 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 9.0 (broad singlet) | - |
| C5-H | ~6.5 (singlet) | ~115 |
| C2-CH₃ | ~2.2 (singlet) | ~13 |
| C4-CH₃ | ~2.1 (singlet) | ~12 |
| C2 | - | ~130 |
| C3 | - | ~105 |
| C4 | - | ~125 |
| C≡N | - | ~118 |
Table 1. Predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the pyrrole ring.
Comparative Spectral Analysis with Structurally Related Pyrroles
To provide a practical context for the spectral analysis of this compound, a comparison with the experimentally determined NMR data of analogous compounds is invaluable. We will consider 2,4-dimethylpyrrole and 2,5-dimethylpyrrole as comparative examples.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2,4-Dimethylpyrrole | N-H | ~7.5 (broad singlet) | - |
| C3-H | ~5.8 (singlet) | ~106 | |
| C5-H | ~6.4 (singlet) | ~116 | |
| 2-CH₃ | ~2.2 (singlet) | ~13 | |
| 4-CH₃ | ~2.1 (singlet) | ~12 | |
| 2,5-Dimethyl-1H-pyrrole | N-H | ~7.6 (broad singlet) | - |
| C3-H, C4-H | ~5.7 (singlet) | ~105 | |
| 2-CH₃, 5-CH₃ | ~2.2 (singlet) | ~13 |
Table 2. Experimental ¹H and ¹³C NMR chemical shifts for 2,4-dimethylpyrrole and 2,5-dimethyl-1H-pyrrole. This data provides a baseline for understanding the influence of the cyano group in the target molecule.[2]
The introduction of the electron-withdrawing cyano group at the C3 position in this compound is expected to deshield the protons and carbons in its vicinity, leading to downfield shifts compared to the unsubstituted positions in the dimethylpyrrole analogs. Specifically, the C5-H proton and the C4 and C5 carbons are likely to be most affected.
Experimental Protocols for NMR Data Acquisition
Obtaining high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of substituted pyrroles.
Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid interference from impurity signals.
-
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) is often required.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
NMR Spectrometer Setup and Data Acquisition:
A standard 400 or 500 MHz NMR spectrometer is typically sufficient for the analysis of these compounds.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Typical spectral width: 0-160 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Visualizing the Molecular Structure and NMR Workflow
Caption: Molecular structure of this compound.
Caption: General workflow for NMR spectral analysis of pyrrole derivatives.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound provides a clear and detailed picture of its molecular structure. By understanding the fundamental principles of pyrrole NMR and the influence of its substituents, researchers can confidently assign the observed signals. The comparative analysis with structurally related compounds further strengthens the structural confirmation. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the accurate and efficient characterization of novel pyrrole-based compounds.
References
-
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]
-
SpectraBase. 1H-Pyrrole-3-carbonitrile, 2-methyl-4-(5-methylisoxazol-3-ylamino)-5-oxo-4-trifluoromethyl-4,5-dihydro- - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
Royal Society of Chemistry. A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Available from: [Link]
-
SpectraBase. 2,4-Dimethylpyrrole - Optional[1H NMR] - Spectrum. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available from: [Link]
-
Chem-Station. 13 Carbon NMR. Available from: [Link]
-
PubChem. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available from: [Link]
-
ResearchGate. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Introduction to the Mass Spectrometry of Alkylated Pyrroles
Mass spectrometry (MS) is an indispensable analytical technique for elucidating the structure of organic molecules. The choice of ionization technique is critical and largely depends on the analyte's properties.[1] For volatile and thermally stable compounds like many pyrrole derivatives, Electron Ionization (EI) is a common choice, providing detailed fragmentation patterns that serve as a molecular fingerprint.[1] In contrast, soft ionization techniques like Electrospray Ionization (ESI) are better suited for less volatile or thermally labile molecules, typically yielding the protonated molecule [M+H]+ with minimal fragmentation.[1] This guide will focus on the predicted fragmentation under EI conditions, which offers the most structural information.
Alkylated pyrroles generally exhibit a stable molecular ion peak.[1] Their fragmentation is heavily influenced by the nature and position of the substituents on the pyrrole ring.[2] Common fragmentation pathways include the loss of alkyl groups and cleavage of the pyrrole ring itself.[1]
Predicted Fragmentation Pattern of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
The structure of this compound contains a pyrrole ring substituted with two methyl groups and a carbonitrile group. Its molecular weight is 120.16 g/mol . The predicted fragmentation cascade under Electron Ionization (EI) is detailed below.
Molecular Ion Peak (M+)
Upon electron impact, the molecule will lose an electron to form the molecular ion (M+), which is expected to be observed at m/z 120 . Due to the relative stability of the aromatic pyrrole ring, this peak is anticipated to be prominent.
Key Fragmentation Pathways
The primary fragmentation pathways are expected to involve the cleavage of bonds associated with the methyl and carbonitrile substituents, as well as potential ring fragmentation.
Pathway A: Loss of a Methyl Radical (•CH3)
A common fragmentation for alkylated aromatics is the loss of an alkyl radical. In this case, the loss of a methyl radical (•CH3) from the molecular ion would result in a fragment ion at m/z 105 . This is a highly probable fragmentation due to the stability of the resulting cation.
Pathway B: Loss of Hydrogen Cyanide (HCN)
The presence of the nitrile group introduces the possibility of losing hydrogen cyanide (HCN), a neutral molecule with a mass of 27 Da. This would lead to a fragment ion at m/z 93 .
Pathway C: Ring Cleavage
While the pyrrole ring is relatively stable, some degree of ring fragmentation can be expected under 70 eV EI conditions.[1] The specific ring cleavage pattern can be complex, but it would likely involve the loss of small neutral molecules like acetylene (C2H2) or other nitrogen-containing fragments.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted primary fragmentation pathways of this compound under EI-MS.
Tabulated Summary of Predicted Fragments
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 120 | [C7H8N2]+• | - | Molecular Ion |
| 105 | [C6H5N2]+ | •CH3 | Loss of a methyl radical, expected to be a significant peak. |
| 93 | [C6H7N]+• | HCN | Loss of hydrogen cyanide from the molecular ion. |
Comparison with Structurally Similar Compounds
To lend credence to our predicted fragmentation, we can compare it with the known mass spectra of similar molecules.
2,4-Dimethyl-1H-pyrrole
The NIST WebBook provides the mass spectrum for 2,4-Dimethyl-1H-pyrrole (C6H9N, MW = 95.14 g/mol ).[3][4] The spectrum shows a prominent molecular ion peak at m/z 95. A significant fragment is observed at m/z 80, corresponding to the loss of a methyl radical (•CH3). This supports our prediction of methyl loss as a primary fragmentation pathway for our target molecule.
2-Substituted Pyrrole Derivatives
Studies on the fragmentation of 2-substituted pyrrole derivatives using ESI-MS/MS have shown that the fragmentation pathways are significantly influenced by the side-chain substituents.[2][5] While the ionization method is different, the general principle of substituent-directed fragmentation holds. For instance, compounds with side chains bearing aromatic groups at the 2-position show characteristic losses related to those groups.[2] This reinforces the expectation that the carbonitrile and methyl groups in our target molecule will direct its fragmentation.
Experimental Protocols for Mass Spectrometric Analysis
For researchers wishing to obtain experimental data, the following protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This method is ideal for volatile and thermally stable compounds like the target molecule.
Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Caption: A typical workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
For a softer ionization approach, LC-MS with ESI can be employed. This is particularly useful for confirming the molecular weight.
Protocol:
-
Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF.
-
Analysis: Full scan to identify the [M+H]+ ion, followed by tandem MS (MS/MS) on the precursor ion to induce fragmentation.
-
Conclusion
This guide provides a detailed predictive analysis of the mass spectrometry fragmentation pattern of this compound based on established principles and comparative data from similar structures. The primary expected fragments include the molecular ion at m/z 120, a fragment at m/z 105 corresponding to the loss of a methyl radical, and a fragment at m/z 93 from the loss of hydrogen cyanide. Experimental verification using the outlined GC-MS protocol is recommended to confirm these predictions and to build a comprehensive spectral library for this class of compounds.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693-2701. [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,4-Disubstituted Pyrroles: A Comparative Analysis
The 2,4-disubstituted pyrrole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional polymers. The strategic placement of substituents at the C2 and C4 positions allows for fine-tuning of a molecule's biological activity and material properties. Consequently, the efficient and selective synthesis of this particular substitution pattern is a frequent challenge for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the most prominent synthetic methods for accessing 2,4-disubstituted pyrroles. Moving beyond a simple recitation of reaction schemes, we will delve into the mechanistic underpinnings, practical considerations, and field-proven insights for each methodology. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, strategic decisions for their synthetic campaigns.
At a Glance: A Comparative Overview of Key Synthetic Methods
The selection of a synthetic route is a multifactorial decision, balancing yield, substrate availability, reaction conditions, and functional group tolerance. The following table provides a high-level comparison of the classical and modern methods discussed in this guide.
| Synthesis Method | Starting Materials | Typical Conditions | Key Advantages | Key Disadvantages | Typical Yields |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Neutral or weakly acidic (e.g., AcOH); 25-150 °C; Microwave irradiation can significantly accelerate the reaction. | High yields, operational simplicity, readily available starting materials for some targets.[1][2][3] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; potentially harsh conditions for sensitive substrates.[1][4] | >60%, often 80-95% |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Multicomponent reaction, often in a solvent like ethanol; can be base-catalyzed. | High flexibility in substitution patterns, allowing for the assembly of highly substituted pyrroles.[5] | Can be lower yielding compared to Paal-Knorr for specific targets; may produce side products like furans.[6] | Moderate, often <60% |
| Knorr Synthesis | α-Amino-ketones, β-Dicarbonyl compounds | Acid-catalyzed condensation (e.g., AcOH); α-amino-ketones often generated in situ from oximes using a reducing agent like zinc.[7] | Excellent for preparing highly functionalized pyrroles, particularly those with electron-withdrawing groups. | Instability of α-amino-ketone precursors necessitates in situ generation; multi-step process.[7] | Moderate to Good |
| Barton-Zard Synthesis | Nitroalkenes, α-Isocyanides (e.g., isocyanoacetates) | Basic conditions (e.g., DBU, K₂CO₃). | Good for synthesizing pyrroles with electron-withdrawing groups, particularly at the C3 and C4 positions.[1][8] | The substrate scope of isocyanide derivatives can be limited; potential for side reactions.[1][9] | Good, often 60-80% |
| Van Leusen Synthesis | Michael acceptors (electron-deficient alkenes), Tosylmethyl isocyanide (TosMIC) | Base-catalyzed [3+2] cycloaddition (e.g., NaH, K₂CO₃). | Operationally simple, readily available starting materials, broad substrate scope for Michael acceptors.[10] | Primarily yields 3,4-disubstituted pyrroles; achieving 2,4-disubstitution requires specific starting materials. | Good to Excellent |
| Modern Methods | Varies (e.g., Enones, Aminoacetonitrile) | Often involves microwave irradiation or transition-metal catalysis. | Can offer higher yields, shorter reaction times, and access to novel substitution patterns.[11] | May require specialized equipment (microwave reactor) or more expensive catalysts. | Variable, can be >80% |
The Paal-Knorr Synthesis: The Workhorse of Pyrrole Formation
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and widely used methods for constructing the pyrrole ring.[3][12] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13]
Mechanistic Rationale
The choice of reaction conditions is dictated by the need to facilitate two key steps: nucleophilic attack and dehydration. The currently accepted mechanism proceeds through a hemiaminal intermediate.[4][12]
-
Hemiaminal Formation: The reaction is typically conducted under neutral or weakly acidic conditions. An acid catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the primary amine. This initial attack forms a hemiaminal.
-
Cyclization: A subsequent intramolecular nucleophilic attack by the nitrogen atom onto the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often rate-determining.[4]
-
Dehydration: The cyclic intermediate readily undergoes acid-catalyzed dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.
It is crucial to avoid strongly acidic conditions (pH < 3), as this can suppress the nucleophilicity of the amine (by forming the ammonium salt) and favor a competing reaction pathway that leads to furan synthesis.[2][13]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the Paal-Knorr reaction, often reducing reaction times from hours to minutes and improving yields.[11]
Objective: To synthesize a 2,4-disubstituted N-aryl pyrrole.
Materials:
-
Substituted 1,4-diketone (1.0 mmol)
-
Substituted aniline (1.1 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add the 1,4-diketone (1.0 mmol), the aniline (1.1 mmol), ethanol (5 mL), and glacial acetic acid (0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 5-15 minutes. The choice of temperature and time is substrate-dependent and should be optimized.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2,4-disubstituted pyrrole.
Causality: The use of a polar solvent like ethanol is effective for microwave heating. Acetic acid serves as both a solvent and a weak acid catalyst, facilitating both the hemiaminal formation and the final dehydration steps without fully deactivating the amine nucleophile.
The Hantzsch Synthesis: A Multicomponent Approach to Complexity
The Hantzsch synthesis, reported in 1890, is a versatile multicomponent reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[6][14] This method is particularly valuable for creating highly substituted, functionalized pyrroles.
Mechanistic Rationale
The reaction sequence involves the formation of a key enamine intermediate, which then acts as the nucleophile to build the ring.
-
Enamine Formation: The primary amine first condenses with the β-ketoester to form an enamine intermediate. This step is driven by the acidity of the methylene protons situated between the two carbonyl groups.
-
Nucleophilic Attack: The electron-rich enamine then attacks the α-haloketone. This can proceed via two proposed pathways: attack at the carbonyl carbon followed by cyclization, or a direct Sₙ2-type attack on the carbon bearing the halogen.[14]
-
Cyclization and Aromatization: Following the initial bond formation, an intramolecular condensation occurs, where the nitrogen attacks the remaining carbonyl group. Subsequent elimination of water and a halide ion leads to the final aromatic pyrrole.
The choice of a β-ketoester is strategic, as the ester group can be retained in the final product, serving as a synthetic handle for further transformations.[14]
Caption: General experimental workflow for the Hantzsch pyrrole synthesis.
Experimental Protocol: Conventional Synthesis
Objective: To synthesize ethyl 2,4-dimethyl-1-phenyl-1H-pyrrole-5-carboxylate.
Materials:
-
Ethyl acetoacetate (10 mmol)
-
Aniline (10 mmol)
-
Chloroacetone (10 mmol)
-
Ethanol (25 mL)
-
Sodium acetate (12 mmol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (10 mmol) and aniline (10 mmol) in ethanol (15 mL).
-
Heat the mixture to reflux for 30 minutes to form the enamine intermediate.
-
In a separate beaker, dissolve sodium acetate (12 mmol) in the remaining ethanol (10 mL).
-
Cool the reaction flask to room temperature and add the chloroacetone (10 mmol), followed by the ethanolic sodium acetate solution.
-
Heat the resulting mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain the pure substituted pyrrole.
Causality: Sodium acetate acts as a weak base to neutralize the HCl formed during the alkylation step, preventing unwanted side reactions. The initial reflux period ensures the complete formation of the enamine before the addition of the electrophilic α-haloketone.
Modern Methods: Synthesis from Enones
A notable modern approach provides a two-step synthesis of 2,4-disubstituted pyrroles starting from readily available enones. This method involves the formation of a cyanopyrroline intermediate, followed by a microwave-induced dehydrocyanation.
Mechanistic Rationale
This strategy cleverly circumvents the need for pre-functionalized 1,4-dicarbonyl compounds.
-
Cyclocondensation: An enone reacts with aminoacetonitrile, typically in refluxing pyridine, to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile (cyanopyrroline) intermediate. The reaction proceeds via an electrocyclic ring closure.
-
Microwave-Induced Dehydrocyanation: The isolated cyanopyrroline is then subjected to microwave irradiation under solvent-free conditions. The high temperature achieved induces the elimination of hydrogen cyanide (HCN), leading directly to the aromatic 2,4-disubstituted pyrrole.
Caution: This reaction liberates highly toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood with extreme care.
Experimental Protocol: Two-Step Synthesis from an Enone
Objective: To synthesize 2,4-diphenyl-1H-pyrrole from chalcone.
Step 1: Synthesis of 4,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile
-
To a solution of chalcone (1-phenyl-3-phenylprop-2-en-1-one) (10 mmol) in pyridine (50 mL), add aminoacetonitrile hydrochloride (15 mmol).
-
Heat the suspension to reflux for 15-20 hours.
-
Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the cyanopyrroline intermediate.
Step 2: Microwave-assisted synthesis of 2,4-diphenyl-1H-pyrrole
-
Place the purified cyanopyrroline from Step 1 into a microwave reaction vessel.
-
Flush the vessel with argon and seal it with a cap.
-
Irradiate for 30 minutes (e.g., Pₘₐₓ 180 W) in a monomode microwave apparatus under air cooling.
-
CAUTION: Carefully open the pressurized vessel inside a well-ventilated fume hood.
-
Purify the residue by column chromatography to obtain 2,4-diphenyl-1H-pyrrole. (Reported yield: 81%).
Causality: The thermal elimination of HCN is a pyrolytic process that requires significant energy input, which is efficiently delivered by microwave heating. The solvent-free condition prevents potential side reactions and simplifies purification.
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of 2,4-disubstituted pyrroles is a well-explored area of organic chemistry, with several robust methods at the disposal of the modern researcher.
-
The Paal-Knorr synthesis remains the method of choice for its simplicity and high yields when the requisite 1,4-dicarbonyl precursor is readily available or easily synthesized. Its adaptation to microwave conditions further enhances its utility for rapid library synthesis.
-
The Hantzsch synthesis offers unparalleled flexibility for constructing highly substituted pyrroles from simple building blocks, making it ideal for creating complex substitution patterns that are otherwise difficult to access.
-
The Knorr synthesis is a powerful tool for accessing pyrroles with specific electronic properties, though it requires careful management of unstable intermediates.
-
The Barton-Zard and Van Leusen methods provide valuable alternatives, particularly for specific substitution patterns (e.g., electron-withdrawing groups for Barton-Zard, 3,4-disubstitution for Van Leusen).
-
Modern methods , such as the synthesis from enones, demonstrate the continuing evolution of pyrrole synthesis, offering novel and efficient pathways that can reduce step counts and utilize different starting materials.
Ultimately, the optimal choice depends on a careful analysis of the target molecule's substitution pattern, the availability and cost of starting materials, and the equipment and expertise available in the laboratory. By understanding the underlying mechanisms and practical considerations of each method, researchers can navigate these choices with confidence and design efficient, successful synthetic routes to this important class of heterocyclic compounds.
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A Comparative Guide to the Biological Activity of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile and Its Analogs
The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals that exhibit a wide spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within this diverse chemical family, 2,4-Dimethyl-1H-pyrrole-3-carbonitrile serves as a versatile and highly adaptable core. By strategically modifying this core structure—creating a library of analogs—researchers can fine-tune its biological effects, transforming it into a potent agent against cancer cells, microbial pathogens, or inflammatory processes.
This guide provides an in-depth comparison of the biological activities of this compound and its structurally related analogs. We will dissect the causal relationships between specific chemical modifications and the resulting pharmacological outcomes, supported by experimental data and validated protocols. Our focus will be on three key areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: Strategic Molecular Hybridization
The pyrrole framework is a common feature in numerous antitumor agents.[3][4] The core of this compound provides an excellent starting point for designing novel anticancer compounds. The primary strategy involves a "molecular hybridization" approach, where the core pyrrole structure is fused or linked with other pharmacologically active moieties to create synergistic effects.
Experimental Insights and Structure-Activity Relationships (SAR)
Research has shown that converting the 3-carbonitrile group to a carboxamide and attaching bulky heterocyclic systems at the 5-position dramatically enhances antiproliferative activity.
A study focused on synthesizing 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole ring demonstrated this principle effectively.[5] Among the synthesized compounds, Compound 8f emerged as a particularly potent agent. It displayed significant growth inhibition against specific cancer cell lines at a concentration of just 10 µM, highlighting its targeted efficacy.[5]
Similarly, another investigation explored pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its amides.[6] This work revealed that twelve of the novel compounds were highly active, producing growth inhibition ranging from 50.21% to as high as 108.37% across various cancer cell lines, indicating a broad spectrum of activity.[6] Further diversifying the modifications, a series of alkynylated pyrrole derivatives were designed, leading to the discovery of Compound 12l , which exhibited potent activity against glioblastoma (U251) and lung cancer (A549) cell lines with low micromolar IC₅₀ values. Mechanistic studies confirmed that this compound functions by inducing cell cycle arrest and apoptosis.[7]
Causality Behind the Design: The addition of moieties like benzimidazole and pyrazoline introduces new points of interaction with biological targets, such as specific kinases or DNA. These additions can increase the molecule's size and lipophilicity, altering its cell permeability and binding affinity, which are key determinants of anticancer potency.
Comparative Data: Anticancer Activity of Analogs
| Compound Class | Key Structural Modification | Target Cell Line(s) | Activity Metric | Reference |
| Benzimidazole Hybrid | 5-(1H-benzo[d]imidazol-2-yl) and N-(1-cyclohexylethyl)-3-carboxamide | Melanoma (MDA-MB-435) | 62.46% Growth Inhibition @ 10 µM | [5] |
| Breast (MDA-MB-468) | 40.24% Growth Inhibition @ 10 µM | [5] | ||
| Pyrazoline Conjugate | 3-carboxylic acid/amide linked to a pyrazoline ring | Various NCI-60 cell lines | 50.21–108.37% Growth Inhibition @ 10 µM | [6] |
| Alkynylated Pyrrole | Alkynyl group at the 3-position | Glioblastoma (U251) | IC₅₀ = 2.29 µM | [7] |
| Lung Cancer (A549) | IC₅₀ = 3.49 µM | [7] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol provides a self-validating system for assessing the cytotoxicity of novel compounds.
-
Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-435) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (analogs of this compound) are dissolved in DMSO to create stock solutions. These are then serially diluted in culture media to achieve final concentrations (e.g., 0.1, 1, 10, 100 µM). The media in the wells is replaced with the media containing the test compounds. A control group receives media with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The media is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined from the dose-response curve.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyrrole derivatives have long been recognized for their potent antimicrobial properties.[1][4][8] The this compound scaffold can be chemically manipulated to produce compounds with significant efficacy against a range of bacteria and fungi.
Experimental Insights and Structure-Activity Relationships (SAR)
The key to enhancing antimicrobial activity lies in modifying the substituents on the pyrrole ring and the nitrogen atom. One study found that synthesizing derivatives with a 4-hydroxyphenyl ring resulted in a compound with potent antifungal activity against Candida albicans, demonstrating that specific pharmacophoric features are crucial for targeting different types of microbes.[8]
Another effective strategy involves using the 3-carbonitrile group as a chemical handle to build more complex heterocyclic systems. For instance, 2-aminopyrrole-3-carbonitriles have been used as precursors to synthesize pyrrolo[2,3-d]pyrimidines, which showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi.[9] This fusion of a pyrimidine ring onto the pyrrole core creates a new molecular architecture with different target interaction capabilities.
Causality Behind the Design: The antimicrobial action of these compounds often stems from their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with DNA replication. The addition of a hydroxyl group can facilitate interactions with microbial enzymes, while fusing heterocyclic rings can create molecules that intercalate with DNA or inhibit topoisomerases.
Comparative Data: Antimicrobial Activity of Analogs
| Compound Class | Key Structural Modification | Target Organism(s) | Activity Metric | Reference |
| Hydroxyphenyl Analog | 4-hydroxyphenyl ring | Candida albicans | Potency ≥ Clotrimazole | [8] |
| Pyrrolo[2,3-d]pyrimidine | Fused pyrimidine ring | Gram (+), Gram (-) Bacteria, Fungi | Improved MIC values | [9] |
| Pyrrolo[2,3-d]pyridine | Fused pyridine ring | Bacteria | Promising activity vs. standards | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus or C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection or by measuring optical density.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several commercially successful nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, feature a pyrrole core, underscoring the scaffold's potential in this therapeutic area.[1][10] Analogs of 2,4-Dimethyl-1H-pyrrole can be designed to act as potent anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade.[11]
Experimental Insights and Structure-Activity Relationships (SAR)
The mechanism of action for many pyrrole-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11] However, recent research has uncovered more complex mechanisms.
A study on 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroles (analogs with a fused cyclopentane ring) revealed a compound with anti-inflammatory activity 3.2 times greater than the well-known COX-2 inhibitor, celecoxib.[12] Its superior activity was not just due to COX-2 inhibition but also its ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. This was achieved by inhibiting the activation of the NF-κB signaling pathway, a master regulator of inflammation.[12]
Causality Behind the Design: The anti-inflammatory efficacy is dictated by the molecule's shape and electronic distribution, which allows it to fit into the active site of enzymes like COX-2 or to interfere with protein-protein interactions within signaling cascades like NF-κB. Fusing rings to the pyrrole core can lock the molecule into a specific conformation that enhances its binding affinity for these targets.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) to the rats. A control group receives the vehicle, and a reference group receives a standard NSAID (e.g., indomethacin).
-
Inflammation Induction: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average paw volume increase in the control group, and V_t is the average paw volume increase in the treated group.
Broader Therapeutic Potential: STING Agonism
Beyond these three major areas, the 1H-pyrrole-3-carbonitrile scaffold has shown promise in immunology. Several derivatives have been identified as potent agonists of the STING (stimulator of interferon genes) receptor.[13][14][15] Activating the STING pathway is a cutting-edge strategy for immunotherapy, as it triggers the innate immune system to fight infections and cancer. This discovery underscores the remarkable versatility of the pyrrole scaffold and its potential to yield drugs with novel mechanisms of action.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a highly adaptable chemical scaffold with immense therapeutic potential. The evidence clearly demonstrates that its biological activity is not fixed but is profoundly influenced by structural modifications.
-
For Anticancer Activity: Hybridization with other heterocyclic systems like benzimidazole or pyrazoline is a validated strategy for enhancing cytotoxicity.
-
For Antimicrobial Activity: The introduction of specific functional groups (e.g., 4-hydroxyphenyl) or the fusion with other rings (e.g., pyrimidine) can generate compounds with potent and targeted antibacterial or antifungal effects.
-
For Anti-inflammatory Activity: Modifications that enhance binding to COX enzymes or, more innovatively, inhibit upstream signaling pathways like NF-κB, can lead to agents with superior efficacy compared to existing drugs.
The structure-activity relationships discussed herein provide a logical framework for the rational design of next-generation pyrrole-based therapeutics. By understanding the causality behind how specific molecular changes drive biological outcomes, researchers can continue to unlock the full potential of this remarkable scaffold in the ongoing search for novel and more effective medicines.
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. Retrieved from [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. Retrieved from [Link]
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Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. (n.d.). PubMed. Retrieved from [Link]
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Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). PubMed. Retrieved from [Link]
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Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed. Retrieved from [Link]
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Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice. (2016). PubMed. Retrieved from [Link]
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"reactivity comparison of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile with other pyrrole derivatives"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrrole Scaffold in Modern Chemistry
The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its prevalence in natural products like heme and chlorophyll, as well as in blockbuster pharmaceuticals, underscores the importance of understanding and manipulating its chemical reactivity. The electron-rich nature of the pyrrole ring renders it highly susceptible to electrophilic substitution, a characteristic that is both a synthetic asset and a challenge in achieving regiochemical control.[1][2]
This guide provides an in-depth comparative analysis of the reactivity of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile , a polysubstituted pyrrole derivative, with other key pyrrole compounds. By examining the interplay of activating and deactivating substituents, we aim to provide a predictive framework for its behavior in various chemical transformations. This analysis is grounded in established principles of physical organic chemistry and supported by available experimental data.
Theoretical Framework: The Electronic Tug-of-War in a Substituted Pyrrole Ring
The reactivity of a pyrrole derivative is fundamentally governed by the electronic and steric effects of its substituents. In our target molecule, this compound, we have a fascinating interplay of competing influences:
-
Activating Groups: The two methyl groups at the C2 and C4 positions are electron-donating through an inductive effect (+I). This increases the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted pyrrole.[3]
-
Deactivating Group: The carbonitrile (cyano) group at the C3 position is strongly electron-withdrawing through both an inductive (-I) and a resonance (-M) effect. This significantly reduces the electron density of the ring, deactivating it towards electrophilic attack.
The net reactivity of the molecule is a result of the balance between these opposing electronic forces. Furthermore, the positions of these substituents dictate the regioselectivity of electrophilic substitution.
Caption: Interplay of activating and deactivating substituent effects on the pyrrole ring.
Comparative Analysis of Reactivity
To contextualize the reactivity of this compound, we will compare it with three benchmark pyrrole derivatives:
-
Pyrrole (Unsubstituted): The baseline for reactivity.
-
2,4-Dimethylpyrrole: A highly activated pyrrole with two electron-donating groups.
-
Pyrrole-3-carbonitrile: A deactivated pyrrole with an electron-withdrawing group.
Electrophilic Aromatic Substitution: A Tale of Activation and Deactivation
Electrophilic substitution is the hallmark reaction of pyrroles. The preferred site of attack on the unsubstituted pyrrole ring is the C2 (α) position, as the resulting cationic intermediate is better stabilized by resonance.[2][4]
Qualitative Reactivity Ranking:
Based on the electronic effects of the substituents, we can predict the following order of reactivity towards electrophiles:
2,4-Dimethylpyrrole > Pyrrole > Pyrrole-3-carbonitrile > this compound
The presence of the strongly deactivating cyano group in our target molecule is expected to render it the least reactive of the four, despite the presence of two activating methyl groups.
Regioselectivity in this compound:
The remaining unsubstituted position on the ring is C5. Electrophilic attack at this position is anticipated to be the most favorable, as it is an α-position and is activated by the adjacent C4-methyl group.
Caption: Predicted regioselectivity of electrophilic attack on this compound.
Quantitative Comparison: Oxidation Potentials
| Compound | Substituents | Expected Relative Oxidation Potential | Predicted Reactivity |
| 2,4-Dimethylpyrrole | Two activating groups | Lowest | Highest |
| Pyrrole | Unsubstituted | Low | High |
| Pyrrole-3-carbonitrile | One deactivating group | High | Low |
| This compound | Two activating, one deactivating group | Highest | Lowest |
Note: The combined deactivating effect of the cyano group is expected to outweigh the activating effects of the two methyl groups, leading to the highest oxidation potential and lowest reactivity in this series.
Experimental Protocols and Comparative Outcomes
The following sections detail experimental procedures for key electrophilic substitution reactions and discuss the expected outcomes for our compounds of interest.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically generated from DMF and POCl₃.[6][7]
Experimental Protocol:
-
To a stirred solution of anhydrous N,N-Dimethylformamide (DMF) (1.1 eq) in an appropriate solvent (e.g., 1,2-dichloroethane) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the pyrrole derivative (1.0 eq) in the reaction solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for an additional hour at room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Outcomes:
-
2,4-Dimethylpyrrole: Readily undergoes formylation, primarily at the more reactive and sterically accessible C5 position.
-
Pyrrole: Reacts efficiently to yield pyrrole-2-carbaldehyde.
-
Pyrrole-3-carbonitrile: The deactivating cyano group makes this reaction challenging.
-
This compound: Due to the strong deactivation by the cyano group, this reaction is expected to be sluggish and may require forcing conditions. If successful, formylation would occur at the C5 position.
Caption: General workflow for the Vilsmeier-Haack formylation of pyrrole derivatives.
Nitration
Nitration of pyrroles is notoriously sensitive and prone to polymerization under strongly acidic conditions.[8] Therefore, milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) are typically employed.[9]
Experimental Protocol:
-
Dissolve the pyrrole derivative in acetic anhydride and cool the solution to -10 °C to 0 °C.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the stirred pyrrole solution, maintaining the low temperature.
-
After the addition is complete, continue to stir the reaction mixture at the low temperature for a specified time.
-
Carefully pour the reaction mixture onto a mixture of ice and water.
-
Collect the precipitated product by filtration, wash thoroughly with cold water, and dry.
Comparative Outcomes:
-
2,4-Dimethylpyrrole: Is expected to undergo nitration readily at the C5 position.
-
Pyrrole: Yields mainly 2-nitropyrrole with some 3-nitropyrrole.[9]
-
Pyrrole-3-carbonitrile: The deactivating effect of the cyano group will likely necessitate more forcing conditions, and nitration is expected to occur at the C5 position.
-
This compound: The combined deactivating effect of the cyano group will make nitration difficult. The expected product, if formed, would be 2,4-dimethyl-5-nitro-1H-pyrrole-3-carbonitrile.
Halogenation
Halogenation of pyrroles is often rapid and can lead to polyhalogenated products.[10] Controlled monohalogenation can be achieved using milder halogenating agents and careful control of stoichiometry and temperature.
Experimental Protocol for Bromination:
-
Dissolve the pyrrole derivative in a suitable solvent (e.g., THF, CCl₄, or acetic acid) and cool to 0 °C.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours or until TLC indicates completion.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Outcomes:
-
2,4-Dimethylpyrrole: Will readily react with NBS to give the 5-bromo derivative.
-
Pyrrole: Can be monobrominated at the C2 position under controlled conditions.
-
Pyrrole-3-carbonitrile: Bromination is expected to occur at the C5 position.
-
This compound: Monobromination is anticipated at the C5 position, though the reaction may be slower than for activated pyrroles.
Acidity and N-Substitution
The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5 in DMSO).[11] The substituents on the pyrrole ring can influence this acidity. Electron-withdrawing groups, like the cyano group, are expected to increase the acidity of the N-H proton by stabilizing the resulting pyrrolide anion. Conversely, electron-donating methyl groups will slightly decrease the acidity.
Predicted pKa Ranking (Increasing Acidity):
2,4-Dimethylpyrrole < Pyrrole < this compound < Pyrrole-3-carbonitrile
The increased acidity of this compound compared to pyrrole and 2,4-dimethylpyrrole makes deprotonation with a suitable base (e.g., NaH) more facile, allowing for subsequent N-alkylation or N-acylation if desired.
Conclusion
This compound presents a unique reactivity profile governed by the delicate balance of its activating methyl groups and deactivating cyano group. Overall, it is expected to be significantly less reactive towards electrophilic aromatic substitution than both unsubstituted pyrrole and 2,4-dimethylpyrrole. The primary site of electrophilic attack is predicted to be the C5 position. The presence of the cyano group enhances the acidity of the N-H proton, facilitating N-functionalization. A thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes utilizing this and similarly substituted pyrrole building blocks in the pursuit of novel chemical entities.
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A Comparative Guide to In Silico ADME Prediction for 2,4-Dimethyl-1H-pyrrole-3-carbonitrile Derivatives
In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] Undesirable pharmacokinetic profiles are a major cause of late-stage clinical trial failures, leading to significant financial and temporal losses. In silico ADME prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to prioritize promising candidates and identify potential liabilities long before resource-intensive in vitro and in vivo studies are undertaken.[1][3] This guide provides a comparative analysis of freely accessible, web-based in silico tools for predicting the ADME profiles of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.[4][5]
Pyrrole-based structures are prevalent in a multitude of marketed drugs and natural products, valued for their versatile chemical accessibility and ability to modulate key pharmacological properties such as lipophilicity and hydrogen bonding capacity.[4][5] However, the pyrrole ring can be susceptible to metabolic degradation, and the presence of a nitrile group, as in this compound, introduces further complexity. The nitrile moiety, while a valuable pharmacophore for its ability to form critical interactions with biological targets, can also be a site of metabolic activity and potential toxicity through covalent modification of proteins.[6][7][8][9] Therefore, a careful evaluation of the ADME and toxicity profiles of these derivatives is crucial.
This guide will compare three widely used, free online ADME prediction tools: SwissADME , pkCSM , and ADMETlab 2.0 . We will explore the theoretical underpinnings of each tool, provide a step-by-step workflow for their use, and present a comparative analysis of their predictions for a model set of this compound derivatives.
Comparative Analysis of In Silico ADME Prediction Tools
The selection of an appropriate in silico tool is contingent on several factors, including the specific ADME properties of interest, the underlying predictive models, and the user-friendliness of the interface.[10] While numerous commercial software packages with advanced functionalities exist, the accessibility of web-based tools has democratized the application of computational ADME prediction.[10][11]
| Tool | Developer | Key Features | Underlying Methodology |
| SwissADME | Swiss Institute of Bioinformatics | User-friendly interface, "Bioavailability Radar" for rapid drug-likeness assessment, extensive physicochemical property calculations.[5][12] | A combination of established rules (e.g., Lipinski's rule of five) and predictive models based on statistical methods. |
| pkCSM | University of Cambridge | Predicts a broad range of pharmacokinetic and toxicity endpoints, including mechanistic details like P-glycoprotein substrate/inhibitor prediction. | Graph-based signatures and machine learning models.[1] |
| ADMETlab 2.0 | Central South University | Comprehensive ADME and toxicity prediction, including detailed metabolism information (cytochrome P450 substrates/inhibitors) and various toxicity endpoints. | A large database of experimental data is used to train machine learning models. |
Experimental Workflow: In Silico ADME Prediction
The following workflow outlines the general steps for predicting the ADME properties of this compound and its derivatives using the selected online tools. For this guide, we will use the parent molecule and two hypothetical derivatives with varying substituents to illustrate the comparative analysis.
-
Molecule 1 (Parent): this compound
-
Molecule 2 (Derivative A): 5-bromo-2,4-dimethyl-1H-pyrrole-3-carbonitrile
-
Molecule 3 (Derivative B): 1-(4-fluorophenyl)-2,4-dimethyl-1H-pyrrole-3-carbonitrile
Step-by-Step Protocol:
-
Structure Input:
-
Navigate to the respective web server for SwissADME, pkCSM, or ADMETlab 2.0.
-
Input the chemical structure of the desired molecule. This is typically done by drawing the structure using the provided chemical editor or by pasting a SMILES (Simplified Molecular-Input Line-Entry System) string.
-
-
Initiate Prediction:
-
Once the structure is correctly entered, locate and click the "Run" or "Submit" button to initiate the ADME prediction. The servers will process the input and generate a comprehensive report of the predicted properties.
-
-
Data Collection and Analysis:
-
Carefully examine the output from each tool. The results are usually categorized into sections such as Physicochemical Properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity.
-
Record the predicted values for key ADME parameters for each molecule from each of the three tools.
-
In Silico ADME Prediction Workflow Diagram
Caption: Interplay of key physicochemical properties and their influence on ADME and toxicity profiles.
Conclusion and Future Directions
This comparative guide demonstrates the utility of freely accessible in silico tools for the early ADME profiling of this compound derivatives. The predictions from SwissADME, pkCSM, and ADMETlab 2.0 provide valuable insights into the potential pharmacokinetic and toxicity profiles of these compounds. While there is a good general agreement on many parameters, the discrepancies observed, particularly for BBB permeation and specific metabolic and toxicity endpoints, highlight that these tools should be used to guide, not replace, experimental studies.
For researchers working with this class of compounds, it is recommended to:
-
Utilize multiple in silico tools to gain a consensus prediction and identify areas of uncertainty.
-
Pay close attention to predictions of potential liabilities, such as P-gp substrate activity, CYP inhibition, and toxicity, as these can be deal-breakers in drug development.
-
Use the in silico data to prioritize the synthesis and experimental testing of the most promising derivatives with balanced ADME profiles.
The continued development of more accurate and sophisticated in silico models, driven by the growth of high-quality experimental datasets and advancements in machine learning, will further enhance their predictive power and solidify their role in modern drug discovery. [13][14]
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A Comparative Guide to the X-ray Crystallographic Analysis of Pyrrole-3-Carbonitrile Derivatives
Introduction: The Structural Significance of the Pyrrole-3-Carbonitrile Scaffold
The pyrrole ring is a foundational five-membered heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. The introduction of a carbonitrile (-C≡N) group at the 3-position further enhances its utility; the nitrile group is a versatile functional handle for synthetic elaboration and can act as a key pharmacophore, participating in hydrogen bonding or even forming reversible or irreversible covalent bonds with protein targets.[3]
For drug development professionals, a deep understanding of a molecule's three-dimensional structure is not merely academic—it is a prerequisite for rational drug design. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.[4][5] This guide offers a comparative analysis of X-ray crystallographic data for several pyrrole-3-carbonitrile derivatives, provides a standardized protocol for data acquisition, and discusses the implications of these structural insights for drug discovery.
Comparative Crystallographic Analysis of Substituted Pyrrole-3-Carbonitriles
The substitution pattern on the pyrrole ring significantly influences the molecule's conformation and its packing within the crystal lattice. These differences, though subtle, can have profound effects on physicochemical properties such as solubility and bioavailability. Below is a comparison of crystallographic data for a series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles, which differ by the substituent on the arylidene ring.[6] We also include a non-aromatic pyrrole derivative for a broader comparison.[7][8]
Table 1: Comparative Crystallographic Data for Selected Pyrrole-3-Carbonitrile Derivatives
| Parameter | Compound 1: (E)-5-(Benzylideneamino)-1-(tert-butyl)-1H-pyrrole-3-carbonitrile (6d)[6] | Compound 2: (E)-1-(tert-Butyl)-5-((4-methoxybenzylidene)amino)-1H-pyrrole-3-carbonitrile (6e)[6] | Compound 3: Methyl (Z)-5-amino-1-cyclohexyl-4-cyano-2-oxo-1,2-dihydro-1H-pyrrol-3-ylidene)acetate (4e)[8] |
| Chemical Formula | C₁₈H₁₉N₃ | C₁₉H₂₁N₃O | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 289.37 g/mol | 319.39 g/mol | 275.30 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| Unit Cell: a | 7.93 Å | 11.45 Å | 5.54 Å |
| Unit Cell: b | 11.52 Å | 10.98 Å | 23.71 Å |
| Unit Cell: c | 18.01 Å | 14.12 Å | 10.95 Å |
| Unit Cell: α | 90° | 90° | 90° |
| Unit Cell: β | 90° | 105.8° | 98.4° |
| Unit Cell: γ | 90° | 90° | 90° |
| Volume (V) | 1644.8 ų | 1705.9 ų | 1422.3 ų |
| Z | 4 | 4 | 4 |
Structural Insights:
The data presented in Table 1 reveals how seemingly minor changes in substitution lead to distinct crystal packing arrangements.
-
Effect of Aromatic Substitution: The unsubstituted benzylidene derivative (Compound 1) crystallizes in the orthorhombic P2₁2₁2₁ space group, a common chiral space group. The introduction of a methoxy group in the para position of the benzylidene ring (Compound 2) alters the intermolecular forces, leading to a different packing arrangement in the monoclinic P2₁/c space group.[6] This change is driven by the potential for different hydrogen bonding and van der Waals interactions involving the methoxy group.
-
Aromatic vs. Non-Aromatic Systems: Compound 3 is a non-aromatic pyrrol-2-one derivative.[7][8] Its structure, confirmed by X-ray analysis, is significantly different from the aromatic pyrroles. The presence of an sp³-hybridized carbon in the ring and exocyclic double bonds leads to a non-planar ring system. This fundamentally alters the molecular shape and the resulting crystal packing, as reflected in its distinct unit cell parameters and monoclinic P2₁/c space group.[7][8]
Understanding these packing differences is critical. Polymorphism—the ability of a compound to crystallize in multiple forms—is a major consideration in drug development, as different polymorphs can have different stabilities and dissolution rates.
Standardized Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a systematic process that demands precision at every stage.[5] The following protocol outlines a self-validating workflow for obtaining high-quality crystallographic data for novel pyrrole-3-carbonitrile compounds.
1. Crystal Growth and Selection (The Foundation)
-
Rationale: The quality of the final structural model is entirely dependent on the quality of the initial crystal. The goal is to grow a single crystal of sufficient size (>0.1 mm in all dimensions) and with minimal internal imperfections.[5]
-
Protocol:
-
Synthesize and purify the target pyrrole-3-carbonitrile compound. For the derivatives in Table 1, synthesis was achieved via condensation of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with the corresponding arylaldehyde.[6]
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, as used for compounds 6d, 6e, and 6g[6]) to near saturation in a clean vessel.
-
Induce crystallization by slow evaporation of the solvent at room temperature. Cover the vessel with a perforated film to slow the evaporation rate, which encourages the growth of fewer, larger crystals.
-
Under a microscope, carefully select a well-formed crystal with sharp edges and no visible cracks or defects. Mount the crystal on a goniometer head using a cryoprotectant oil.
-
2. Data Collection (The Measurement)
-
Rationale: This step involves precisely measuring the angles and intensities of X-rays diffracted by the crystal's electron cloud. Using a low temperature minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and a more accurate structure.[9]
-
Protocol:
-
Center the mounted crystal on a single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD) equipped with a monochromatic radiation source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα).
-
Cool the crystal to a stable low temperature (e.g., 100-173 K) using a cryosystem.[9]
-
Perform an initial set of scans to determine the unit cell dimensions and crystal system. Software like DENZO can be used for auto-indexing the diffraction spots.[4]
-
Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensity of a comprehensive set of unique reflections.
-
3. Structure Solution and Refinement (The Model)
-
Rationale: The collected diffraction data (a set of structure factors) is used to generate an initial electron density map. This map is then interpreted to build a molecular model, which is mathematically refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
Process the raw data to correct for experimental factors (e.g., Lorentz and polarization effects).
-
Solve the structure using direct methods or Patterson methods (e.g., using the SHELXS program). This provides an initial model of the atomic positions.
-
Refine the structural model against the full dataset using full-matrix least-squares on F² (e.g., using the SHELXL program). This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
Validate the final structure using metrics such as R-factors, goodness-of-fit (GooF), and residual electron density. The final data is typically deposited in the Cambridge Structural Database (CSD) for public access.[10][11]
-
Workflow Visualization
The following diagram illustrates the logical flow from a synthesized compound to a fully validated crystal structure.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Implications for Drug Design and Development
The precise structural data obtained from X-ray crystallography is invaluable for the modern drug discovery pipeline.
-
Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogs (like those in Table 1) with their biological activity, researchers can build robust SAR models. For instance, the specific torsion angles between the pyrrole and arylidene rings, dictated by substituents, can determine how well a molecule fits into a protein's binding site.
-
Rational Drug Design: A high-resolution crystal structure of a pyrrole-3-carbonitrile inhibitor bound to its target protein provides a literal blueprint for optimization.[12] It reveals key interactions—hydrogen bonds, hydrophobic contacts, π-stacking—that are critical for binding affinity. This allows chemists to design new analogs with improved potency and selectivity.
-
Understanding Physicochemical Properties: Crystal packing analysis helps explain and predict properties like melting point, stability, and solubility. This information is crucial for the downstream development of a drug candidate into a viable pharmaceutical product.
Conclusion
X-ray crystallography provides the ultimate structural validation for novel chemical entities. For the pyrrole-3-carbonitrile class of compounds, this technique allows researchers to unequivocally determine atomic connectivity, conformation, and the subtle yet critical intermolecular interactions that govern crystal packing. As demonstrated, minor synthetic modifications can lead to significant changes in the solid-state structure. By integrating high-quality crystallographic data into the discovery process, scientists can accelerate the development of new therapeutics, transforming chemical scaffolds into optimized drug candidates.
References
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Mendoza-Vara, J. H., et al. (2022). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. Molecules, 27(19), 6534. Available at: [Link]
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Silaichev, P. S., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3539. Available at: [Link]
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Kim, H. R., et al. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry, 64(10), 6985-6995. Available at: [Link]
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Silaichev, P. S., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. Available at: [Link]
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Jianchao, C., et al. (2019). An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5. ResearchGate. Available at: [Link]
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Wikipedia. (2023). Cambridge Structural Database. Wikipedia. Available at: [Link]
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Barot, R. (n.d.). X-ray Crystallographic investigation of Pyrrole derivative. Bol.com. Available at: [Link]
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Silaichev, P. S., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2024). 1H-pyrrole-3-carbonitrile. PubChem Compound Database. Available at: [Link]
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Al-Adely, F. J. J., et al. (2015). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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do Amaral, A. L. F., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(6), 969-989. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
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Mansell, D., et al. (2010). CCDC 762395: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]
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Tiritiris, I., et al. (2019). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1494-1498. Available at: [Link]
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Drenth, J. (1999). X Ray Crystallography. Protein Science, 8(11), 2466-2474. Available at: [Link]
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MacGillivray, L. R. (2024). CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]
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Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceuticals and Biological Sciences. Available at: [Link]
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Ibrahim, N. S., et al. (1984). NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR THE SYNTHESIS OF THIAZINONES. Heterocycles, 22(11), 2535. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole derivative. Synthesizing regulatory standards with practical, field-proven chemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and effectively, reinforcing a culture of safety within your institution.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound presents a multi-faceted risk profile that necessitates careful handling.
1.1. Toxicological Profile Substituted pyrroles and nitrile-containing compounds are associated with significant health hazards. While specific toxicological data for this exact compound is limited, the structural motifs suggest the following potential risks:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]
1.2. Chemical Reactivity and Stability The pyrrole ring is an electron-rich aromatic system, making it susceptible to degradation under certain conditions:
-
Oxidation: Pyrroles are prone to oxidation, which can be initiated by exposure to air and light, leading to discoloration and polymerization.[4] Strong oxidizing agents will readily degrade the pyrrole ring.
-
Acid Sensitivity: Pyrroles can polymerize under acidic conditions.[4]
-
Nitrile Group Reactivity: The nitrile functional group can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid and ammonia. This reaction can be a viable pathway for detoxification.
A summary of key hazard information is provided in the table below.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[1][2] | Avoid direct contact and aerosol generation. Work in a well-ventilated fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1][3] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3] | Wear chemical splash goggles or a face shield. |
| Specific Target Organ Toxicity | May cause respiratory tract irritation.[1][3] | Use only in a well-ventilated area or chemical fume hood to prevent inhalation of dust or vapors. |
| Chemical Instability | Pyrrole compounds can be sensitive to air, light, and heat, potentially leading to polymerization and degradation.[4][5] Store under an inert atmosphere. | Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from incompatible materials. |
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to stringent safety protocols is non-negotiable. The following PPE and engineering controls are mandatory when handling this compound for disposal.
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical splash goggles are required. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory. Inspect gloves for integrity before each use and wash hands thoroughly after removal.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn.
Disposal Pathways: A Decision-Making Framework
The selection of an appropriate disposal method depends on the quantity of waste, the capabilities of your facility, and local regulations. The following diagram illustrates the decision-making process.
Sources
A Comprehensive Guide to the Safe Handling of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a clear, actionable framework for laboratory personnel.
Understanding the Hazards: A Proactive Approach to Safety
-
Pyrrole Moiety: Pyrrole and its derivatives can cause skin and eye irritation.[1][2] Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3]
-
Nitrile Functional Group (-CN): Organic nitriles are a class of compounds that can have varying degrees of toxicity. Some can be metabolized to release cyanide, posing a significant health risk. Therefore, it is prudent to handle all novel nitriles with a high degree of caution, assuming potential toxicity via ingestion, inhalation, or skin absorption.
Based on this analysis, this compound should be treated as a compound that is potentially harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer broad protection against a range of chemicals and are a standard in laboratory settings.[4] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound.[5][6] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If weighing or transferring the solid outside of a hood, a NIOSH-approved respirator may be necessary.[4][6] |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, solvent, etc.) and waste containers readily available within the fume hood.
-
Don PPE: Put on your lab coat, safety glasses, and gloves before handling the chemical container.
-
Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat inside the fume hood. Avoid creating dust.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Add the solvent to the reaction vessel first, if possible, to minimize dust generation when adding the solid.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel using a powder funnel.
-
Rinsing: Rinse the weigh boat and funnel with a small amount of solvent to ensure complete transfer.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood.
3.3. Post-Handling and Decontamination:
-
Clean-Up: Decontaminate spatulas and other reusable equipment with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated hazardous waste container.
-
Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response in an emergency can significantly mitigate harm.
4.1. Spill Response Workflow
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
